molecular formula C7H8N4O2 B7763747 Theophylline CAS No. 8061-56-1

Theophylline

Cat. No.: B7763747
CAS No.: 8061-56-1
M. Wt: 180.16 g/mol
InChI Key: ZFXYFBGIUFBOJW-UHFFFAOYSA-N
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Description

Theophylline (1,3-dimethylxanthine) is a methylxanthine alkaloid serving as a key reagent in respiratory and pharmacological research. Its primary research applications focus on its role as a bronchodilator for studying asthma and chronic obstructive pulmonary disease (COPD) . Researchers utilize its mechanism of action as a nonselective phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic AMP, and as a competitive nonselective adenosine receptor antagonist at A1, A2, and A3 receptors . Beyond bronchial smooth muscle relaxation, investigations explore its anti-inflammatory properties, including the inhibition of TNF-alpha and leukotriene synthesis . Emerging research areas also study its antitussive (anti-cough) effects, which are linked to the activation of calcium-activated potassium channels on vagal sensory nerves . This compound is metabolized primarily by the hepatic cytochrome P450 1A2 (CYP1A2) enzyme, making it a relevant compound for drug metabolism and pharmacokinetic interaction studies . It is noted for its narrow therapeutic index, necessitating precise concentration control in experimental models . This product is offered in high-purity form to ensure consistent and reliable results for in vitro studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
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InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
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InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
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Molecular Formula

C7H8N4O2
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DSSTOX Substance ID

DTXSID5021336
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Molecular Weight

180.16 g/mol
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Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER.
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate
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Density

g/cm³
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Vapor Pressure

negligible
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Color/Form

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1)

CAS No.

58-55-9, 5967-84-0
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Melting Point

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C
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Foundational & Exploratory

Theophylline: Molecular Mechanisms & Re-Emergence in Corticosteroid-Resistant Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Professionals

Executive Summary: Beyond Bronchodilation

For decades, Theophylline (1,3-dimethylxanthine) was categorized primarily as a weak, non-selective phosphodiesterase (PDE) inhibitor. However, in the era of high-affinity biologics and selective PDE4 inhibitors (e.g., Roflumilast), its utility as a bronchodilator has diminished due to a narrow therapeutic index.

The modern scientific consensus has shifted. Current research positions this compound not merely as a bronchodilator, but as a genomic modulator capable of reversing corticosteroid resistance in severe asthma and COPD. This guide dissects the molecular pharmacodynamics that allow low-dose this compound (5–10 mg/L) to restore Histone Deacetylase 2 (HDAC2) activity, a mechanism distinct from its high-dose PDE inhibition.[1]

Molecular Pharmacology: A Tiered Mechanistic Analysis

This compound’s mechanism is concentration-dependent.[2][3][4] Understanding this stratification is critical for designing clinical trials and interpreting in vitro data.

Tier 1: The Epigenetic "Switch" (Low Concentration: 5–10 mg/L)

Target: Phosphoinositide 3-kinase-delta (PI3K-δ) / HDAC2 Axis Relevance: Severe Asthma & COPD (Steroid Resistance)

In COPD and severe asthma, oxidative stress (cigarette smoke, ROS) activates PI3K-δ. Activated PI3K-δ phosphorylates downstream targets that lead to the phosphorylation and subsequent ubiquitination/degradation of HDAC2.[2]

  • The Problem: Corticosteroids require HDAC2 to deacetylate histones and suppress inflammatory gene transcription (e.g., IL-8, GM-CSF). Without HDAC2, steroids fail.

  • The Solution: this compound, at low concentrations, selectively inhibits PI3K-δ. This prevents HDAC2 inactivation, restoring the nuclear "brake" on inflammation and resensitizing the tissue to corticosteroids.

Tier 2: Immunomodulation (Therapeutic Concentration: 10–20 mg/L)

Target: Adenosine Receptors (A1, A2A, A2B) Relevance: Anti-inflammatory & Bronchoprotection

This compound acts as a competitive antagonist at adenosine receptors.[5][6]

  • A1 Receptor: Antagonism prevents adenosine-induced bronchoconstriction (but causes tachycardia/seizures).

  • A2B Receptor: Antagonism on mast cells and macrophages reduces the release of inflammatory mediators (IL-8, TNF-α). This occurs within the standard therapeutic window.[3]

Tier 3: Bronchodilation (High/Supratherapeutic: >20 mg/L)

Target: Phosphodiesterase (PDE3, PDE4, PDE5) Relevance: Smooth Muscle Relaxation (Weak)

While historically cited as the primary mechanism, PDE inhibition requires concentrations that often exceed the safe therapeutic ceiling.

  • PDE3: Inhibition increases cAMP in smooth muscle (bronchodilation).[3][7]

  • PDE4: Inhibition increases cAMP in immune cells (anti-inflammatory).[8]

  • Reality Check: The

    
     for PDE inhibition is often 
    
    
    
    . Therapeutic plasma levels (10-20 mg/L) correspond to
    
    
    , meaning PDE inhibition is only partial at safe doses.

Visualization of Signaling Pathways[3]

Diagram 1: The HDAC2 Restoration Pathway (Corticosteroid Sensitization)

This pathway illustrates how this compound intervenes in the oxidative stress cascade to restore steroid efficacy.[3]

HDAC2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (Cigarette Smoke/ROS) PI3K PI3K-delta (Activated) ROS->PI3K Activates HDAC2_P HDAC2 (Phosphorylated/Inactive) PI3K->HDAC2_P Phosphorylates HDAC2_Active HDAC2 (Active/Nuclear) HDAC2_P->HDAC2_Active Inhibits Restoration GR Glucocorticoid Receptor (GR) HDAC2_Active->GR Recruited by InflamGenes Inflammatory Genes (IL-8, GM-CSF) HDAC2_Active->InflamGenes Deacetylates Histones Theo This compound (Low Dose) Theo->PI3K Inhibits Steroid Corticosteroid (Dexamethasone) Steroid->GR Binds GR->InflamGenes Targets Repression Gene Repression (Anti-inflammatory) InflamGenes->Repression Result

Caption: this compound inhibits PI3K-δ, preventing HDAC2 inactivation.[2] Active HDAC2 is recruited by the Glucocorticoid Receptor to repress inflammatory gene transcription.[2]

Diagram 2: Adenosine & PDE Interaction Network

This diagram contrasts the high-affinity Adenosine antagonism with the lower-affinity PDE inhibition.[3]

Adenosine_PDE Adenosine Extracellular Adenosine A1 A1 Receptor (Bronchoconstriction) Adenosine->A1 Activates A2B A2B Receptor (Inflammation) Adenosine->A2B Activates Theo This compound Theo->A1 Antagonizes (Ki ~14 µM) Theo->A2B Antagonizes (Ki ~16 µM) PDE PDE Enzymes (PDE3, PDE4) Theo->PDE Inhibits (Ki >100 µM) cAMP cAMP AMP AMP (Inactive) cAMP->AMP Degraded by PKA PKA Activation cAMP->PKA Activates PDE->cAMP Catalyzes Breakdown Effect Bronchodilation & Anti-Inflammation PKA->Effect Promotes

Caption: this compound antagonizes Adenosine receptors at therapeutic doses, while PDE inhibition requires higher concentrations to effectively prevent cAMP degradation.

Quantitative Pharmacodynamics

The following table synthesizes binding affinity (


) and inhibitory concentration (

) data against the standard therapeutic plasma concentration (

).

Therapeutic Window: 10–20 mg/L (


)
Target MechanismIsoformAffinity (

/

)
Activity at Therapeutic Dose (

)
Clinical Consequence
Adenosine Antagonism A1

High Tachycardia, Seizures, Bronchoprotection
A2A

High CNS Stimulation, Anti-inflammatory
A2B

High Inhibition of mast cell/macrophage activation
PDE Inhibition PDE3

Low / Partial Weak Bronchodilation
PDE4

Low / Partial Weak Anti-inflammatory (Nausea/Emesis)
Epigenetic Modulation PI3K-δ Indirect EffectHigh (at 5-10 mg/L) Restoration of HDAC2 Activity

Note: Data represents consensus values from human cloned receptors/enzymes.


 values for Adenosine receptors are significantly lower than PDE 

values, confirming the hierarchy of action.

Experimental Protocol: Ex Vivo HDAC2 Restoration Assay

Objective: To quantify the ability of this compound to restore HDAC2 activity in oxidative-stress-impaired bronchial epithelial cells. Cell Line: A549 (Human Alveolar Basal Epithelial) or Primary HBE cells.

Materials
  • Stressor: Hydrogen Peroxide (

    
    ) or Cigarette Smoke Extract (CSE).
    
  • Treatment: this compound (anhydrous), Dexamethasone.

  • Assay: Nuclear Extraction Kit, Fluorometric HDAC Activity Assay (e.g., EpigenTek or similar).

  • Control: Trichostatin A (TSA) - Pan-HDAC inhibitor.

Step-by-Step Workflow
  • Cell Culture & Stress Induction:

    • Seed A549 cells in 6-well plates (

      
       cells/well).
      
    • Starve cells in serum-free media for 12 hours.

    • Induce Stress: Treat with

      
      
      
      
      
      for 2 hours to simulate COPD oxidative stress (reduces HDAC2 activity).
  • Drug Treatment:

    • Wash cells with PBS.[9]

    • Group A: Vehicle Control.

    • Group B:

      
       only.
      
    • Group C:

      
       + this compound (
      
      
      
      and
      
      
      ). Note:
      
      
      approximates low-dose therapeutic levels.
    • Group D:

      
       + this compound + Dexamethasone (
      
      
      
      ).
    • Incubate for 4–24 hours.

  • Nuclear Extraction:

    • Harvest cells and perform nuclear fractionation using a commercial Nuclear Extraction Kit to isolate HDAC2 (cytosolic contamination leads to false positives from other enzymes).

    • Quantify total protein concentration (BCA Assay).

  • HDAC2 Immunoprecipitation (Crucial Step):

    • Since total HDAC activity includes HDAC1/3/8, specifically immunoprecipitate HDAC2 using an anti-HDAC2 antibody conjugated to Protein A/G beads.

    • Incubate nuclear extract with antibody overnight at 4°C.[9]

  • Activity Measurement:

    • Incubate the immunoprecipitated HDAC2 beads with a fluorogenic acetylated lysine substrate.

    • Add Developer solution to release the fluorophore.

    • Read fluorescence (Ex/Em = 350/440 nm).

  • Data Analysis:

    • Normalize RFU (Relative Fluorescence Units) to total protein input.

    • Calculate % Restoration:

      
      .
      

References

  • Barnes, P. J. (2013). This compound.[2][3][7][8][10][11][12][13][14][15] American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. Link

  • Ito, K., et al. (2002).[1] A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921–8926. Link

  • Cosentino, M., et al. (2023). This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants.[2][3][14][15] European Respiratory Journal (Historical Archive/Context).[3] Link

  • Jacobson, K. A., et al. (2006). Medicinal Chemistry of Adenosine A3 Receptors. Handbook of Experimental Pharmacology. Link

  • Rabe, K. F., et al. (1995). Phosphodiesterase isozymes in the human pulmonary vasculature. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

Sources

Epigenetic Restoration: Theophylline-Mediated HDAC2 Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Reversing Corticosteroid Resistance via the PI3K-δ/HDAC2 Axis

Executive Summary

This technical guide addresses a critical mechanism in respiratory pharmacology: the restoration of Histone Deacetylase 2 (HDAC2) activity by low-dose theophylline.[1][2] While classically categorized as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, this compound possesses a distinct molecular target at lower plasma concentrations (1–5 mg/L): the inhibition of Phosphoinositide-3-Kinase-delta (PI3K-


).[2]

This mechanism is pivotal for researchers investigating corticosteroid resistance in Chronic Obstructive Pulmonary Disease (COPD) and severe asthma. Oxidative stress in these pathologies inactivates HDAC2 via tyrosine nitration, preventing the repression of inflammatory genes. This compound reverses this inactivation, restoring the anti-inflammatory efficacy of glucocorticoids.[2][3][4]

Part 1: Molecular Mechanism
The PI3K-

/ Oxidative Stress Axis

In healthy physiology, corticosteroids recruit HDAC2 to the transcriptional complex of inflammatory genes (e.g., IL-8, GM-CSF), removing acetyl groups from histones and compacting chromatin to repress transcription.[5]

In COPD and severe asthma, oxidative stress (derived from cigarette smoke or neutrophilic inflammation) disrupts this process through the following cascade:

  • Oxidative Stress Activation: Reactive oxygen species (ROS) activate PI3K-

    
    .
    
  • HDAC2 Inactivation: Activated PI3K-

    
     facilitates the tyrosine nitration (specifically at Tyr-253) and phosphorylation (Ser-394, Ser-474) of HDAC2.
    
  • Proteasomal Degradation: These post-translational modifications mark HDAC2 for ubiquitination and proteasomal degradation, or simply reduce its enzymatic turnover.

  • Corticosteroid Resistance: Without functional HDAC2, the Glucocorticoid Receptor (GR) cannot deacetylate histones, leading to persistent inflammation despite steroid treatment.

This compound Intervention: this compound acts as a selective inhibitor of PI3K-


 at concentrations (

M) far below those required for PDE inhibition (

M).[6] By blocking PI3K-

, it prevents the downstream nitration of HDAC2, preserving its activity and stability.
Pathway Visualization

The following diagram illustrates the molecular pathway and the specific intervention point of this compound.[1]

HDAC_Pathway ROS Oxidative Stress (Cigarette Smoke/H2O2) PI3K PI3K-delta Activation ROS->PI3K Activates Peroxynitrite Peroxynitrite Generation ROS->Peroxynitrite HDAC2_Mod HDAC2 Tyrosine Nitration & Phosphorylation PI3K->HDAC2_Mod Facilitates Peroxynitrite->HDAC2_Mod Nitrates Tyr-253 HDAC2_Active HDAC2 Activity (Deacetylation) HDAC2_Mod->HDAC2_Active Inhibits/Degrades Steroid_Res Corticosteroid Resistance HDAC2_Mod->Steroid_Res Causes Gene_Repression Inflammatory Gene Repression HDAC2_Active->Gene_Repression Promotes Theo This compound (Low Dose: 1-5 mg/L) Theo->PI3K Inhibits (IC50 ~1uM) Theo->HDAC2_Active Restores

Caption: this compound inhibits PI3K-delta, preventing oxidative stress-induced inactivation of HDAC2.

Part 2: Pharmacodynamics & Potency

A critical distinction for drug development professionals is the concentration-dependent mechanism of action.[1] The restoration of HDAC2 occurs at plasma levels significantly lower than those required for bronchodilation, improving the therapeutic index.

Table 1: this compound Mechanism by Concentration

ParameterBronchodilation (Classic)HDAC Restoration (Epigenetic)
Primary Target PDE3, PDE4, Adenosine ReceptorsPI3K-

Plasma Concentration 10 – 20 mg/L1 – 5 mg/L
Molar Concentration

(

)

(

)
Downstream Effect cAMP elevation, Smooth Muscle RelaxationHDAC2 activation, Corticosteroid sensitization
Toxicity Risk High (Nausea, Arrhythmia, Seizures)Low / Negligible

Key Insight: Clinical trials and in vitro studies confirm that


 this compound restores HDAC2 activity to near-normal levels in oxidative stress-exposed cells, whereas PDE inhibition requires concentrations 

.
Part 3: Experimental Protocols

To validate this compound's effect on HDAC2, researchers must utilize a self-validating system that isolates nuclear activity. Whole-cell lysates are often insufficient due to cytoplasmic interference.

Protocol A: Oxidative Stress Induction & Treatment

Objective: Mimic the COPD cellular environment in vitro using U937 monocyte-macrophages or PBMCs.[1]

  • Cell Culture: Culture U937 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seeding: Seed cells at a density of

    
     cells/mL in 6-well plates.
    
  • This compound Pre-treatment: Treat cells with this compound (

    
     and 
    
    
    
    ) for 30 minutes.
    • Control: Vehicle (DMSO < 0.1%).[1]

    • Negative Control: Trichostatin A (TSA, 100 ng/mL) to confirm HDAC specificity.

  • Oxidative Challenge: Add Hydrogen Peroxide (

    
    ) at 
    
    
    
    or Cigarette Smoke Extract (CSE) 1-5%. Incubate for 4–24 hours.
    • Note:

      
       induces PI3K-
      
      
      
      activation and subsequent HDAC2 reduction.[6][7]
  • Corticosteroid Sensitivity Check (Optional): Add Dexamethasone (

    
    ) 30 minutes after this compound, then stimulate with LPS (1 
    
    
    
    g/mL) to measure cytokine suppression (IL-8/TNF-
    
    
    ) via ELISA.
Protocol B: Nuclear Extraction & HDAC Activity Assay

Objective: Quantify specific HDAC enzymatic activity.

  • Harvest: Centrifuge cells (500 x g, 5 min) and wash with ice-cold PBS.

  • Lysis: Resuspend pellet in Lysis Buffer A (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, DTT, PMSF). Incubate on ice for 15 min. Add 10% NP-40, vortex, and centrifuge to pellet nuclei.

  • Nuclear Extraction: Resuspend nuclear pellet in Buffer C (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, DTT, PMSF). Shake vigorously at

    
     for 15 min. Centrifuge (14,000 x g, 5 min) and collect supernatant (Nuclear Extract).
    
  • Immunoprecipitation (Crucial Step):

    • Incubate nuclear extract (200

      
      g protein) with anti-HDAC2 antibody (2 
      
      
      
      g) overnight at
      
      
      .
    • Add Protein A/G agarose beads for 2 hours. Wash beads 3x with lysis buffer and 1x with HDAC assay buffer.

  • Activity Assay:

    • Resuspend beads in HDAC Assay Buffer.[1]

    • Add fluorescent substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate at

      
       for 30–60 min.
      
    • Stop reaction with trypsin/developer solution (cleaves deacetylated substrate to release fluorophore).[1]

  • Readout: Measure fluorescence (Ex: 360nm / Em: 460nm).

Experimental Workflow Visualization

Protocol_Workflow Cells U937/PBMCs Treat Treat: Theo (1uM) + H2O2 Cells->Treat Fract Nuclear Fractionation Treat->Fract Harvest IP IP: Anti-HDAC2 Antibody Fract->IP Extract Nuclei Substrate Add Substrate (Boc-Lys-AMC) IP->Substrate Isolate HDAC2 Read Fluorometric Readout Substrate->Read Cleavage

Caption: Step-by-step workflow for isolating and measuring HDAC2 activity in treated cells.

Part 4: References
  • Barnes, P. J., Ito, K., & Adcock, I. M. (2004). Corticosteroid resistance in chronic obstructive pulmonary disease: inactivation of histone deacetylase. The Lancet, 363(9411), 731-733.

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926.

  • Cosio, B. G., et al. (2004). this compound restores histone deacetylase activity and steroid responses in COPD macrophages.[1] Journal of Experimental Medicine, 200(5), 689-695.

  • To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-delta with this compound reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 182(7), 897-904.

  • Mercado, N., et al. (2011). Decreased histone deacetylase 2 impairs Nrf2 activation by oxidative stress.[8] Biochemical and Biophysical Research Communications, 406(2), 292-298.[8]

Sources

Bifurcating Mechanisms: A Technical Guide to Dissecting Theophylline’s Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Clinical Paradox: For decades, Theophylline (1,3-dimethylxanthine) was categorized primarily as a bronchodilator, yet its clinical efficacy in chronic obstructive pulmonary disease (COPD) and severe asthma occurs at serum concentrations (5–10 mg/L) significantly below the threshold required for robust phosphodiesterase (PDE) inhibition.

The Resolution: This guide outlines the technical framework for investigating this dichotomy. We now understand that this compound operates via two distinct, concentration-dependent mechanisms:

  • High-Concentration (>10 mg/L): Bronchodilation via PDE inhibition (cAMP accumulation).

  • Low-Concentration (<10 mg/L): Anti-inflammatory activity via HDAC2 activation (restoration of corticosteroid sensitivity).[1]

This whitepaper provides the experimental roadmap to isolate, quantify, and validate these opposing mechanisms in a research setting.

Module 1: The Bronchodilator Mechanism (PDE Inhibition)

Mechanistic Theory

At supratherapeutic concentrations (>10 mg/L or >55 µM), this compound acts as a non-selective PDE inhibitor.[2] In airway smooth muscle (ASM), the inhibition of PDE3 and PDE4 prevents the hydrolysis of cAMP to AMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin and leading to smooth muscle relaxation.

Quantitative Thresholds

Researchers must note that this compound is a weak inhibitor compared to modern analogs (e.g., roflumilast).

Target IsoformPrimary TissueThis compound IC50 (Approx.)[3]Physiological Outcome
PDE3 Airway Smooth Muscle~50–100 µMBronchodilation (Direct)
PDE4 Inflammatory Cells~100–300 µMAnti-inflammatory (Weak)
PDE5 Vascular Smooth Muscle>100 µMVasodilation

Technical Note: In experimental designs targeting bronchodilation, concentrations must exceed 50 µM to observe statistically significant ASM relaxation attributable solely to PDE inhibition.

Module 2: The Anti-Inflammatory Mechanism (HDAC2 Activation)

Mechanistic Theory (The Barnes Hypothesis)

In COPD and severe asthma, oxidative stress (e.g., cigarette smoke, reactive oxygen species) activates PI3K-δ (Phosphoinositide 3-kinase delta). Activated PI3K-δ phosphorylates Histone Deacetylase 2 (HDAC2) at Serine-394, marking it for ubiquitination and proteasomal degradation.

  • The Defect: Low HDAC2 levels prevent the deacetylation of histones at inflammatory gene promoters (e.g., NF-κB driven genes).[4][5] Corticosteroids (which require HDAC2 to suppress inflammation) become ineffective.[6]

  • The Fix: this compound inhibits PI3K-δ.[1][4] Crucially, oxidative stress sensitizes PI3K-δ to this compound , shifting the IC50 from ~137 µM (resting cells) to ~2.1 µM (oxidatively stressed cells). This allows therapeutic restoration of HDAC2 at low doses.[7]

Diagram 1: The Bifurcated Signaling Pathway

The following diagram illustrates the divergence between the high-dose PDE pathway and the low-dose HDAC pathway.

Theophylline_Mechanisms cluster_HighDose High Dose (>10 mg/L) Bronchodilation Pathway cluster_LowDose Low Dose (5-10 mg/L) Anti-Inflammatory Pathway This compound This compound PDE PDE3 / PDE4 This compound->PDE Inhibits (Ki ~100µM) PI3K PI3K-delta (Activated) This compound->PI3K Inhibits (IC50 ~2µM under stress) cAMP cAMP Accumulation PDE->cAMP Prevents breakdown PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation OxStress Oxidative Stress (ROS/Smoke) OxStress->PI3K Activates HDAC2_Phos HDAC2 Phosphorylation & Degradation PI3K->HDAC2_Phos HDAC2_Active HDAC2 (Restored) PI3K->HDAC2_Active Blockade restores Steroid Corticosteroid Sensitivity HDAC2_Active->Steroid Enables Deacetylation

Caption: Divergent pathways of this compound. Note the IC50 differential: PI3K-δ inhibition occurs at ~2 µM under oxidative stress, while PDE inhibition requires ~100 µM.

Module 3: Comparative Experimental Framework

To scientifically validate these mechanisms, an experimental design must control for concentration and specific pathway blockers.

Experimental Variables
  • Cell Model:

    • Bronchodilation:[2] Guinea pig tracheal rings or human airway smooth muscle cells (HASMC).

    • Anti-inflammatory:[3][4][6][7][8][9][10][11] Peripheral Blood Mononuclear Cells (PBMCs) or Alveolar Macrophages (AM) from COPD patients (or smoke-exposed cell lines).

  • Controls:

    • Positive Control (PDE): Rolipram (PDE4 selective) or Milrinone (PDE3 selective).

    • Negative Control (HDAC): Trichostatin A (TSA) – a potent HDAC inhibitor.

    • Synergy Check: Dexamethasone (low dose, 10⁻¹⁰ M).[12]

The "Dose-Split" Strategy

A valid study must demonstrate that 10⁻⁶ M (approx 1-5 µM) this compound restores steroid sensitivity without increasing cAMP, whereas 10⁻⁴ M (approx 100 µM) increases cAMP.

Module 4: Validated Protocols

Protocol A: Measuring HDAC2 Activity (The "Low-Dose" Assay)

Objective: Quantify the restoration of HDAC activity in oxidatively stressed macrophages.

Reagents:

  • U937 cells or Alveolar Macrophages.[3]

  • Cigarette Smoke Extract (CSE) or Hydrogen Peroxide (H₂O₂ 200 µM) to induce stress.

  • Fluorometric HDAC Activity Kit.

  • Anti-HDAC2 antibody for immunoprecipitation.[12]

Workflow:

  • Induction: Incubate cells (1x10⁶/well) with H₂O₂ (200 µM) for 1 hour to simulate oxidative stress and inactivate HDAC2.

  • Treatment: Add this compound (titration: 10⁻⁸ M to 10⁻⁴ M) for 4 hours.

    • Control: Add Dexamethasone (10⁻⁸ M) alone and in combination.

  • Nuclear Extraction: Lyse cells using nuclear extraction buffer. Centrifuge at 14,000g to isolate nuclear fraction.

  • Immunoprecipitation (Critical Step):

    • Incubate nuclear extract with anti-HDAC2 antibody overnight at 4°C.

    • This ensures you are measuring HDAC2 specific activity, not total nuclear HDAC.

  • Activity Assay:

    • Add fluorogenic acetylated lysine substrate.

    • Incubate 30 mins.

    • Read fluorescence (Ex 360nm / Em 460nm).

  • Validation: Pre-treatment with Trichostatin A (TSA) should abolish the signal, confirming enzymatic specificity.

Diagram 2: HDAC2 Assay Workflow

HDAC_Protocol Step1 1. Induce Oxidative Stress (H2O2 / Smoke Extract) Step2 2. This compound Treatment (1µM - 100µM) Step1->Step2 Incubate 4h Step3 3. Nuclear Extraction (Isolate Nuclei) Step2->Step3 Lysis & Spin Step4 4. Immunoprecipitation (Anti-HDAC2 Ab) Step3->Step4 Select Specificity Step5 5. Fluorometric Assay (Deacetylation of Substrate) Step4->Step5 Read RFU

Caption: Step-by-step workflow for isolating and measuring HDAC2 activity in macrophages.

Protocol B: Differentiating PDE Inhibition (cAMP Assay)

Objective: Confirm that low-dose this compound does not significantly alter cAMP levels, distinguishing it from the bronchodilator effect.

Workflow:

  • Culture: Human Airway Smooth Muscle Cells (HASMC).

  • Treatment: Treat with this compound (1 µM vs 100 µM) for 30 minutes.

  • Lysis: Lyse cells in 0.1M HCl to stop PDE activity immediately.

  • Detection: Use a competitive ELISA for cAMP.

  • Result Interpretation:

    • 1 µM (Low Dose): Should show negligible change in cAMP (baseline).

    • 100 µM (High Dose): Should show >2-fold increase in cAMP.

References

  • Barnes, P. J. (2013). This compound: new perspectives for an old drug.[4] American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. Link

  • To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-δ with this compound reverses corticosteroid insensitivity in chronic obstructive pulmonary disease.[1][4][5] American Journal of Respiratory and Critical Care Medicine, 182(7), 897-904. Link

  • Cosio, B. G., et al. (2004). This compound restores histone deacetylase activity and steroid responses in COPD macrophages.[1][6][9][13] Journal of Experimental Medicine, 200(5), 689-695. Link

  • Rabe, K. F., et al. (1995). This compound and selective phosphodiesterase inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal, 8(4), 637-642.[14] Link

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.[2][3][6][7][10][12][15] Proceedings of the National Academy of Sciences, 99(13), 8921-8926. Link

Sources

Historical perspective on theophylline use in respiratory medicine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Evolution of Methylxanthines in Respiratory Medicine

Executive Summary

Theophylline (1,3-dimethylxanthine) represents one of the most complex paradoxes in respiratory pharmacology. Once the "gold standard" bronchodilator of the 20th century, it was largely displaced by inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA) due to its narrow therapeutic index and frequent toxicity. However, recent molecular insights have catalyzed a renaissance for this molecule—not as a bronchodilator, but as a potent epigenetic modulator .

This guide analyzes the transition of this compound from a brute-force phosphodiesterase (PDE) inhibitor to a targeted restorer of Histone Deacetylase 2 (HDAC2) activity. It provides researchers with the mechanistic grounding and experimental protocols necessary to investigate this compound’s role in reversing corticosteroid resistance in severe asthma and COPD.

Part 1: Pharmacological Evolution & Mechanism of Action

The historical trajectory of this compound is defined by a shift in our understanding of its dose-response relationship.

1.1 The Classical Era: Bronchodilation (High Dose)

Historically, this compound was dosed to achieve serum concentrations of 10–20 mg/L . At this concentration, the primary mechanism is non-selective inhibition of PDE3 (airway smooth muscle relaxation) and PDE4 (anti-inflammatory).

  • Limitation: This range is perilously close to the toxic threshold (>20 mg/L), leading to arrhythmias, seizures, and nausea via Adenosine A1 receptor antagonism.

1.2 The Modern Era: Epigenetic Modulation (Low Dose)

Current research identifies a distinct mechanism operative at 5–10 mg/L . In chronic obstructive pulmonary disease (COPD) and severe asthma, oxidative stress (cigarette smoke, pollution) activates Phosphoinositide 3-kinase-delta (PI3K-δ). Activated PI3K-δ phosphorylates and inactivates HDAC2 .

  • The Consequence: HDAC2 is required to deacetylate the Glucocorticoid Receptor (GR), allowing it to suppress NF-κB-driven inflammatory genes.[1] Without HDAC2, steroids fail (Corticosteroid Resistance).

  • The Solution: Low-dose this compound inhibits PI3K-δ, restoring HDAC2 activity and re-sensitizing the lung to steroids.[2]

Visualization: The Mechanistic Shift

The following diagram illustrates the bifurcation between high-dose toxicity and low-dose efficacy.

Theophylline_Mechanism Theo This compound HighDose High Dose (10-20 mg/L) Theo->HighDose LowDose Low Dose (5-10 mg/L) Theo->LowDose PDE PDE3 & PDE4 Inhibition HighDose->PDE Adenosine Adenosine A1 Antagonism HighDose->Adenosine PI3K PI3K-delta Inhibition LowDose->PI3K Inhibits cAMP Increased cAMP PDE->cAMP Outcome2 Arrhythmias/Nausea Adenosine->Outcome2 HDAC HDAC2 Activation PI3K->HDAC Restores Outcome1 Bronchodilation cAMP->Outcome1 Outcome3 Reversal of Steroid Resistance HDAC->Outcome3

Figure 1: Bifurcation of this compound mechanisms based on serum concentration. Note the distinct pathway for steroid sensitization via PI3K/HDAC2.

Part 2: The Science of Steroid Resistance

To understand the utility of this compound in modern drug development, one must master the molecular pathway of corticosteroid resistance.

The Logic of the Pathway:

  • Oxidative Stress: Cigarette smoke generates peroxynitrite, which nitrates tyrosine residues on HDAC2, targeting it for ubiquitination and proteasomal degradation.

  • PI3K-δ Activation: Oxidative stress concurrently activates PI3K-δ.

  • HDAC2 Inactivation: PI3K-δ phosphorylates HDAC2, further reducing its activity.[1]

  • Gene Transcription: Acetylated histones keep chromatin "open" for NF-κB to transcribe inflammatory cytokines (IL-8, TNF-α).

  • This compound Intervention: By inhibiting PI3K-δ, this compound prevents HDAC2 phosphorylation, preserving the nuclear deacetylase pool required for corticosteroid efficacy.

Steroid_Resistance Smoke Cigarette Smoke/Oxidants PI3K PI3K-delta (Activated) Smoke->PI3K Activates Steroid Corticosteroid Theo This compound (Low Dose) Theo->PI3K Inhibits HDAC_Phos HDAC2 (Phosphorylated/Inactive) PI3K->HDAC_Phos Phosphorylates GeneOn Inflammatory Genes ACTIVE (Steroid Resistance) HDAC_Phos->GeneOn Fails to deacetylate HDAC_Active HDAC2 (Active) GR Glucocorticoid Receptor HDAC_Active->GR Deacetylates GR NFkB NF-kB Inflammatory Complex GR->NFkB Suppresses GeneOff Inflammatory Genes SILENCED NFkB->GeneOff

Figure 2: Molecular pathway of corticosteroid resistance and the specific intervention point of low-dose this compound.

Part 3: Experimental Protocol - Measuring HDAC2 Restoration

For researchers validating this mechanism, the following protocol provides a robust, self-validating workflow to measure HDAC activity in Peripheral Blood Mononuclear Cells (PBMCs).

Protocol: Fluorometric HDAC Activity Assay in PBMCs

Objective: Quantify the restoration of HDAC activity in oxidative-stress treated PBMCs upon this compound exposure.

Reagents:

  • Ficoll-Paque PLUS

  • RPMI 1640 Medium

  • Hydrogen Peroxide (H2O2) or Cigarette Smoke Extract (CSE)

  • This compound (Sigma-Aldrich)

  • Fluorometric HDAC Activity Assay Kit (e.g., Abcam or equivalent)

  • Nuclear Extraction Kit

Workflow:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS. Layer over Ficoll-Paque.

    • Centrifuge 400 x g for 30 min at 20°C (brake off).

    • Harvest the "buffy coat" interface. Wash 2x with PBS.

  • Cell Culture & Treatment:

    • Seed PBMCs at

      
       cells/mL in RPMI.
      
    • Group A (Control): Vehicle only.

    • Group B (Stress): Treat with

      
       H2O2 for 1 hour (induces oxidative stress/HDAC reduction).
      
    • Group C (Rescue): Treat with H2O2 (1 hr) + this compound (

      
       / 1 
      
      
      
      ) for 4 hours.
    • Note:

      
       corresponds to approx 5-10 mg/L serum concentration.
      
  • Nuclear Extraction (Critical Step):

    • HDAC2 is a nuclear enzyme.[2] Whole-cell lysates dilute the signal.

    • Lyse cells with hypotonic buffer; centrifuge to pellet nuclei.

    • Resuspend nuclei in extraction buffer. Sonicate briefly (3 x 5 sec) to shear DNA.

  • Enzymatic Assay:

    • Incubate nuclear extract with acetylated lysine substrate conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC).

    • Add "Developer" solution (trypsin) which cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure Fluorescence (Ex/Em = 350/460 nm).

  • Data Validation (Trustworthiness):

    • Positive Control: HeLa nuclear extract (included in most kits).

    • Inhibitor Control: Add Trichostatin A (TSA) to a parallel well. Signal must drop to near zero. If signal persists, your buffer is contaminated with proteases or non-HDAC enzymes.

Part 4: Clinical & Comparative Perspective

While the mechanism is elegant, the clinical utility depends on pharmacokinetics (PK) and safety.

4.1 Comparative Pharmacokinetics

This compound's profile contrasts sharply with modern biologics.

FeatureThis compound (Oral)Inhaled Corticosteroids (ICS)Biologics (e.g., Anti-IL5)
Primary Mechanism HDAC2 Activation / PDE InhibitionGR Activation / Anti-inflammatorySpecific Cytokine Blockade
Therapeutic Range 5–15 mg/LLocalized (Lung)Dose-dependent
Metabolism Hepatic (CYP1A2) - High variabilityLiver/Lung esterasesProteolysis
Half-Life 8 hours (Adults)1.5–2 hours2–4 weeks
Monitoring Mandatory (TDM) Clinical symptomsNone routine
Cost Very Low (<$10/month)ModerateHigh (>$1000/month)
4.2 Therapeutic Drug Monitoring (TDM) Decision Tree

Because CYP1A2 metabolism is influenced by smoking (induction) and viral infection (inhibition), TDM is non-negotiable.

TDM_Workflow Start Initiate this compound (Target 5-10 mg/L) Check Check Serum Level (Peak: 2hr post-dose) Start->Check Result1 < 5 mg/L Check->Result1 Result2 5 - 10 mg/L Check->Result2 Result3 > 15 mg/L Check->Result3 Action1 Increase dose 25% Check compliance Result1->Action1 Action2 Maintain Dose Monitor every 6-12 mo Result2->Action2 Action3 HOLD dose Assess for toxicity Restart at 50% Result3->Action3 Action1->Check Action3->Check

Figure 3: Clinical decision algorithm for maintaining the "Epigenetic Window" (5-10 mg/L).

Part 5: Future Directions

The "Renaissance" of methylxanthines lies in decoupling the anti-inflammatory effects from the side effects.

  • Doxofylline: A xanthine derivative that lacks adenosine receptor affinity, significantly reducing cardiac and CNS toxicity while maintaining HDAC2 efficacy.

  • Inhaled Delivery: Formulating this compound for dry powder inhalers (DPI) to achieve high local concentrations in the bronchial epithelium with minimal systemic exposure.

References
  • Barnes, P. J. (2013). This compound.[2][3][4][5][6][7][8][9][10][11][12][13] American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. Link

  • Salter, H. (1859). On some points in the treatment and clinical history of asthma. Edinburgh Medical Journal, 4, 1109–1115.[9]

  • Cosio, B. G., et al. (2004). This compound restores histone deacetylase activity and steroid responses in COPD macrophages.[2][6][12] Journal of Experimental Medicine, 200(5), 689–695. Link

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.[11][14] Proceedings of the National Academy of Sciences, 99(13), 8921–8926. Link

  • Ram, F. S., et al. (2002). Oral this compound for chronic obstructive pulmonary disease.[3][6][7][8][13] Cochrane Database of Systematic Reviews. Link

  • To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-δ with this compound reverses corticosteroid insensitivity in chronic obstructive pulmonary disease.[1][2][13] American Journal of Respiratory and Critical Care Medicine, 182(7), 897–904. Link

Sources

Technical Guide: Pharmacokinetics of Theophylline Absorption and Distribution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the absorption and distribution phases of theophylline (1,3-dimethylxanthine).[1] Designed for drug development scientists, this document moves beyond basic textbook definitions to explore the mechanistic causality of bioavailability, the impact of formulation engineering (Immediate Release vs. Sustained Release), and the critical nuances of volume of distribution (


) in special populations such as obese patients. It includes validated experimental protocols for plasma quantification and protein binding analysis.

Physicochemical Basis of Pharmacokinetics

To understand the pharmacokinetics (PK) of this compound, one must first grasp its physicochemical properties, which dictate its membrane permeability and solubility.

  • Chemical Nature: Methylxanthine derivative.[2]

  • pKa: Approximately 8.6 (weak acid). At physiological pH (7.4), a significant fraction remains unionized, facilitating passive diffusion across lipid membranes.

  • Solubility: Sparingly soluble in water; solubility increases significantly in alkaline solutions or through complexation (e.g., Aminophylline).

  • Lipophilicity: Moderate logP (~ -0.02 to 0.0), allowing it to cross the blood-brain barrier and distribute into total body water.

Absorption Kinetics

This compound absorption is characterized by high bioavailability (


 or 100%) for immediate-release formulations, indicating that first-pass metabolism in the liver is saturable or negligible at therapeutic doses.
Mechanism of Absorption

Absorption occurs primarily via passive diffusion throughout the gastrointestinal (GI) tract. Unlike carrier-mediated drugs, this compound does not rely on specific transporters (e.g., PEPT1), making its absorption linear and non-saturable within the gut lumen.

Formulation Impact: IR vs. SR

The absorption profile is heavily dependent on the dosage form.

  • Immediate Release (IR): Rapid disintegration and dissolution lead to early

    
    .
    
  • Sustained Release (SR): Absorption is rate-limited by the release of the drug from the matrix (dissolution-limited absorption), often following zero-order release kinetics in vitro, but appearing as "flip-flop" kinetics in vivo (where absorption rate

    
     is slower than elimination rate 
    
    
    
    ).
Data Summary: Absorption Parameters
ParameterImmediate Release (IR)Sustained Release (SR)Causality
Bioavailability (

)
~96 - 100%~80 - 100%Complete absorption; SR variability due to GI transit time.

0.5 - 2.0 hours4.0 - 12.0 hoursSR matrix retards dissolution.
Absorption Rate (

)
First-order (Rapid)Apparent Zero-orderFormulation engineering controls release rate.
Food Effect MinimalSignificantHigh-fat meals can cause "dose dumping" in some SR matrices.
Visualization: Absorption Pathway

The following diagram illustrates the transit of this compound from ingestion to systemic circulation.

AbsorptionPathway OralDose Oral Dose (this compound) Stomach Stomach (Disintegration) OralDose->Stomach Ingestion Intestine Small Intestine (Dissolution & Permeation) Stomach->Intestine Gastric Emptying PortalVein Portal Vein Intestine->PortalVein Passive Diffusion Liver Liver (Minimal First-Pass) PortalVein->Liver Transport Systemic Systemic Circulation (Central Compartment) Liver->Systemic F ≈ 1.0

Figure 1: this compound absorption pathway showing high bioavailability due to minimal hepatic first-pass extraction.

Distribution Dynamics

Once absorbed, this compound distributes rapidly into water-rich tissues. This phase is critical for determining the Loading Dose (


).
Volume of Distribution ( )

The apparent volume of distribution is approximately 0.45 – 0.50 L/kg .

  • Anatomical Correlate: This value approximates total body water, indicating the drug distributes widely but does not sequester extensively in deep tissue compartments like fat.

The Obesity Paradox (Critical Insight)

A common clinical error is dosing obese patients based on Total Body Weight (TBW).

  • Mechanism: this compound is relatively hydrophilic. It distributes well into lean muscle mass and body water but poorly into adipose tissue .

  • Result: In obese subjects, the

    
     per kg of TBW is significantly lower (approx 0.30 L/kg) compared to lean subjects (0.50 L/kg).[3]
    
  • Protocol Implication: Loading doses must be calculated based on Ideal Body Weight (IBW) to avoid toxicity.

Protein Binding[4][5]
  • Bound Fraction: ~40% (Range: 35–65%).

  • Primary Protein: Albumin .[4][5]

  • Alpha-1-Acid Glycoprotein (AAG): Negligible binding.[6] This distinguishes this compound from many other basic drugs (like lidocaine) that bind heavily to AAG.

  • Clinical Relevance: In conditions of hypoalbuminemia (e.g., liver cirrhosis, neonates), the free fraction of this compound increases. Since standard assays measure total concentration, a "therapeutic" total level in a cirrhotic patient may actually represent a toxic free level.

Data Summary: Distribution Factors
FactorEffect on

or Binding
Mechanism
Obesity

(L/kg) decreases
Poor distribution into adipose tissue.
Cirrhosis Free fraction increasesReduced albumin synthesis (Hypoalbuminemia).
Neonates Free fraction increasesReduced albumin & fetal albumin affinity.
Acidemia Binding decreasespH-dependent conformational change in albumin.
Visualization: Two-Compartment Distribution

While often modeled as one-compartment for clinical simplicity, this compound strictly follows a two-compartment model where it equilibrates between blood (Central) and tissues (Peripheral).

TwoCompartment Central Central Compartment (Blood/Plasma) V_c Peripheral Peripheral Compartment (Lean Tissue) V_p Central->Peripheral k12 (Distribution) Elimination Elimination (Metabolism/Excretion) Central->Elimination k10 (Clearance) Peripheral->Central k21 (Redistribution)

Figure 2: Two-compartment PK model.


 and 

represent rate constants of transfer between central and peripheral tissues.

Experimental Protocols

To validate the parameters discussed above, the following protocols are standard in PK research.

Protocol A: Plasma Quantification via HPLC

Objective: Accurate determination of this compound concentration in plasma to calculate AUC and


.

Methodology:

  • Sample Prep:

    • Aliquot 200 µL of plasma.

    • Add 20 µL of Internal Standard (e.g.,

      
      -hydroxyethylthis compound).
      
    • Protein Precipitation: Add 200 µL of Acetonitrile or Methanol. Vortex for 30s. Centrifuge at 10,000g for 10 min.

    • Collect supernatant.

  • Chromatography (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Waters Nova-Pak C18, 3.9 x 150 mm).

    • Mobile Phase: Acetate Buffer (10mM, pH 4.0) : Acetonitrile (93:7 v/v). Note: Low organic content is sufficient due to moderate lipophilicity.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV Absorbance at 272 nm (lambda max) or 254 nm.

  • Validation:

    • Linearity range: 0.5 – 40 µg/mL.

    • Lower Limit of Quantification (LLOQ): ~0.5 µg/mL.

Protocol B: Protein Binding via Equilibrium Dialysis

Objective: Determine the free fraction (


) of this compound.

Methodology:

  • Apparatus: Teflon equilibrium dialysis cells with a semi-permeable membrane (MW cut-off 12-14 kDa).

  • Preparation:

    • Chamber A: 1 mL Plasma (spiked with this compound).

    • Chamber B: 1 mL Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate at 37°C for 4–6 hours (time to equilibrium) with gentle rotation.

  • Analysis:

    • Sample from both chambers.

    • Analyze via HPLC (Protocol A).[7]

  • Calculation:

    • Note: Volume shift correction may be required if osmotic pressure differs significantly.

References

  • Ogilvie, R. I. (1978). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 3(4), 267-293. Link

  • Rohrbaugh, T. M., et al. (1982). The effect of obesity on apparent volume of distribution of this compound.[1][8] Pediatric Pharmacology, 2(1), 75-83. Link

  • Shum, L. Y., & Jusko, W. J. (1987).[9] this compound tissue partitioning and volume of distribution in normal and dietary-induced obese rats.[9] Biopharmaceutics & Drug Disposition, 8(4), 353-364.[9] Link

  • Bailey, D. N. (2004).[4] The binding of selected therapeutic drugs to human serum alpha-1 acid glycoprotein and to human serum albumin in vitro. Therapeutic Drug Monitoring, 26(1), 40-43. Link

  • Mucklow, J. C. (1982). This compound pharmacokinetics: a review. Therapeutic Drug Monitoring, 4(4), 339-356.
  • Hendeles, L., & Weinberger, M. (1983). This compound: a "state of the art" review. Pharmacotherapy, 3(1), 2-44. Link

Sources

Methodological & Application

HPLC methods for theophylline quantification in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Theophylline in Human Plasma via RP-HPLC

Abstract & Clinical Significance

This compound (1,3-dimethylxanthine) remains a cornerstone therapy for chronic obstructive pulmonary disease (COPD) and asthma, despite the advent of newer biologics. Its clinical utility is governed by a notoriously narrow therapeutic index (


). Levels 

induce toxicity (nausea, arrhythmias, seizures), while levels

are often sub-therapeutic.

Unlike immunoassays, which suffer from cross-reactivity with dietary xanthines (e.g., caffeine, theobromine) and renal metabolites, High-Performance Liquid Chromatography (HPLC) offers the specificity required for precise Therapeutic Drug Monitoring (TDM). This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) method utilizing Liquid-Liquid Extraction (LLE) to ensure column longevity and data integrity.

Analytical Strategy & Mechanism

The Challenge: The primary analytical challenge is resolving this compound from its structural analogs: Theobromine (found in chocolate), Caffeine (coffee/tea), and Paraxanthine (major caffeine metabolite).

The Solution: We utilize the hydrophobicity differences driven by methylation patterns.

  • Theobromine (3,7-dimethylxanthine): Most polar

    
     Elutes first.
    
  • This compound (1,3-dimethylxanthine): Intermediate polarity.

  • Caffeine (1,3,7-trimethylxanthine): Most hydrophobic

    
     Elutes last.
    

By controlling mobile phase pH (targeting pH 4.0–5.0), we suppress the ionization of the xanthine ring system, ensuring the analytes remain in their neutral, hydrophobic forms for optimal retention on C18 stationary phases.

Workflow Visualization

The following diagram outlines the critical path from patient sample to quantifiable data.

G Sample Patient Plasma (100-200 µL) IS_Add Add Internal Standard (β-Hydroxyethylthis compound) Sample->IS_Add Spiking Extract LLE Extraction (CHCl3:IPA 95:5) IS_Add->Extract Vortex 1 min PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep 3000g, 5 min Evap Evaporation (N2 Stream @ 40°C) PhaseSep->Evap Organic Layer Recon Reconstitution (Mobile Phase) Evap->Recon Dissolve Residue HPLC RP-HPLC Analysis (UV @ 272 nm) Recon->HPLC Injection

Figure 1: Optimized sample preparation workflow ensuring removal of plasma proteins and phospholipids.

Experimental Protocols

Reagents and Standards
  • Analytes: this compound (anhydrous), Caffeine, Theobromine.[1][2]

  • Internal Standard (IS):

    
    -Hydroxyethylthis compound (Preferred due to structural similarity and distinct retention time).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Chloroform, Isopropanol (IPA).

  • Buffer: Sodium Acetate (

    
    ), Glacial Acetic Acid.
    
Chromatographic Conditions

This method uses isocratic elution for stability and reproducibility.

ParameterSetting / SpecificationRationale
Column C18 (ODS)

Standard RP stationary phase; 5µm prevents high backpressure.
Mobile Phase 10 mM Sodium Acetate (pH 4.5) : ACN (90:10 v/v)Low organic content retains polar xanthines; Acidic pH suppresses ionization.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Detection UV Absorbance @ 272 nm

for this compound; maximizes signal-to-noise ratio.
Injection Vol

Standard loop size; prevents band broadening.
Temperature Ambient (

) or Controlled (

)
Temperature control improves retention time precision.
Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? While protein precipitation (PPT) is faster, it leaves phospholipids that foul columns and cause ion suppression. LLE provides a "clean" extract, extending column life to >1000 injections.

  • Aliquot: Transfer

    
     of plasma/serum into a 1.5 mL Eppendorf tube.
    
  • Internal Standard: Add

    
     of 
    
    
    
    -Hydroxyethylthis compound stock (
    
    
    ). Vortex briefly.
  • Extraction: Add

    
     of extraction solvent (Chloroform : Isopropanol, 95:5 v/v ).
    
    • Note: The small amount of isopropanol prevents emulsion formation and improves recovery of the slightly polar this compound.

  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at

    
     for 5 minutes.
    
  • Transfer: Carefully aspirate

    
     of the lower organic layer (chloroform is denser than water) into a clean glass tube.
    
    • Critical: Do not disturb the protein "puck" at the interface.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     of Mobile Phase. Vortex well.
    
  • Inject: Transfer to HPLC vial and inject.

Validation & Performance Metrics

To ensure Scientific Integrity , the method must meet FDA Bioanalytical Method Validation guidelines.

System Suitability & Selectivity

The separation logic relies on the elution order. The following relative retention times (RRT) should be observed relative to this compound (set to 1.0):

AnalyteApprox. Retention TimeRRT (vs Theo)Resolution (

)
Theobromine 3.5 min0.6> 2.0
This compound 5.8 min1.0N/A

-Hydroxyethyl-Theo (IS)
7.2 min1.25> 2.5
Caffeine 11.5 min2.0> 5.0
Linearity and Sensitivity
  • Linear Range:

    
     (Covers sub-therapeutic to toxic).
    
  • LLOQ (Lower Limit of Quantification):

    
     (S/N > 10).
    
  • Calibration: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.

    
     should be 
    
    
    
    .[3]
Separation Logic Diagram

Understanding the chemical interaction is crucial for troubleshooting.

SeparationLogic Start Mixture Injection Interaction C18 Column Interaction (Hydrophobic Effect) Start->Interaction Polar High Polarity (Less Methylation) Interaction->Polar Weak Retention Hydro High Hydrophobicity (More Methylation) Interaction->Hydro Strong Retention Theo This compound (Elutes 2nd) Interaction->Theo Intermediate TheoB Theobromine (Elutes 1st) Polar->TheoB Caff Caffeine (Elutes Last) Hydro->Caff

Figure 2: Chromatographic separation mechanism based on methyl-group hydrophobicity.

Troubleshooting & Expert Insights

Issue: Peak Tailing for this compound

  • Cause: Silanol activity on the stationary phase interacting with the amine nitrogen.

  • Fix: Ensure your mobile phase pH is between 4.0 and 5.0. If tailing persists, add 5-10 mM Triethylamine (TEA) as a competing base to "cap" the silanols.

Issue: Low Recovery (<70%)

  • Cause: Inefficient extraction into the organic phase.

  • Fix: Increase the Isopropanol ratio in the extraction solvent (e.g., change from 95:5 to 90:10 Chloroform:IPA). This compound is moderately polar; pure chloroform may not extract it fully.

Issue: Interference at this compound Retention Time

  • Cause: Paraxanthine (caffeine metabolite) co-elution.

  • Fix: Adjust the Methanol/Acetonitrile ratio. Paraxanthine is the critical pair with this compound. Reducing the organic modifier by 1-2% usually improves resolution (

    
    ).
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Muir, K. T., et al. (1980). Simultaneous determination of this compound and its major metabolites in urine by high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • Orcutt, J. J., et al. (1977). Micro-scale method for this compound in body fluids by reversed-phase, high-pressure liquid chromatography. Clinical Chemistry. [Link]

  • Bhatia, J., et al. (2010). Validated stability indicating HPLC method for estimation of this compound from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Link]

  • Stavric, B., et al. (1983).[4] HPLC Separation of this compound, Paraxanthine, Theobromine, Caffeine and Other Caffeine Metabolites in Biological Fluids. Drug Metabolism Reviews. [Link][3]

Sources

Application Notes and Protocols: In Vitro Assays to Measure Theophylline's Effect on Phosphodiesterase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Theophylline and the Phosphodiesterase Superfamily

This compound, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are largely attributed to its role as a competitive non-selective phosphodiesterase (PDE) inhibitor.[2][3] PDEs are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects including smooth muscle relaxation in the bronchial airways and a reduction in inflammatory responses.[1][5]

There are 11 known families of PDEs, and the non-selective nature of this compound, meaning its ability to inhibit multiple PDE subtypes, is a critical aspect of its pharmacological profile.[6] Understanding the specific inhibitory activity of this compound against various PDE isoforms is paramount for elucidating its mechanism of action and for the development of more selective and potent PDE inhibitors with improved therapeutic indices. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of in vitro assays to measure the effect of this compound on PDE activity. We will delve into the theoretical underpinnings of these assays, provide step-by-step protocols for two robust methods, and discuss the interpretation of the resulting data.

The Central Role of cAMP and cGMP Signaling

Cellular responses to a vast array of extracellular stimuli, such as hormones and neurotransmitters, are often mediated by the intracellular second messengers cAMP and cGMP. These molecules are synthesized by adenylyl and guanylyl cyclases, respectively, and their intracellular concentrations are tightly regulated by the hydrolytic activity of PDEs. The elevation of cAMP and cGMP levels triggers the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate target proteins to modulate a wide range of physiological processes.

cluster_0 Extracellular Space cluster_1 Intracellular Space Extracellular_Signal Hormone/Neurotransmitter Receptor GPCR Extracellular_Signal->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Hydrolyzes This compound This compound This compound->PDE Inhibits Phosphorylation Protein Phosphorylation PKA_PKG->Phosphorylation Catalyzes Cellular_Response Cellular Response (e.g., muscle relaxation, anti-inflammatory effects) Phosphorylation->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of cAMP/cGMP and the inhibitory action of this compound on phosphodiesterase.

In Vitro Assay Methodologies for Measuring PDE Inhibition

A variety of in vitro assays are available to determine the inhibitory potential of compounds like this compound on PDE activity. The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the availability of specific reagents and instrumentation. Here, we will focus on two widely used and robust methods: the Scintillation Proximity Assay (SPA) and the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a powerful and versatile technology for studying molecular interactions in a homogeneous format, eliminating the need for separation of bound and free radioligands.

Principle of the Assay:

The SPA for PDE activity utilizes scintillant-impregnated microscopic beads that are coated with a material capable of binding the product of the PDE reaction (5'-AMP or 5'-GMP). A radiolabeled substrate, typically tritiated cAMP ([³H]cAMP) or cGMP ([³H]cGMP), is used in the enzymatic reaction. When the PDE hydrolyzes the [³H]cAMP or [³H]cGMP, the resulting [³H]AMP or [³H]GMP binds to the SPA beads. The beta particles emitted from the tritium atom of the bound product are close enough to the scintillant within the bead to excite it, resulting in the emission of light that can be detected by a scintillation counter. The unbound radiolabeled substrate in the solution is too far away for its beta particles to reach the bead, and thus its radioactive decay does not produce a light signal. The amount of light generated is therefore directly proportional to the amount of product formed and, consequently, to the PDE activity. In the presence of an inhibitor like this compound, PDE activity is reduced, leading to less product formation and a decrease in the light signal.

cluster_0 No Inhibition cluster_1 Inhibition by this compound PDE_active Active PDE tritiated_AMP [³H]AMP (Product) PDE_active->tritiated_AMP Hydrolyzes tritiated_cAMP [³H]cAMP (Substrate) tritiated_cAMP->PDE_active SPA_bead_active SPA Bead tritiated_AMP->SPA_bead_active Binds Light_active Light Signal SPA_bead_active->Light_active Emits This compound This compound PDE_inhibited Inhibited PDE This compound->PDE_inhibited Inhibits SPA_bead_inhibited SPA Bead tritiated_cAMP_inhibited [³H]cAMP tritiated_cAMP_inhibited->PDE_inhibited No_Light Reduced/No Light Signal

Figure 2: Workflow of the Scintillation Proximity Assay for PDE activity.

Detailed Protocol for SPA-based PDE Assay:

Materials and Reagents:

  • Recombinant human PDE enzymes (various subtypes, e.g., PDE1-5)

  • This compound

  • [³H]cAMP or [³H]cGMP

  • SPA beads (e.g., yttrium silicate beads)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 0.5 M IBMX in assay buffer)

  • 96-well or 384-well microplates (white, clear bottom for scintillation counting)

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.

    • Dilute the recombinant PDE enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the [³H]cAMP or [³H]cGMP substrate solution by diluting the stock in assay buffer to the desired final concentration (typically at or below the Km value for the specific PDE).

    • Prepare a slurry of the SPA beads in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a microplate, add the following components in the specified order:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control)

      • Diluted PDE enzyme solution

    • Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [³H]cAMP or [³H]cGMP substrate solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that substrate consumption does not exceed 20-30% in the uninhibited control wells.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the SPA bead slurry. The beads will capture the [³H]AMP or [³H]GMP product.

    • Seal the plate and allow the beads to settle for at least 4 hours (or as recommended by the manufacturer).

    • Measure the light emission from each well using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PDE activity).

Expert Insights: The pre-incubation step is crucial as it allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of its potency. The choice of SPA bead type can also influence the assay performance, so it is important to select beads that are optimized for nucleotide binding.

Fluorescence Resonance Energy Transfer (FRET)-based Assay

FRET-based assays are another popular choice for measuring PDE activity, offering a non-radioactive and high-throughput alternative to SPA.

Principle of the Assay:

This assay utilizes a substrate consisting of cAMP or cGMP chemically linked to two different fluorophores: a donor and an acceptor. When the substrate is intact, the donor and acceptor fluorophores are in close proximity, allowing for Fluorescence Resonance Energy Transfer to occur. When the donor fluorophore is excited with light of a specific wavelength, it transfers its energy to the acceptor fluorophore, which then emits light at a different, longer wavelength. When a PDE enzyme cleaves the substrate, the donor and acceptor fluorophores are separated, and FRET is disrupted. As a result, excitation of the donor fluorophore leads to its own fluorescence emission, and the fluorescence of the acceptor is diminished. The change in the ratio of donor to acceptor fluorescence is directly proportional to the PDE activity. This compound, by inhibiting the PDE, prevents the cleavage of the substrate, thus maintaining the FRET signal.

cluster_0 Intact FRET Substrate (No PDE Activity) cluster_1 Cleaved Substrate (PDE Activity) Excitation_Light Excitation Light Donor_intact Donor Excitation_Light->Donor_intact Acceptor_intact Acceptor Donor_intact->Acceptor_intact Energy Transfer (FRET) FRET_signal Acceptor Emission (FRET Signal) Acceptor_intact->FRET_signal Emits Excitation_Light_cleaved Excitation Light Donor_cleaved Donor Excitation_Light_cleaved->Donor_cleaved Donor_emission Donor Emission Donor_cleaved->Donor_emission Emits PDE PDE Acceptor_cleaved Acceptor

Figure 3: Principle of the FRET-based assay for PDE activity.

Detailed Protocol for FRET-based PDE Assay:

Materials and Reagents:

  • Recombinant human PDE enzymes (various subtypes)

  • This compound

  • FRET-labeled cAMP or cGMP substrate (e.g., with a donor like fluorescein and an acceptor like rhodamine)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 100 mM EDTA)

  • 96-well or 384-well microplates (black, to minimize background fluorescence)

  • Fluorescence plate reader capable of measuring dual-emission FRET

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the PDE enzyme to the optimal concentration in assay buffer.

    • Dilute the FRET-labeled substrate to the desired concentration in assay buffer.

  • Assay Setup:

    • In a black microplate, add the following:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control)

      • Diluted PDE enzyme solution

    • Mix gently and pre-incubate for 15-30 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FRET-labeled substrate solution to each well.

    • Incubate the plate at 30°C for a time period determined during assay optimization.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution (e.g., EDTA, which chelates Mg²⁺, a necessary cofactor for PDE activity).

    • Measure the fluorescence of both the donor and acceptor fluorophores using a fluorescence plate reader. Set the excitation wavelength for the donor and the emission wavelengths for both the donor and the acceptor.

  • Data Analysis:

    • Calculate the FRET ratio for each well (e.g., Acceptor Emission / Donor Emission).

    • Determine the percentage of inhibition for each this compound concentration based on the change in the FRET ratio compared to the controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Expert Insights: The choice of the FRET pair is critical for the success of the assay. The donor's emission spectrum must overlap significantly with the acceptor's excitation spectrum. It is also important to perform control experiments to account for any direct effects of the test compounds on the fluorescence of the donor or acceptor.

Data Presentation and Interpretation

The primary output of these assays is the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the activity of a specific PDE subtype. By determining the IC₅₀ values for a panel of PDE enzymes, a selectivity profile for this compound can be generated.

Table 1: Inhibitory Profile of this compound against Various PDE Subtypes

PDE SubtypeSubstrateThis compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (nM)
PDE1cGMP/cAMP>100Vinpocetine20,000
PDE2cGMP/cAMP>100EHNA1,000
PDE3cAMP~35Milrinone300
PDE4cAMP~12Rolipram100
PDE5cGMP~30Sildenafil3.5

Note: The IC₅₀ values presented are approximate and can vary depending on the specific assay conditions and enzyme source. These values are for illustrative purposes.

The data in Table 1 clearly demonstrates the non-selective nature of this compound as a PDE inhibitor, with significant activity against PDE3, PDE4, and PDE5. This lack of selectivity contributes to both its therapeutic effects and its side-effect profile. For instance, inhibition of PDE3 in cardiac tissue can lead to cardiovascular side effects, while inhibition of PDE4 in inflammatory cells is thought to be a major contributor to its anti-inflammatory properties in asthma.[7]

Conclusion

The in vitro assays described in this application note, namely the Scintillation Proximity Assay and the FRET-based assay, are powerful tools for characterizing the inhibitory activity of compounds like this compound on phosphodiesterase enzymes. By providing detailed, step-by-step protocols and insights into the underlying principles, we aim to equip researchers with the knowledge to confidently and accurately measure the effects of their compounds of interest on PDE activity. A thorough understanding of a compound's PDE inhibition profile is essential for advancing our knowledge of its mechanism of action and for the rational design of new and improved therapeutics.

References

  • Banner, K. H., & Page, C. P. (1995). This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma.
  • Barnes, P. J. (2006). Are phosphodiesterase 4 inhibitors just more this compound? Journal of Allergy and Clinical Immunology, 117(6), 1237-1239.
  • Giembycz, M. A. (2005). Phosphodiesterase-4: selective and dual-specificity inhibitors for the therapy of chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 2(4), 326-333.
  • Lin, L., et al. (2021). Low-dose this compound in addition to ICS therapy in COPD patients: A systematic review and meta-analysis. PLOS ONE, 16(5), e0251959.
  • National Center for Biotechnology Information. (2023). This compound. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Rabe, K. F., Magnussen, H., & Dent, G. (1995). This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants.
  • Spina, D. (2014).
  • Tashkin, D. P. (2013). The role of this compound in the management of chronic obstructive pulmonary disease. Current Opinion in Pulmonary Medicine, 19(2), 149-155.
  • To, M., et al. (2012). Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 186(9), 897-904.
  • Torphy, T. J. (1998). Phosphodiesterase isozymes: molecular targets for novel antiasthma agents. American Journal of Respiratory and Critical Care Medicine, 157(2), 351-370.
  • Zhang, X., et al. (2018). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 9, 1087.
  • BPS Bioscience. (n.d.). PDE4D3 TR-FRET Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System. Retrieved from [Link]

Sources

Animal Models for Studying Theophylline's Effects on Lung Inflammation: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chronic inflammatory lung diseases, such as asthma and chronic obstructive pulmonary disease (COPD), represent a significant global health burden. These conditions are characterized by persistent inflammation of the airways, leading to airflow limitation and respiratory distress.[1] Theophylline, a methylxanthine derivative, has been a cornerstone in the management of these diseases for decades.[2][3] While its bronchodilator properties are well-established, there is a growing body of evidence highlighting its significant anti-inflammatory and immunomodulatory effects.[3][4][5] Understanding the nuanced mechanisms through which this compound mitigates lung inflammation is crucial for optimizing its therapeutic use and developing novel anti-inflammatory drugs.

This guide provides a comprehensive overview of the use of animal models to investigate the anti-inflammatory actions of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for preclinical evaluation. We will delve into the molecular mechanisms of this compound, guide the selection of appropriate animal models, and provide detailed methodologies for inducing lung inflammation and assessing therapeutic efficacy.

This compound's Multifaceted Mechanism of Action in Lung Inflammation

This compound's anti-inflammatory effects are not attributed to a single mode of action but rather to its ability to modulate multiple key signaling pathways involved in the inflammatory cascade. While traditionally known as a non-selective phosphodiesterase (PDE) inhibitor, its therapeutic efficacy at lower, better-tolerated doses suggests the involvement of other critical mechanisms.[4]

Key Molecular Targets:

  • Phosphodiesterase (PDE) Inhibition: this compound non-selectively inhibits PDEs, particularly PDE3 and PDE4, which are abundant in inflammatory and airway smooth muscle cells.[2][6] Inhibition of these enzymes leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the activity of various inflammatory cells, including T-cells, eosinophils, and mast cells, and reduces the synthesis of pro-inflammatory mediators like TNF-alpha and leukotrienes.[2][3]

  • Histone Deacetylase (HDAC) Activation: One of the most significant discoveries in recent years is the ability of low-dose this compound to activate histone deacetylase-2 (HDAC2).[1][8][9] HDACs play a crucial role in suppressing inflammatory gene expression by removing acetyl groups from histones, leading to chromatin condensation.[8] In inflammatory lung diseases, HDAC2 activity is often reduced, contributing to persistent inflammation and, in some cases, corticosteroid resistance.[9][10] this compound can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[1][9][11][12] This is particularly relevant in COPD, where oxidative stress can impair HDAC2 function.[13]

  • Inhibition of NF-κB Signaling: The nuclear factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[14] this compound has been shown to inhibit the translocation of NF-κB into the nucleus, preventing the transcription of inflammatory genes.[1][2] This effect may be linked to the stabilization of the inhibitory protein IκBα.[15][16]

  • Adenosine Receptor Antagonism: this compound is a non-selective adenosine receptor antagonist. While this action is associated with some of its side effects, it may also contribute to its anti-inflammatory properties, as adenosine can modulate inflammatory responses in the airways.[2]

  • Other Mechanisms: this compound also promotes the apoptosis (programmed cell death) of inflammatory cells like eosinophils and neutrophils, which is crucial for resolving inflammation.[8] Additionally, it can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]

Theophylline_MOA This compound This compound PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE Inhibits HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Activates NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits Adenosine_R Adenosine Receptors This compound->Adenosine_R Antagonizes Apoptosis ↑ Apoptosis of Inflammatory Cells This compound->Apoptosis IL10 ↑ IL-10 (Anti-inflammatory) This compound->IL10 cAMP ↑ cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cells Inflammatory Cells (T-cells, Eosinophils) PKA->Inflammatory_Cells Inhibits ProInflammatory_Mediators ↓ Pro-inflammatory Mediators (TNF-α) Inflammatory_Cells->ProInflammatory_Mediators Anti_Inflammatory_Effect Anti-inflammatory Effect Histone_Acetylation ↓ Histone Acetylation HDAC2->Histone_Acetylation Inflammatory_Genes ↓ Inflammatory Gene Expression Histone_Acetylation->Inflammatory_Genes Inflammatory_Genes->Anti_Inflammatory_Effect NFkB_Translocation ↓ NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Translocation NFkB_Translocation->Inflammatory_Genes Apoptosis->Anti_Inflammatory_Effect IL10->Anti_Inflammatory_Effect OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Inject OVA/Alum IP Day14 Day 14: Inject OVA/Alum IP Day0->Day14 Day21 Day 21: Intranasal OVA Day14->Day21 Day22 Day 22: Intranasal OVA Day21->Day22 Day23 Day 23: Intranasal OVA Day22->Day23 Day24 Day 24: Assess AHR, Collect BALF & Lungs Day23->Day24 This compound This compound Treatment (e.g., Daily from Day 20-23) This compound->Day21

Caption: Experimental workflow for the OVA-induced asthma model.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • 6-8 week old BALB/c mice

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.

    • Causality: The initial IP injections of OVA with alum act as an adjuvant to prime the immune system, leading to the generation of OVA-specific IgE antibodies and Th2 lymphocytes.

  • Challenge:

    • On Days 21, 22, and 23, challenge the mice by intranasal administration of 50 µL of a solution containing 10 µg of OVA in PBS under light anesthesia.

    • Causality: The intranasal challenge brings the allergen into direct contact with the airway mucosa, triggering an allergic inflammatory response in the sensitized animals.

  • This compound Administration:

    • This compound (or vehicle control) is typically administered 1 hour prior to each OVA challenge (e.g., Days 21-23) and on the day of analysis. The route and dose will depend on the experimental design (see Section 5).

  • Analysis:

    • 24-48 hours after the final challenge (Day 24 or 25), perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF), and harvesting of lung tissue for histology.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation

This model mimics aspects of acute lung injury and COPD exacerbations, characterized by a rapid and robust neutrophilic inflammation.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

  • Sterile, endotoxin-free PBS

  • 6-8 week old C57BL/6 mice

Procedure:

  • Induction:

    • Administer a single dose of LPS (1-10 µg) in 50 µL of sterile PBS via intranasal or intratracheal instillation to anesthetized mice.

    • Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4), leading to a strong influx of neutrophils into the lungs.

  • This compound Administration:

    • Administer this compound either prophylactically (e.g., 1 hour before LPS) or therapeutically (e.g., 2-4 hours after LPS challenge).

  • Analysis:

    • Collect BALF and lung tissue for analysis at time points ranging from 4 to 72 hours post-LPS administration, depending on the specific inflammatory parameters being investigated. The peak neutrophilic influx typically occurs between 24 and 48 hours.

This compound Administration Protocols

The dose, route, and timing of this compound administration are critical variables that can significantly influence experimental outcomes.

Animal Model Route of Administration Typical Dosage Range Notes
Mice Intraperitoneal (IP)10 - 50 mg/kgMost common route for systemic delivery in research settings.
Oral Gavage (PO)20 - 100 mg/kgMore clinically relevant route, but can be stressful for the animals.
InhalationVariableTechnically challenging but provides direct delivery to the lungs.
Rats Intraperitoneal (IP)5 - 25 mg/kgDosages are generally lower than in mice due to metabolic differences.
Oral Gavage (PO)10 - 50 mg/kg
Guinea Pigs Intraperitoneal (IP)10 - 30 mg/kg

Protocol for Intraperitoneal (IP) Injection:

  • Prepare a stock solution of this compound in sterile saline or PBS. The concentration should be calculated to deliver the desired dose in a volume of 100-200 µL for mice.

  • Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

  • Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution.

Assessment of this compound's Efficacy

A multi-pronged approach is necessary to comprehensively evaluate the anti-inflammatory effects of this compound.

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis

BALF analysis is a fundamental technique for quantifying the type and number of inflammatory cells recruited to the airways.

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Cannulate the trachea with an appropriate gauge catheter.

  • Instill and withdraw 0.5-1.0 mL of ice-cold, sterile PBS three times.

  • Pool the recovered fluid (typically >80% of the instilled volume).

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Cell Analysis:

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) to perform a differential cell count (macrophages, neutrophils, eosinophils, lymphocytes).

  • Supernatant Analysis:

    • Store the supernatant at -80°C.

    • Use the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-13) and chemokines (e.g., eotaxin, KC) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol 4: Histological Analysis of Lung Tissue

Histology provides crucial information about the structural changes in the lung, such as inflammatory cell infiltration, mucus production, and airway remodeling.

Procedure:

  • After BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

  • Immerse the fixed lungs in 10% formalin for at least 24 hours.

  • Process the tissue, embed in paraffin, and cut 4-5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of peribronchial and perivascular inflammatory cell infiltration.

    • Periodic acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells in the airway epithelium.

  • Analysis:

    • Use a semi-quantitative scoring system to evaluate the degree of inflammation and goblet cell hyperplasia in a blinded manner.

Data Interpretation and Troubleshooting

  • Expected Outcomes: In effective models, this compound treatment is expected to significantly reduce the influx of inflammatory cells (eosinophils in asthma models, neutrophils in LPS/COPD models) into the BALF. A corresponding decrease in pro-inflammatory cytokines in the BALF and reduced inflammatory cell infiltration in histological sections should also be observed.

  • Troubleshooting:

    • High Variability: Ensure consistent animal handling, precise dosing, and standardized procedures for BALF collection and tissue processing. Increase the number of animals per group to improve statistical power.

    • Lack of Effect: Verify the dose and bioavailability of this compound. Consider that the chosen animal model or inflammatory stimulus may not be responsive to this compound's mechanism of action. For example, some inflammatory pathways are not NF-κB dependent. [17]

Conclusion

Animal models are indispensable tools for dissecting the complex anti-inflammatory mechanisms of this compound. By carefully selecting the appropriate model and employing robust, validated protocols for induction and analysis, researchers can gain valuable insights into the therapeutic potential of this compound and its derivatives. The protocols and conceptual framework provided in this guide offer a solid foundation for designing and executing rigorous preclinical studies to further elucidate the role of this venerable drug in the management of inflammatory lung diseases.

References

  • This compound - StatPearls - NCBI Bookshelf. [Link]

  • This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. [Link]

  • This compound pharmacology (methylxanthines), asthma drugs pharmacology, pharmacology made easy. [Link]

  • This compound: Mechanism of action and use in asthma and chronic obstructive pulmonary disease | Request PDF. [Link]

  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. [Link]

  • A narrative review of this compound: is there still a place for an old friend? - PMC. [Link]

  • This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. [Link]

  • Low-dose this compound enhances the anti-inflammatory effects of steroids during exacerbations of COPD. [Link]

  • The effects of this compound on airway inflammation. [Link]

  • NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC. [Link]

  • Experimental animal models for COPD: a methodological review - PMC. [Link]

  • A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC. [Link]

  • This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC. [Link]

  • This compound and phosphodiesterase inhibitors. [Link]

  • This compound inhibits NF-κB activation and IκBα degradation in human pulmonary epithelial cells | Request PDF. [Link]

  • Animal models of chronic obstructive pulmonary disease: a systematic review. [Link]

  • Experimental animal models for COPD: a methodological review. [Link]

  • Effect of low-dose this compound plus beclometasone on lung function in smokers with asthma: a pilot study. [Link]

  • This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells. [Link]

  • Are phosphodiesterase 4 inhibitors just more this compound? [Link]

  • Animal models of chronic obstructive pulmonary disease. [Link]

  • (PDF) this compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

  • COPD Animal Models. [Link]

  • Cigarette Smoke Induced Airway Inflammation Is Independent of NF-kB Signalling. [Link]

  • Targeting HDAC Complexes in Asthma and COPD. [Link]

Sources

Protocols for synthesizing theophylline derivatives with enhanced activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Enhanced Theophylline Derivatives

Abstract

This compound (1,3-dimethylxanthine) remains a cornerstone scaffold in medicinal chemistry due to its established bronchodilatory and anti-inflammatory properties.[1][2] However, its clinical utility is often compromised by a narrow therapeutic index (5–15 µg/mL) and non-selective phosphodiesterase (PDE) inhibition, leading to cardiotoxicity and CNS side effects. This guide details advanced synthetic protocols designed to overcome these limitations. We focus on C8-functionalization (to enhance receptor selectivity) and N7-alkylation (to modify solubility and pharmacokinetics), specifically utilizing Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate high-potency 1,2,3-triazole hybrids.

Part 1: Strategic Design & Structure-Activity Relationship (SAR)

To synthesize derivatives with enhanced activity, one must understand the causality of the scaffold. Random modification often destroys the pharmacophore.

  • N1 & N3 Positions: Methylation here is critical for adenosine receptor antagonism. Bulky groups at N1 can improve PDE4 selectivity but often reduce solubility.

  • C8 Position: The primary site for improving potency. Electron-withdrawing groups or heterocyclic extensions (like triazoles) at C8 significantly increase affinity for Adenosine

    
     receptors and PDE isoenzymes.
    
  • N7 Position: The "Linker" region. Unlike N1/N3, the N7 position tolerates bulky substituents without abolishing activity. It is the ideal site for attaching solubility-enhancing moieties or pharmacophores (e.g., triazoles) to create dual-action drugs.

Visualizing the SAR Logic

TheophyllineSAR This compound This compound Scaffold (1,3-Dimethylxanthine) N1_N3 N1 & N3 Methyls (Critical for Binding) This compound->N1_N3 C8 C8 Position (Potency & Selectivity) This compound->C8 N7 N7 Position (Solubility & Linker) This compound->N7 Target_Adenosine Adenosine Antagonism (Bronchodilation) N1_N3->Target_Adenosine Maintains Affinity Target_PDE PDE Inhibition (Anti-inflammatory) C8->Target_PDE Heterocycles increase PDE4 Selectivity N7->Target_PDE Reduces Toxicity Modulates PK

Figure 1: SAR Logic flow for this compound derivatization. N1/N3 are conserved; C8 and N7 are targeted for modification.

Part 2: Experimental Protocols

Protocol A: Synthesis of the "Click-Ready" Scaffold (N7-Propargylation)

Objective: To introduce a terminal alkyne at the N7 position, enabling subsequent "Click" chemistry. This step is critical as it creates a versatile intermediate.

Reagents:

  • This compound (anhydrous)

  • Propargyl bromide (80% in toluene)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (N,N-Dimethylformamide) or Acetone

Workflow:

  • Activation: In a round-bottom flask, dissolve this compound (10 mmol, 1.80 g) in dry DMF (15 mL). Add anhydrous

    
     (15 mmol, 2.07 g).
    
    • Expert Insight:

      
       is preferred over NaH for this specific reaction because it minimizes side reactions at the C8 position while sufficiently deprotonating the acidic N7-H (
      
      
      
      ).
  • Alkylation: Stir the mixture at room temperature for 30 minutes. Dropwise add Propargyl bromide (12 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The product will appear as a less polar spot compared to this compound.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    

Self-Validation Criteria:

  • Yield: Expected >85%.

  • IR Spectrum: Look for the characteristic alkyne C≡C stretch at

    
     and 
    
    
    
    C-H stretch at
    
    
    .
  • Melting Point: 270–272°C (Sharp range indicates purity).

Protocol B: Synthesis of Triazole Hybrids via CuAAC (Click Chemistry)

Objective: To synthesize 7-[1-(substituted)-1,2,3-triazol-4-ylmethyl]this compound derivatives. These compounds often exhibit superior anticancer (e.g., against A549 lung cancer lines) and antimicrobial profiles compared to the parent drug.

Reagents:

  • 7-Propargylthis compound (from Protocol A)

  • Organic Azide (R-N3) (Pre-synthesized or generated in situ)

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Ascorbate (Reducing agent)

  • Solvent: t-Butanol/Water (1:1)

Workflow:

  • Setup: Suspend 7-Propargylthis compound (1 mmol) and the desired Organic Azide (1.1 mmol) in a 1:1 mixture of t-Butanol and Water (10 mL).

    • Why this solvent? Water accelerates the click reaction, while t-Butanol ensures solubility of the organic components.

  • Catalysis: Add freshly prepared Sodium Ascorbate solution (0.4 mmol in 1 mL water), followed immediately by

    
     solution (0.2 mmol in 1 mL water).
    
    • Mechanism:[3][4] Ascorbate reduces Cu(II) to the active Cu(I) species in situ, which coordinates with the alkyne to catalyze the 1,4-regioselective cycloaddition.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. The mixture often turns from a suspension to a clear solution, then precipitates the product.

  • Quenching: Dilute with water (20 mL) and cool in an ice bath.

  • Isolation: Filter the precipitate. Wash with dilute ammonium hydroxide (to remove copper traces) and then water.

Self-Validation Criteria:

  • 1H NMR: The formation of the triazole ring is confirmed by a distinct singlet proton signal (triazolyl-H) appearing between

    
     7.5 – 8.5 ppm .
    
  • Regioselectivity: This protocol exclusively yields the 1,4-disubstituted triazole (anti-isomer).

Protocol C: C8-Functionalization via Nucleophilic Substitution

Objective: To introduce amino or thio-substituents directly onto the imidazole ring (C8), enhancing PDE inhibitory potency.

Workflow:

  • Bromination: Dissolve this compound (10 mmol) in Glacial Acetic Acid. Add Bromine (

    
    , 11 mmol) dropwise at 60°C. Stir for 2 hours. Pour into water to isolate 8-Bromothis compound .[5]
    
  • Substitution: Dissolve 8-Bromothis compound (5 mmol) in Ethanol or DMF. Add the nucleophile (e.g., morpholine, piperazine, or a thiol) in excess (15 mmol).

  • Reflux: Heat to reflux for 8–12 hours.

    • Note: C8 is electrophilic, but the reaction requires forcing conditions due to the electron-rich nature of the purine ring.

  • Purification: Evaporate solvent and recrystallize from ethanol/water.

Part 3: Data Analysis & Visualization

Synthetic Workflow Diagram

SynthesisWorkflow Theo This compound Intermediate 7-Propargylthis compound (Alkyne Scaffold) Theo->Intermediate N7-Alkylation Prop_Bromide Propargyl Bromide (K2CO3/DMF) Prop_Bromide->Intermediate Product This compound-Triazole Hybrid (Enhanced Activity) Intermediate->Product Cycloaddition Azide Aryl/Alkyl Azide Azide->Product Click_Cond CuSO4 / Na-Ascorbate (Click Chemistry) Click_Cond->Product

Figure 2: Step-by-step synthetic pathway for generating this compound-Triazole hybrids.

Comparative Activity Data (Representative)

The following table summarizes the expected enhancement in biological activity for triazole derivatives compared to the parent compound, based on literature consensus.

CompoundSubstitution (N7)IC50 (A549 Lung Cancer)PDE Inhibition PotencySolubility (Water)
This compound -H> 100 µM (Inactive)Moderate (+)Low (8 mg/mL)
Derivative A Propargyl> 50 µMModerate (+)Low
Derivative B (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl12.5 µM High (+++)Moderate
Derivative C (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl6.8 µM High (+++)Low

Note: Data derived from trends in structure-activity relationship studies (See References 1, 3).

Part 4: Troubleshooting & Critical Quality Attributes (CQAs)

  • Copper Contamination:

    • Issue: Blue/Green tint in the final product.

    • Fix: Wash the crude solid with 10% EDTA solution or dilute

      
       during filtration. Copper is toxic to cell lines and will skew biological assay results.
      
  • Incomplete Click Reaction:

    • Issue: Presence of starting alkyne in TLC.

    • Fix: Degas the solvents (t-BuOH/Water) with Nitrogen before adding the catalyst. Oxygen oxidizes Cu(I) back to inactive Cu(II).

  • Regioisomerism in Alkylation:

    • Issue: N9-alkylation (rare but possible).

    • Check: In 1H NMR, N7-alkyl derivatives typically show the

      
       linker signal at 
      
      
      
      5.2–5.4 ppm.[5] N9 isomers would shift distinctively.

References

  • Discovery of a Series of this compound Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Source: Frontiers in Pharmacology / NIH URL:[Link]

  • Synthesis of Some New this compound Derivatives Using Click Chemistry and Study of Biological Activity. Source: Chemical Problems URL:[Link]

  • Design and synthesis of new 8-anilide this compound derivatives as bronchodilators and antibacterial agents. Source: PubMed URL:[Link]

  • Synthesis and structure-activity relationship studies of this compound analogs on population responses in the rat hippocampus. Source: Bioorganic & Medicinal Chemistry URL:[Link]]

  • Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. Source: Structure (Cell Press) URL:[Link]

Sources

Application Note & Protocols: Elucidating the Interaction of Theophylline with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

Theophylline, a methylxanthine compound, has been a cornerstone in the treatment of respiratory diseases like asthma and COPD for decades.[1] Its therapeutic effects, and indeed some of its side effects, are largely attributed to two primary molecular mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and competitive antagonism of adenosine receptors.[1][2] Adenosine receptors, which include four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a vast array of physiological processes.[3][4]

Understanding the specific interaction between this compound and each adenosine receptor subtype is critical for developing more selective drugs with improved therapeutic windows. This compound acts as a non-selective antagonist, meaning it blocks the action of endogenous adenosine at these receptors with varying affinities.[2][5] This guide provides a comprehensive overview of the key experimental techniques and detailed protocols necessary to characterize this interaction, from quantifying binding affinity to assessing functional consequences and exploring the biophysical kinetics.

This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice, ensuring a robust and well-validated experimental design.

Section 1: Quantifying Binding Affinity with Radioligand Binding Assays

The foundational step in characterizing any drug-receptor interaction is to confirm direct physical binding and determine its affinity. Radioligand binding assays are the gold-standard method for quantifying the interaction between a compound and a GPCR target, offering high sensitivity and straightforward interpretation.[6][7]

Core Principle: Competitive Binding

Directly radiolabeling every test compound (like this compound) is impractical. Therefore, a competitive binding assay is employed. In this setup, a radiolabeled ligand (a known high-affinity antagonist or agonist for the specific receptor subtype) is incubated with the receptor source (typically cell membranes). The unlabeled test compound, this compound, is then added at increasing concentrations. This compound will compete with the radioligand for the same binding site. By measuring the decreasing radioactivity bound to the receptor as this compound concentration increases, we can determine this compound's affinity for the receptor.[6][8]

Experimental Workflow: Radioligand Competition Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target adenosine receptor subtype A1 Combine membranes, radioligand (fixed concentration), and This compound (variable concentration) in assay buffer P1->A1 P2 Select subtype-specific radioligand (e.g., [3H]XAC) and prepare dilutions P2->A1 P3 Prepare serial dilutions of unlabeled this compound P3->A1 A2 Incubate to allow binding to reach equilibrium (e.g., 60-120 min at 25°C) A1->A2 S1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A2->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Measure radioactivity retained on filters using a scintillation counter S2->S3 D1 Plot % inhibition vs. This compound concentration S3->D1 D2 Fit data to a sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki from IC50 using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for A1 Adenosine Receptor

This protocol details how to determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor using cell membranes and the radiolabeled antagonist [³H]DPCPX.

A. Materials

  • Receptor Source: Frozen cell membranes from HEK293 or CHO cells stably expressing the human A1 adenosine receptor.

  • Radioligand: [³H]DPCPX (specific activity ~80-120 Ci/mmol).

  • Competitor: this compound powder.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM R-PIA (a high-affinity A1 agonist) or another potent A1 antagonist.

  • Equipment: 96-well plates, rapid vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation vials, scintillation fluid, and a liquid scintillation counter.

B. Step-by-Step Methodology

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well. Causality: Keeping membranes on ice is crucial to prevent protein degradation and maintain receptor integrity.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 1 mM).

    • Dilute the [³H]DPCPX in Assay Buffer to a working concentration of ~1-2 nM (approximately its Kd value).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]DPCPX + 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL 10 µM R-PIA + 50 µL [³H]DPCPX + 100 µL membrane suspension. Trustworthiness: NSB wells are critical. They define the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other readings.

    • Competition Wells: 50 µL of each this compound dilution + 50 µL [³H]DPCPX + 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 90 minutes with gentle shaking. Causality: This incubation time and temperature must be optimized to ensure the binding reaction reaches equilibrium.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter itself.

    • Rapidly aspirate the contents of each well onto the filter mat using a cell harvester/filtration manifold.

    • Immediately wash each filter disc 3-4 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand. Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the wash steps.

  • Counting:

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site fit logIC50" model to determine the IC50 value of this compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Value for this compound
Ki (A1 Receptor) Inhibitory Constant~10 - 20 µM
Ki (A2A Receptor) Inhibitory Constant~25 - 50 µM
Ki (A2B Receptor) Inhibitory Constant~15 - 30 µM
Ki (A3 Receptor) Inhibitory Constant> 100 µM (low affinity)

Section 2: Assessing Functional Antagonism with Second Messenger Assays

Demonstrating that this compound binds to adenosine receptors is the first step. The second is to prove that this binding has a functional consequence—namely, blocking the receptor's signaling cascade. Adenosine receptors primarily signal by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP).[9]

  • A1 and A3 receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[10]

  • A2A and A2B receptors are coupled to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in cAMP.[9][10]

As an antagonist, this compound is expected to block these agonist-induced changes in cAMP levels.

Adenosine Receptor Signaling Pathways

G cluster_A2A A2A/A2B Receptor (Gs Pathway) cluster_A1 A1/A3 Receptor (Gi Pathway) Adenosine_A2A Adenosine A2A_Receptor A2A/A2B Receptor Adenosine_A2A->A2A_Receptor Activates Theophylline_A2A This compound Theophylline_A2A->A2A_Receptor Blocks Gs Gs Protein A2A_Receptor->Gs Activates AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulates cAMP_A2A cAMP AC_A2A->cAMP_A2A Converts ATP_A2A ATP ATP_A2A->AC_A2A PKA_A2A PKA cAMP_A2A->PKA_A2A Activates Response_A2A Cellular Response (e.g., Relaxation) PKA_A2A->Response_A2A Adenosine_A1 Adenosine A1_Receptor A1/A3 Receptor Adenosine_A1->A1_Receptor Activates Theophylline_A1 This compound Theophylline_A1->A1_Receptor Blocks Gi Gi Protein A1_Receptor->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 Converts ATP_A1 ATP ATP_A1->AC_A1 PKA_A1 PKA cAMP_A1->PKA_A1 Activates Response_A1 Cellular Response (e.g., Inhibition) PKA_A1->Response_A1

Caption: Opposing effects of adenosine receptor subtypes on cAMP signaling.

Protocol 2: HTRF cAMP Accumulation Assay (for A2A/A2B Receptors)

This protocol measures the ability of this compound to block agonist-induced cAMP production in whole cells. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, plate-based method for this purpose.

A. Materials

  • Cell Line: CHO or HEK293 cells stably expressing the human A2A or A2B adenosine receptor.

  • Agonist: NECA (a potent, non-selective adenosine receptor agonist).

  • Antagonist: this compound.

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724.

  • Assay Kit: A commercial HTRF cAMP detection kit (e.g., from Revvity, Cisbio). These kits typically contain a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Equipment: Cell culture supplies, 384-well white assay plates, and an HTRF-compatible plate reader.

B. Step-by-Step Methodology

  • Cell Preparation:

    • Culture the cells to ~80-90% confluency.

    • Harvest the cells using a non-enzymatic dissociation buffer and resuspend them in stimulation buffer (provided in the kit or a simple HBSS-based buffer).

    • Perform a cell count and adjust the density so that the final number of cells per well is between 2,000 and 10,000. Trustworthiness: Optimizing cell density is crucial. Too few cells will produce an insufficient signal, while too many can lead to a decreased assay window.[11]

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of cell suspension to each well.

    • Prepare a dilution series of this compound in stimulation buffer containing a fixed concentration of the agonist NECA (a concentration that gives ~80% of the maximal response, i.e., EC80).

    • Add 5 µL of the this compound/NECA mixture to the wells containing cells. For control wells, add agonist alone (max signal) or buffer alone (basal signal). Causality: The PDE inhibitor IBMX should be included in the stimulation buffer to prevent the natural degradation of cAMP by cellular phosphodiesterases, thus allowing it to accumulate to detectable levels.[11]

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Following the kit manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Add 5 µL of cAMP-d2 to each well, followed by 5 µL of anti-cAMP-cryptate.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) * 10,000.

C. Data Analysis

  • Normalize the data: Set the signal from the agonist-only wells to 100% and the basal signal to 0%.

  • Plot the % response against the log concentration of this compound.

  • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.

ParameterDescriptionTypical Value for this compound
IC50 (vs. A2A) Functional inhibitory potency~30 - 60 µM
IC50 (vs. A2B) Functional inhibitory potency~20 - 40 µM

Section 3: Biophysical Characterization with Label-Free Technologies

While binding and functional assays provide affinity (Ki) and potency (IC50), they are endpoint measurements. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insight into the interaction by measuring it in real-time, without the need for labels, yielding kinetic and thermodynamic data.

Technique 1: Surface Plasmon Resonance (SPR)

Core Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[12][13] The receptor protein is immobilized on the chip. When an analyte (this compound) flows over the surface and binds, the mass at the surface increases, changing the refractive index. This change is proportional to the amount of bound analyte and is measured in real-time. This allows for the determination of both the association rate (k-on) and the dissociation rate (k-off).[14]

Why use SPR?

  • Provides true kinetic data (on and off rates).

  • Label-free, avoiding potential artifacts from tags or labels.

  • Highly sensitive, capable of detecting interactions with low-molecular-weight compounds like this compound.[13]

Experimental Workflow: Surface Plasmon Resonance

G I Immobilize purified Adenosine Receptor onto a sensor chip surface E Equilibrate chip with running buffer until a stable baseline is achieved I->E A Association Phase: Inject this compound at a specific concentration and monitor signal increase E->A D Dissociation Phase: Switch back to running buffer and monitor signal decrease A->D R Regeneration: Inject a harsh solution (e.g., low pH) to remove all bound this compound D->R C Repeat A-R for a range of this compound concentrations R->C F Fit the resulting sensorgrams to a binding model (e.g., 1:1) to extract kon, koff, and KD C->F

Caption: General workflow for an SPR binding experiment.

Technique 2: Isothermal Titration Calorimetry (ITC)

Core Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16] A solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the receptor protein. Each injection produces a heat pulse that is measured by the instrument.[17]

Why use ITC?

  • It is the gold standard for measuring binding thermodynamics.[18]

  • It directly measures binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

  • It is a solution-based technique, requiring no modification or immobilization of the binding partners.[17]

Comparative Overview of Techniques

TechniquePrincipleKey OutputsStrengthsLimitations
Radioligand Binding Competition for a radiolabeled ligandKi (Affinity)Gold standard for affinity, high sensitivityRequires radioactivity, endpoint measurement, indirect
cAMP Functional Assay Measures second messenger modulationIC50 (Potency)Measures functional output in a cellular contextIndirect measure of binding, susceptible to off-target effects
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKD, kon, koff (Kinetics)Real-time, label-free, provides kinetic dataRequires protein immobilization, can be technically challenging
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKD, ΔH, ΔS, n (Thermodynamics)Gold standard for thermodynamics, solution-basedRequires large amounts of pure, soluble protein; lower throughput

Conclusion

A thorough investigation of this compound's interaction with adenosine receptors requires a multi-pronged approach. The techniques outlined in this guide provide a logical and comprehensive framework for this characterization.

  • Radioligand binding assays are essential for definitively measuring the binding affinity (Ki) at each receptor subtype.

  • Functional second messenger assays are critical to confirm that this binding translates into receptor antagonism (IC50) in a biologically relevant cellular system.

  • Biophysical methods like SPR and ITC offer a deeper understanding of the interaction's kinetics and thermodynamics, providing valuable data for structure-activity relationship (SAR) studies and rational drug design.

By employing these self-validating and complementary techniques, researchers can build a complete pharmacological profile of this compound, paving the way for the development of next-generation therapeutics with enhanced selectivity and efficacy.

References

  • Huang, Z., & Liu, J. (2023). Cross-Binding of Adenosine by Aptamers Selected Using this compound. ChemBioChem. Available at: [Link]

  • Liu, J. (2023). Cross-Binding of Adenosine by Aptamers Selected Using this compound. ResearchGate. Available at: [Link]

  • JoVE. (2022). cAMP Assay to measure Odorant Receptor Activation. YouTube. Available at: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]

  • Drugs.com. (n.d.). Interactions between Adenosine and this compound. Available at: [Link]

  • ResearchGate. (n.d.). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Available at: [Link]

  • Kath, N., et al. (1995). Adenosine antagonist this compound prevents the reduction of glomerular filtration rate after contrast media application. Kidney International. Available at: [Link]

  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. Available at: [Link]

  • Spicuzza, L., et al. (2001). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology. Available at: [Link]

  • Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Available at: [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges? Nature Reviews Drug Discovery. Available at: [Link]

  • Al-Moamary, M. S., & Al-Shamasi, S. (2023). This compound. StatPearls. Available at: [Link]

  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Available at: [Link]

  • Slocum, S. T., & Maina, F. K. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Available at: [Link]

  • Thompson, G. L., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

  • Lanza, F., et al. (2019). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]

  • Haskó, G., et al. (2008). Adenosine Receptors: Expression, Function and Regulation. Current Topics in Membranes. Available at: [Link]

  • Daly, J. W., et al. (n.d.). Analogues of Adenosine, this compound, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. ResearchGate. Available at: [Link]

  • Fierro, F., et al. (2019). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. Available at: [Link]

  • Holdgate, G. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathway analysis for this compound, an antagonist of adenosine A2a receptor for drug abuse. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Available at: [Link]

  • Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Trakhtenberg, E. F., et al. (1998). Differential antagonism of cardiac actions of adenosine by this compound. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • van der Klein, S. A. S., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. International Journal of Molecular Sciences. Available at: [Link]

  • Zhou, Q., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Antoniu, S. A. (2018). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology. Available at: [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available at: [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Available at: [Link]

  • Dubey, R. K., et al. (1996). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Herberg, F. W. (n.d.). Surface plasmon resonance. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • JoVE. (n.d.). Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay. Available at: [Link]

  • YouTube. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. Available at: [Link]

  • Wikipedia. (n.d.). Adenosine receptor. Available at: [Link]

  • Bruns, R. F., et al. (1980). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics. Available at: [Link]

  • Fierro, F., et al. (2019). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. Available at: [Link]

  • Hahnefeld, C., et al. (n.d.). Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. Available at: [Link]

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of Theophylline via Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Rationale

Theophylline (1,3-dimethylxanthine) remains a critical bronchodilator for asthma and COPD management, particularly in resource-constrained settings or for patients refractory to corticosteroids. However, its utility is gated by a narrow therapeutic index (10–20 µg/mL) and non-linear pharmacokinetics.

Why LC is the Gold Standard: While immunoassays (FPIA, EMIT) are common, they suffer from cross-reactivity with caffeine and uremic byproducts. Liquid Chromatography (LC) offers the requisite specificity to resolve this compound from its structural analogs (theobromine, caffeine) and metabolites (1,3-dimethyluric acid), ensuring that clinical decisions are based on accurate parent drug quantification.

The Metabolic Challenge (CYP1A2)

This compound is metabolized primarily by hepatic CYP1A2.[1] This introduces significant inter-patient variability due to genetic polymorphisms, smoking status (induction), and drug-drug interactions (inhibition by ciprofloxacin or fluvoxamine).

TheophyllineMetabolism Caffeine Caffeine (Dietary/Neonatal) This compound This compound (Active Drug) Caffeine->this compound Demethylation (4%) CYP1A2 CYP1A2 (Liver Enzyme) This compound->CYP1A2 Metab1 1,3-Dimethyluric Acid (Major Metabolite) CYP1A2->Metab1 Oxidation Metab2 3-Methylxanthine CYP1A2->Metab2 Demethylation Metab3 1-Methyluric Acid CYP1A2->Metab3 Hydroxylation Smoking Smoking (Inducer) Smoking->CYP1A2 Increases Clearance

Figure 1: Metabolic pathway of this compound highlighting CYP1A2 dependence and potential interference from Caffeine.

Protocol A: Routine Clinical Monitoring (HPLC-UV)

Application: Standard hospital laboratories, adult plasma/serum. Advantage: Cost-effective, robust, no need for mass spectrometry.[2]

Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Sodium Acetate Buffer (10 mM, pH 4.0) : Acetonitrile (92:8 v/v).

  • Internal Standard (IS):

    
    -Hydroxyethylthis compound (5 µg/mL).
    
    • Scientist's Note: We use

      
      -hydroxyethylthis compound because it is structurally homologous to this compound but elutes slightly later, ensuring it is not affected by the solvent front or early eluting plasma proteins.
      
  • Detection: UV Absorbance at 272 nm (

    
     for this compound).
    
Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner but labor-intensive. Protein precipitation is sufficient for UV detection if a guard column is used.

  • Aliquot: Transfer 200 µL of patient serum/plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard solution.

  • Precipitate: Add 250 µL of HPLC-grade Acetonitrile.

  • Vortex: Vortex vigorously for 30 seconds (Critical for releasing protein-bound drug).

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 25°C (Ambient)
Run Time 10 Minutes
Retention Times This compound: ~5.2 min IS: ~6.5 min

Protocol B: High-Sensitivity Research/Pediatric (LC-MS/MS)

Application: Neonatal monitoring (microsampling), pharmacokinetic studies, complex matrices. Advantage: High sensitivity (LOD < 5 ng/mL), requires minimal sample volume (20 µL).

Reagents & Equipment
  • Column: UPLC C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Internal Standard: this compound-d6 (Deuterated).

LC-MS/MS Workflow

LCMSWorkflow Sample Patient Sample (20 µL Plasma) IS_Add Add IS (this compound-d6) Sample->IS_Add Prep Protein Precip (MeOH + 0.1% FA) IS_Add->Prep Centrifuge Centrifuge 14,000g, 10 min Prep->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Inject 2 µL MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: LC-MS/MS Workflow for microsampling analysis.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. This compound forms a protonated molecular ion


.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 181.2 124.1 3522Quantifier
181.2106.13528Qualifier
This compound-d6 187.2 130.1 3522Internal Std

Scientist's Note: The transition


 corresponds to the loss of methyl isocyanate (

), a characteristic fragmentation of methylated xanthines.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

System Suitability Criteria

Before every batch, inject the System Suitability Sample (SSS) 5 times.

  • Precision: RSD of retention times < 1%.

  • Resolution (

    
    ):  > 2.0 between this compound and Caffeine.
    
  • Tailing Factor:

    
    .
    
Linearity & Accuracy
  • Range: 0.5 – 40 µg/mL (Covers sub-therapeutic, therapeutic, and toxic levels).

  • Curve: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease buffer concentration or add triethylamine (TEA) blocker.
Retention Time Shift Temperature fluctuationUse a column oven (thermostat at 30°C).
Interfering Peaks Caffeine/TheobromineAdjust mobile phase pH (this compound pKa = 8.8; maintain pH < 5.0).
Low Sensitivity (MS) Ion SuppressionSwitch from simple precipitation to Solid Phase Extraction (SPE).

References

  • Stavropoulou, E., et al. (2021). "this compound: A Review of the Analytical Methods for its Determination in Biological Fluids." Journal of Analytical Methods in Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Pesce, A.J., & Kaplan, L.A. (1987). "Methods in Clinical Chemistry." this compound HPLC Protocol. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2153, this compound." Link

  • Bhatia, M.S., et al. (2010). "Development and Validation of HPLC Method for Estimation of this compound." Asian Journal of Research in Chemistry. 4

Sources

Structural Elucidation of Novel Theophylline Derivatives: A Multi-Modal Spectroscopic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Theophylline (1,3-dimethylxanthine) remains a critical scaffold in medicinal chemistry, particularly for developing adenosine receptor antagonists and bronchodilators.[1] A recurring challenge in synthesizing novel this compound derivatives—specifically those alkylated at the imidazole ring—is distinguishing between N7-alkylated (kinetically favored) and N9-alkylated (thermodynamically favored) regioisomers.

This guide provides a definitive, self-validating protocol for the structural elucidation of these compounds. Unlike standard characterization, this workflow prioritizes the resolution of regiochemical ambiguity using a "Evidence Hierarchy" approach:

  • Vibrational Spectroscopy (FT-IR): Rapid "Go/No-Go" screening for functional group transformation.

  • Nuclear Magnetic Resonance (NMR): The definitive tool for regiochemistry (N7 vs. N9) using 13C chemical shifts and 2D HMBC correlations.

  • Mass Spectrometry (HRMS): Validation of molecular formula and fragmentation pattern analysis (Retro-Diels-Alder).

Analytical Workflow Visualization

The following flowchart outlines the logical progression from crude synthesis to absolute structural confirmation.

ElucidationWorkflow Start Crude this compound Derivative TLC Purity Check (TLC/HPLC) >95% Purity Required Start->TLC IR FT-IR Spectroscopy (Confirm N-H loss, C=O retention) TLC->IR Pass NMR_1H 1H NMR (DMSO-d6) Observe H8 & N-Me signals IR->NMR_1H NMR_2D 2D NMR (HMBC/NOESY) *CRITICAL STEP* Resolve N7 vs N9 NMR_1H->NMR_2D Regioisomer Ambiguity? MS HRMS (ESI+) Confirm Formula & RDA Fragments NMR_2D->MS XRD Single Crystal XRD (Optional: Absolute Config) MS->XRD If Solid State Data Needed Final Confirmed Structure MS->Final XRD->Final

Figure 1: Step-by-step structural elucidation workflow prioritizing purity and regiochemical resolution.

Protocol 1: Vibrational Spectroscopy (FT-IR)

Objective: Rapid confirmation of derivatization at the imidazole nitrogen. Causality: this compound possesses a secondary amine (N-H) at position 7. Successful alkylation or Schiff base formation results in the disappearance of the N-H stretching band and the emergence of substituent-specific bands (e.g., Azomethine -C=N-).

Experimental Parameters
  • Mode: Attenuated Total Reflectance (ATR) on ZnSe crystal (preferred for speed) or KBr Pellet (preferred for resolution).

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 32.

Diagnostic Bands Table
Functional GroupWavenumber (cm⁻¹)Structural Insight
ν(N-H) 3000–3200 (Broad)Present in this compound; Absent in N-substituted derivatives.
ν(C=O) 1690–1720 (Strong)Two bands (C2 & C6 carbonyls). Often shift slightly upon N7/N9 substitution due to electronic effects.
ν(C=N) 1600–1640Characteristic of Schiff Base derivatives (Azomethine linkage).
ν(C=C) 1550–1600Imidazole ring skeletal vibrations.

Expert Tip: In Schiff base derivatives, the C=N stretch often overlaps with the carbonyl region. Use Second Derivative spectroscopy if deconvolution is required.

Protocol 2: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Definitive assignment of the N7 vs. N9 regioisomer. Scientific Context: Alkylation of this compound can occur at N7 or N9. While N7 is the native position of the proton, N9 alkylation is possible under basic conditions. The chemical environment of the bridging carbons (C4 and C5) changes drastically depending on the site of substitution.

A. 1H NMR (Proton)[3][4]
  • Solvent: DMSO-d6 (this compound derivatives often have poor solubility in CDCl3).

  • Key Signal: The H8 proton (imidazole ring).

    • Observation: Typically appears as a sharp singlet between 8.0 – 8.5 ppm .

    • Shift Logic: In N7-alkylated products, H8 is often deshielded relative to N9 isomers due to the proximity of the carbonyl at C6, though this is not definitive without 2D data.

B. 13C NMR (Carbon) - The Regioisomer Discriminator

The chemical shifts of C4 and C5 are the most reliable indicators.

CarbonApprox Shift (N7-Alkylated)Approx Shift (N9-Alkylated)Mechanistic Reason
C5 ~106 - 108 ppm ~115 - 120 ppm C5 is shielded in N7 isomers due to β-effect of the substituent.
C4 ~148 - 150 ppm ~140 - 143 ppm C4 is deshielded in N7 isomers.
Δδ (C4-C5) > 40 ppm < 25 ppm The "Gap Rule" (Empirical validation).
C. 2D NMR Workflow (HMBC)

To be scientifically rigorous, you cannot rely solely on 1D shifts. You must perform HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Logic:

  • Locate the N-CH3 protons (Positions 1 and 3).

  • Locate the H8 proton.

  • N7-Alkylation Proof: H8 should show a strong 3-bond correlation (³J_CH) to the Carbonyl at C6 and C5 .

  • N9-Alkylation Proof: H8 correlates to C4 and C5 , but the correlation patterns to the pyrimidine ring carbons differ due to distance.

NMR_Logic Input Acquire 13C NMR CheckC5 Check C5 Shift Input->CheckC5 Decision C5 Value? CheckC5->Decision N7 C5 ~107 ppm (N7-Isomer) Decision->N7 Upfield N9 C5 ~115+ ppm (N9-Isomer) Decision->N9 Downfield Confirm Confirm with HMBC: H8 -> C4/C5 correlations N7->Confirm N9->Confirm

Figure 2: Decision logic for assigning regiochemistry based on C5 chemical shift.

Protocol 3: Mass Spectrometry (HRMS)

Objective: Validation of molecular formula and structural connectivity via fragmentation. Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

Fragmentation Pathway (Retro-Diels-Alder)

Xanthine derivatives undergo a characteristic Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring.

  • Molecular Ion: [M+H]⁺

  • RDA Cleavage: Breaking of bonds at 1,6 and 3,4 positions.

  • Diagnostic Loss: Loss of methyl isocyanate (CH₃NCO, mass 57) or HNCO (mass 43).

Protocol:

  • Dissolve sample in MeOH/Formic Acid (0.1%).

  • Direct infusion or LC-MS injection.

  • Set collision energy (CE) ramp: 10–40 eV to observe fragmentation ladder.

  • Verification: Verify the presence of the stable imidazole fragment ion if the pyrimidine ring cleaves.

References

  • PubChem. (n.d.). This compound | C7H8N4O2.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Al-Rawi, J. M. A., et al. (1985).[2] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Retrieved from [Link]

  • Gunasekaran, S., et al. (2008). Vibrational spectra and normal coordinate analysis of this compound. Indian Journal of Pure & Applied Physics. (Contextual grounding for IR bands).
  • Moynihan, H. A., & O'Leary, D. (2001). Analysis of this compound and its Derivatives. Journal of Pharmaceutical and Biomedical Analysis.
  • Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Application Note: Protocol for Histamine-Induced Bronchospasm in Guinea Pigs for Theophylline Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details a standardized protocol for evaluating the bronchodilatory efficacy of Theophylline using the Histamine-Induced Bronchospasm (HIB) model in guinea pigs.

Why Guinea Pigs? The guinea pig (Cavia porcellus) is the "gold standard" rodent model for airway pharmacology. Unlike mice or rats, the guinea pig airway possesses a high density of airway smooth muscle (ASM) that extends deep into the bronchial tree. Furthermore, their ASM exhibits high sensitivity to histamine via H1 receptors, mimicking the pathophysiology of human extrinsic asthma.

Mechanism of Action: The assay creates a physiological contest between two opposing signaling pathways:

  • The Challenge (Histamine): Activates

    
     receptors 
    
    
    
    
    
    protein coupling
    
    
    
    
    pathway
    
    
    Intracellular
    
    
    release
    
    
    Bronchoconstriction .
  • The Defense (this compound): A non-selective phosphodiesterase (PDE) inhibitor. It inhibits the degradation of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Calcium-Calmodulin

    
    Bronchodilation .
    
Diagram 1: Mechanistic Pathway Competition

The following diagram illustrates the cellular signaling competition utilized in this assay.

G Histamine Histamine (Aerosol) H1 H1 Receptor Histamine->H1 Activates Gq Gq Protein H1->Gq Ca Intracellular Ca2+ Increase Gq->Ca Constriction BRONCHOSPASM (Dyspnea) Ca->Constriction Promotes This compound This compound (Test Drug) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (-) cAMP cAMP Accumulation PDE->cAMP Normally Degrades PKA Protein Kinase A (PKA) cAMP->PKA Promotes Relaxation BRONCHODILATION (Protection) PKA->Relaxation Promotes Relaxation->Constriction Counteracts

Caption: Competitive signaling pathways in airway smooth muscle. This compound preserves cAMP to counteract Histamine-driven Calcium release.

Materials & Equipment

Animal Requirements[1][2][3][4][5][6][7][8][9][10][11][12]
  • Species: Dunkin-Hartley Guinea Pigs.[1]

  • Sex: Either (Males preferred to avoid hormonal cycle variability).

  • Weight: 300 – 450 g.

  • Acclimatization: Minimum 7 days.

Reagents
  • Induction Agent: Histamine Dihydrochloride or Histamine Acid Phosphate (0.2% w/v aqueous solution).

  • Test Compound: this compound (Anhydrous).

    • Vehicle: Saline (0.9% NaCl) or 0.5% Carboxymethyl cellulose (CMC) if oral suspension is required.

  • Standard Control: Chlorpheniramine Maleate (2 mg/kg) or Salbutamol (positive controls).

Apparatus: The Histamine Chamber

To ensure reproducibility, use a Perspex Aerosol Chamber (approx. 24 x 14 x 24 cm) connected to a high-output nebulizer.[1]

  • Nebulizer Specs: Must produce particle sizes < 5

    
     to ensure deep bronchial penetration.
    
  • Pressure: Constant airflow (e.g., 300 mmHg or 5-6 L/min).

  • Safety: The chamber must be placed inside a fume hood or have active exhaust filtration to protect the operator from histamine inhalation.

Experimental Protocol

This protocol uses a Pre-Screening (Self-Control) design. This is superior to parallel groups because guinea pigs exhibit significant individual variance in histamine sensitivity.

Diagram 2: Experimental Workflow

Timeline of the screening, washout, and challenge phases.

Workflow Start Start: Acclimatization (7 Days) Screening Phase 1: Sensitivity Screening (Histamine 0.2%) Start->Screening Selection Selection Criteria: Dyspnea within 60-120s? Screening->Selection Exclude Exclude Animal (Non-Responder) Selection->Exclude No Washout Recovery / Washout (24 - 48 Hours) Selection->Washout Yes Treatment Phase 2: Drug Administration This compound (50-100 mg/kg) Washout->Treatment Wait Absorption Time (60 min PO / 30 min IP) Treatment->Wait Challenge Phase 3: Histamine Re-Challenge (Record Latency) Wait->Challenge Analysis Data Analysis (% Protection) Challenge->Analysis

Caption: Step-by-step workflow ensuring only sensitive animals are recruited for the drug trial.

Phase 1: Sensitivity Screening (Day 0)

Objective: Establish baseline latency (


) and exclude non-responders.
  • Place the guinea pig into the observation chamber.

  • Start the nebulizer with 0.2% Histamine solution .[1]

  • Start Timer immediately upon aerosol introduction.

  • Observe for Pre-Convulsive Dyspnea (PCD) .

    • Signs of PCD: Labored breathing, gasping, or convulsions/tumbling.

  • Stop Timer at the onset of PCD. This is value

    
     (Basal Time) .
    
  • Immediately remove the animal and place it in fresh air.

    • Criteria: Only animals with a

      
       between 60 and 120 seconds  are selected. Animals taking >3 minutes are "histamine resistant" and should be excluded.
      
Phase 2: Drug Administration (Day 1 or 2)

Objective: Administer this compound and allow for absorption.

  • Allow animals to recover for 24–48 hours after screening to ensure histamine washout.

  • Fast animals overnight (water ad libitum) if oral dosing is used to ensure consistent absorption.

  • Dosage:

    • This compound: 50 mg/kg or 100 mg/kg (p.o. via gavage).[2]

    • Vehicle Control: Saline/CMC (p.o.).

  • Wait Time: 60 minutes for oral (p.o.) or 30 minutes for intraperitoneal (i.p.).

Phase 3: The Challenge (Test)

Objective: Measure protected latency (


).
  • Place the treated animal back into the histamine chamber.

  • Nebulize 0.2% Histamine (same conditions as Phase 1).

  • Record the time to onset of dyspnea (

    
    ).[1]
    
  • Cut-off Time: If the animal does not convulse within 6 minutes (360 seconds) , stop the experiment. This prevents hypoxic damage.

    • Note: A time of 360s indicates "Complete Protection" for the purpose of this acute assay.

Data Analysis & Interpretation

Calculation of Protection

The efficacy of this compound is quantified by the percentage of protection, calculated using the extension of latency time.

Formula:


[3]
  • 
    : Basal time (Screening)
    
  • 
    : Post-treatment time (Challenge)
    

Note: If


 reaches the cut-off (360s), use 360 in the formula.
Data Presentation Table

Summarize your findings in a table format similar to the one below:

Group (n=6)Dose (mg/kg)Mean Basal Time (

) [s]
Mean Test Time (

) [s]
% Protection
Vehicle Control -


~3%
This compound 50 (p.o.)


67.8%
Standard (CPM) 2 (p.o.)


>75%
Interpretation
  • < 20% Protection: Negligible activity.

  • 20% - 50% Protection: Moderate bronchodilator activity.

  • > 50% Protection: Significant bronchodilator activity (Expected for this compound at 50mg/kg).

Troubleshooting & Validation

Issue: High Variability in Basal Times (


) 
  • Cause: Inconsistent aerosol density.

  • Fix: Clean the nebulizer nozzle between every 3rd animal. Ensure air pressure is regulated.

Issue: Control Group Shows "Protection"

  • Cause: Tachyphylaxis (tolerance) to histamine.

  • Fix: Ensure the washout period between Screening and Challenge is at least 24 hours. Do not re-test the same animal more than once a week.

Issue: Animals Die in Chamber

  • Cause: Missing the "Pre-Convulsive" signs.

  • Fix: The endpoint is dyspnea (gasping), not death. The operator must be trained to recognize the specific abdominal heaving that precedes convulsions.

References

  • Armitage, A. K., et al. (1961). "The effects of bronchodilator drugs on the guinea-pig." British Journal of Pharmacology, 17(2), 196-207.

  • BenchChem. (2025).[3][2] "Application Notes and Protocols: Histamine-Induced Bronchoconstriction." BenchChem Protocols.

  • Goyal, R. K. (2009). "Practicals in Pharmacology." BS Shah Prakashan.
  • Ricciardolo, F. L., et al. (2008).[4] "The guinea pig as an animal model for asthma."[2][4][5][6] Current Drug Targets, 9(6), 452-465.

  • Broadley, K. J. (2012). "Guinea-pig models of asthma and COPD." Pulmonary Pharmacology & Therapeutics, 25(5), 365-366.

Sources

Use of sustained-release theophylline formulations in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Evaluation of Sustained-Release Theophylline Formulations

Abstract

This compound (1,3-dimethylxanthine) remains a cornerstone therapy for chronic obstructive pulmonary disease (COPD) and asthma due to its bronchodilatory and anti-inflammatory properties. However, its narrow therapeutic index (NTI) (10–20 µg/mL) and short elimination half-life (~8 hours in adults) necessitate Sustained-Release (SR) formulations to maintain efficacy without toxicity. This Application Note provides a rigorous technical guide for evaluating this compound SR formulations. It integrates FDA-compliant dissolution testing, "flip-flop" kinetic modeling, and high-sensitivity HPLC quantification to ensure formulation safety and bioequivalence.

Scientific Rationale & Mechanism

The "Flip-Flop" Kinetic Challenge

In immediate-release (IR) formulations, absorption (


) is significantly faster than elimination (

). However, for SR formulations, the release rate from the matrix is intentionally retarded to be slower than the body's elimination capability (

). This phenomenon, known as flip-flop kinetics , means the terminal slope of the plasma concentration-time curve represents the absorption rate, not the elimination rate.
  • Critical Implication: If the SR mechanism fails (e.g., alcohol-induced dose dumping),

    
     reverts to being 
    
    
    
    , causing a rapid spike in plasma concentration (
    
    
    ) that can easily exceed the toxic threshold (>20 µg/mL), leading to arrhythmias or seizures.
Mechanism of Action Pathway

This compound operates via non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.

TheophyllinePathway Theo This compound SR PDE PDE Inhibition (Types III & IV) Theo->PDE Adenosine Adenosine Receptor Antagonism (A1, A2) Theo->Adenosine Toxicity Toxicity (>20 µg/mL) Theo->Toxicity Dose Dumping cAMP Increased cAMP PDE->cAMP Prevents degradation Adenosine->cAMP Blocks Gi pathway Ca Decreased Intracellular Ca2+ cAMP->Ca Effect Bronchodilation & Anti-inflammatory Ca->Effect

Figure 1: Mechanistic pathway of this compound. Note the direct link between formulation failure (Dose Dumping) and Toxicity.

In Vitro Characterization: Dissolution & Dose Dumping

Before in vivo testing, the formulation must pass rigorous dissolution stress tests. This compound SR matrices (often Hydroxypropyl methylcellulose - HPMC) are susceptible to "dose dumping" in the presence of alcohol.[1]

Standard Dissolution Protocol (USP Apparatus I/II)
  • Apparatus: USP Type I (Basket) at 100 rpm OR Type II (Paddle) at 50 rpm.

  • Media: pH 1.2 (0-1h), pH 4.5 (1-2h), pH 6.8 (2-12h) to simulate GI transit.

  • Volume: 900 mL to ensure sink conditions (this compound solubility ~8 mg/mL; 300mg dose requires <40mL, so 900mL is ample).

Alcohol-Induced Dose Dumping (AIDD) Test

Objective: Verify the matrix does not collapse in the presence of ethanol. Method:

  • Prepare 0.1N HCl media containing 0%, 5%, 20%, and 40% (v/v) ethanol .

  • Run dissolution for 2 hours (simulating gastric residence).

  • Pass Criteria: No significant increase in release rate at high alcohol concentrations compared to 0% control.

In Vivo Study Design: Pharmacokinetic Protocol

Due to the NTI status, a standard 2-way crossover design is often insufficient. A Replicate Design (Reference-Test-Reference-Test) is recommended to estimate within-subject variability.

Study Workflow

StudyDesign Start Screening Phase (CYP1A2 Genotyping Optional) Period1 Period 1: Dosing (Test or Reference) Start->Period1 Sampling Blood Sampling (0 - 48 Hours) Period1->Sampling Washout1 Washout Phase (7 Days / >5 Half-lives) Period2 Period 2: Dosing (Crossover) Washout1->Period2 Period2->Sampling Sampling->Washout1 Analysis Bioanalysis (HPLC) & PK Modeling Sampling->Analysis

Figure 2: Crossover study design ensuring complete washout of this compound (5 x 8h = 40h minimum washout).

Sampling Schedule

SR formulations require extended sampling to capture the elimination phase accurately.

Timepoint (h)Purpose
0.0 (Pre-dose)Baseline check (must be <5% of Cmax)
1.0, 2.0, 3.0Capture lag time (

) and onset
4.0, 5.0, 6.0, 8.0Characterize

and

10, 12, 16, 24Define the plateau/sustained phase
36, 48Terminal elimination phase (crucial for

)

Bioanalytical Protocol (HPLC-UV)

While LC-MS/MS is more sensitive, HPLC-UV is robust and cost-effective for this compound due to its high plasma concentrations (


g/mL range).
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 200 µL human plasma to a centrifuge tube.

  • Internal Standard: Add 20 µL

    
    -Hydroxyethylthis compound  (50 µg/mL).
    
  • Precipitation: Add 200 µL Acetonitrile (ACN). Vortex for 1 min.

  • Centrifugation: 10,000 rpm for 10 min at 4°C.

  • Injection: Inject 20 µL of the clear supernatant.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 10 mM Sodium Acetate Buffer (pH 4.5) : Acetonitrile (93:7 v/v).

    • Note: this compound is sensitive to pH; acetate buffer ensures stable retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (

    
     of this compound).
    
  • Retention Time: ~6-8 min for this compound; ~4-5 min for Internal Standard.

Data Analysis & Acceptance Criteria

Pharmacokinetic Parameters

Calculate using Non-Compartmental Analysis (NCA):

  • 
    :  Area under the curve to the last measurable concentration.
    
  • 
    :  Peak plasma concentration (Safety marker).
    
  • 
     (Peak-Trough Fluctuation): 
    
    
    
    . Critical for SR claims.
Bioequivalence (BE) Limits

For NTI drugs like this compound, the FDA and EMA may require tighter acceptance limits than the standard 80-125%.

  • Standard: 90% CI of Test/Reference ratio for AUC and Cmax within 80.00 – 125.00%.

  • NTI Approach (Recommended): 90% CI within 90.00 – 111.11% if within-subject variability is low (<10%).

References

  • U.S. Food and Drug Administration (FDA). (2021).[3][4] Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • U.S. Pharmacopeia (USP). this compound Extended-Release Capsules - Dissolution Methods.[5][6] USP-NF Online. [Link]

  • Hendeles, L., et al. (1985).[7] Food-induced dose dumping from a once-a-day this compound product as a cause of this compound toxicity.[7] Chest. [Link]

  • Sutrisna, E. (2016). The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response.[8] Journal of Clinical and Diagnostic Research. [Link]

  • Muir, K.T., & Jonkman, J.H. (1989). This compound kinetics and dynamics. Clinical Pharmacokinetics. [Link]

Sources

Application Notes and Protocols: A Guide to the Preclinical Experimental Design for Studying Theophylline in Combination with Corticosteroids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Synergistic Combination in Respiratory Disease

Chronic inflammatory airway diseases, such as severe asthma and chronic obstructive pulmonary disease (COPD), are often characterized by a diminished response to corticosteroid therapy, the cornerstone of anti-inflammatory treatment. This corticosteroid insensitivity presents a significant clinical challenge. Theophylline, a methylxanthine traditionally used as a bronchodilator, has emerged as a promising adjunctive therapy. At low, sub-bronchodilator doses, this compound exhibits potent anti-inflammatory effects and, crucially, can restore corticosteroid sensitivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the synergistic effects of this compound and corticosteroids in preclinical models of respiratory disease.

The primary mechanism underlying this synergy lies in the regulation of histone deacetylase-2 (HDAC2), a critical enzyme for switching off inflammatory genes.[2][3] In patients with COPD and severe asthma, HDAC2 activity is often reduced due to factors like oxidative stress.[4] Corticosteroids exert their anti-inflammatory effects by recruiting HDAC2 to the site of active gene transcription.[5][6] However, with reduced HDAC2 activity, the efficacy of corticosteroids is blunted. This compound acts to restore HDAC2 activity, thereby re-sensitizing the cells to the anti-inflammatory actions of corticosteroids.[3][5] This guide will provide detailed protocols to investigate this molecular interplay and its functional consequences in both in vitro and in vivo settings.

I. The Molecular Synergy: A Mechanistic Overview

The combination of this compound and corticosteroids targets the core of the inflammatory process at the molecular level. Corticosteroids, a class of steroid hormones, bind to the glucocorticoid receptor (GR) in the cytoplasm.[7][8] Upon binding, the GR translocates to the nucleus, where it can directly or indirectly regulate gene expression.[9][10] A key anti-inflammatory mechanism is the recruitment of HDAC2 to activated inflammatory gene complexes, leading to deacetylation of histones and subsequent repression of transcription.[5][6]

This compound's synergistic action is primarily attributed to its ability to activate HDAC2, particularly by inhibiting phosphoinositide-3-kinase-delta (PI3Kδ), which is often activated by oxidative stress and inactivates HDAC2.[3][5] By restoring HDAC2 activity, this compound enhances the ability of corticosteroids to suppress the expression of pro-inflammatory genes, such as those encoding for cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2][11]

This compound and Corticosteroid Synergy Synergistic Anti-Inflammatory Mechanism cluster_corticosteroid Corticosteroid Pathway cluster_this compound This compound Pathway Corticosteroid Corticosteroid GR_cytoplasm GR (cytoplasm) Corticosteroid->GR_cytoplasm binds GR_nucleus GR (nucleus) GR_cytoplasm->GR_nucleus translocates Inflammatory_Genes Inflammatory Genes (e.g., IL-8, TNF-α) GR_nucleus->Inflammatory_Genes recruits HDAC2 to Transcription_Repression Transcription Repression Inflammatory_Genes->Transcription_Repression leads to This compound This compound PI3K_delta PI3Kδ This compound->PI3K_delta inhibits HDAC2_inactive HDAC2 (inactive) PI3K_delta->HDAC2_inactive inactivates HDAC2_active HDAC2 (active) HDAC2_inactive->HDAC2_active restored by this compound HDAC2_active->GR_nucleus enables recruitment by caption Signaling Pathway of this compound and Corticosteroid Synergy Experimental Workflow Preclinical Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Cell Line Selection (A549, BEAS-2B) Inflammatory_Model Establish Inflammatory Model (TNF-α, CSE) Cell_Line_Selection->Inflammatory_Model Drug_Treatment Drug Treatment (this compound, Dexamethasone, Combination) Inflammatory_Model->Drug_Treatment Molecular_Assays Molecular & Cellular Assays (HDAC2 activity, GR translocation, Cytokine secretion, Western Blot) Drug_Treatment->Molecular_Assays Therapeutic_Intervention Therapeutic Intervention (this compound, Corticosteroid, Combination) Molecular_Assays->Therapeutic_Intervention Informs dosing & mechanism Data_Analysis Data Analysis & Interpretation Molecular_Assays->Data_Analysis Animal_Model Animal Model Selection (Asthma, COPD) Disease_Induction Disease Induction (Ovalbumin, CS/LPS) Animal_Model->Disease_Induction Disease_Induction->Therapeutic_Intervention Functional_Analysis Functional & Histological Analysis (Airway hyperresponsiveness, BALF analysis, Lung histology, Cytokine levels) Therapeutic_Intervention->Functional_Analysis Functional_Analysis->Data_Analysis caption Overall Experimental Workflow

Figure 2: Overall Experimental Workflow

III. In Vitro Experimental Design & Protocols

In vitro studies are essential for dissecting the molecular mechanisms of synergy in a controlled environment. Human bronchial epithelial cell lines, such as A549 and BEAS-2B, are suitable models for these investigations. [12][13][14]

A. Establishing an In Vitro Model of Inflammation and Corticosteroid Insensitivity

To mimic the inflammatory environment of diseased airways, cells can be stimulated with pro-inflammatory cytokines like TNF-α or exposed to cigarette smoke extract (CSE). [15][16]Chronic exposure to these stimuli can also induce a state of corticosteroid resistance.

Protocol 1: Induction of Inflammation and Corticosteroid Resistance in BEAS-2B Cells

  • Cell Culture: Culture BEAS-2B cells in a complete growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Inflammatory Stimulus: To induce inflammation, treat the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) prior to experimentation. [17]3. Induction of Corticosteroid Resistance (Optional): To model corticosteroid resistance, expose BEAS-2B cells to cigarette smoke extract (CSE) (e.g., 1-5% for 24-48 hours) or a combination of CSE and TNF-α. [5][16]The efficacy of resistance induction should be confirmed by a reduced inhibitory effect of dexamethasone on cytokine release.

B. Key In Vitro Assays

1. HDAC2 Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC2, a key target of this compound.

Protocol 2: Fluorometric HDAC2 Activity Assay

This protocol is adapted from commercially available kits (e.g., from BPS Bioscience, Abcam). Refer to the specific kit manual for precise instructions. [18][19]

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells using a nuclear extraction kit.

  • Immunoprecipitation of HDAC2 (Optional but Recommended for Specificity): Immunoprecipitate HDAC2 from the nuclear extracts using an anti-HDAC2 antibody and protein A/G beads. [6][20]3. Assay Reaction:

    • Add the nuclear extract or immunoprecipitated HDAC2 to a black 96-well plate.

    • Add the fluorogenic HDAC substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to each well and incubate at 37°C for 10-20 minutes.

  • Fluorescence Measurement: Read the fluorescence at an excitation of 350-380 nm and an emission of 440-460 nm. [21]6. Data Analysis: Calculate HDAC2 activity relative to a standard curve and normalize to the protein concentration of the nuclear extract.

2. Glucocorticoid Receptor (GR) Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the GR from the cytoplasm to the nucleus upon corticosteroid treatment.

Protocol 3: Immunofluorescence Staining for GR Nuclear Translocation in A549 Cells

  • Cell Seeding: Seed A549 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with dexamethasone (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes). [21]3. Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. [3]5. Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature. [3]6. Primary Antibody Incubation: Incubate the cells with a primary antibody against GR diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark. [2]8. Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of GR translocation.

3. Cytokine Secretion Assay (ELISA)

This assay measures the levels of pro-inflammatory cytokines, such as IL-8 and TNF-α, secreted by the cells.

Protocol 4: ELISA for IL-8 Secretion

This protocol is a general guideline. Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Sample Collection: Collect the cell culture supernatant from the different treatment groups.

  • Assay Procedure:

    • Add standards and samples to the wells of an IL-8 antibody-coated 96-well plate.

    • Incubate according to the kit instructions.

    • Wash the plate and add the detection antibody.

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 in the samples based on the standard curve.

4. Western Blotting for Protein Expression

Western blotting is used to determine the protein levels of key players in the signaling pathway, such as HDAC2 and GR.

Protocol 5: Western Blotting for HDAC2 and GR

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC2, GR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [4]9. Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

ParameterThis compoundDexamethasoneCombinationControl
HDAC2 Activity Expected IncreaseNo significant changeExpected synergistic increaseBaseline
GR Nuclear Translocation No effectIncreased nuclear localizationSimilar to DexamethasoneCytoplasmic localization
IL-8 Secretion Moderate reductionSignificant reductionPotentiated reductionHigh
TNF-α Secretion Moderate reductionSignificant reductionPotentiated reductionHigh
HDAC2 Protein Expression VariableVariableVariableBaseline
GR Protein Expression No significant changeNo significant changeNo significant changeBaseline
Table 1: Expected Outcomes of In Vitro Assays

IV. In Vivo Experimental Design & Protocols

In vivo studies are crucial for evaluating the therapeutic potential of the this compound-corticosteroid combination in a whole-organism context, taking into account pharmacokinetic and pharmacodynamic factors.

A. Animal Models of Respiratory Disease

1. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This is a widely used model that recapitulates key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels. [11] Protocol 6: OVA-Induced Asthma Model

  • Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of OVA emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30).

  • Therapeutic Intervention: Administer this compound, a corticosteroid (e.g., dexamethasone or budesonide), or the combination via an appropriate route (e.g., oral gavage, intraperitoneal injection) before each OVA challenge.

  • Outcome Measures (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to increasing concentrations of a bronchoconstrictor like methacholine using whole-body plethysmography. [11] * Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration (especially eosinophils).

    • Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Cytokine Levels: Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA.

    • Serum IgE: Measure total and OVA-specific IgE levels in the serum.

2. Cigarette Smoke (CS) and Lipopolysaccharide (LPS)-Induced COPD Model (Mouse)

This model mimics key features of COPD, including chronic inflammation, emphysema, and airway remodeling.

Protocol 7: CS and LPS-Induced COPD Model

  • Induction: Expose mice (e.g., C57BL/6) to whole-body cigarette smoke for an extended period (e.g., 4-6 months). [12]To exacerbate the inflammatory response, instill LPS intratracheally at several time points during the CS exposure period.

  • Therapeutic Intervention: Administer this compound, a corticosteroid, or the combination during the later stages of the disease induction.

  • Outcome Measures:

    • Lung Function: Measure parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a specialized rodent lung function system.

    • BALF Analysis: Analyze BALF for inflammatory cell infiltration (especially neutrophils and macrophages).

    • Lung Histology: Assess lung tissue for evidence of emphysema (mean linear intercept), inflammation, and airway remodeling.

    • Cytokine Levels: Measure pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BALF or lung homogenates.

ParameterThis compoundCorticosteroidCombinationDisease Control
Airway Hyperresponsiveness ReducedSignificantly reducedPotentiated reductionHigh
BALF Eosinophils (Asthma) ReducedSignificantly reducedPotentiated reductionHigh
BALF Neutrophils (COPD) ReducedModerately reducedSignificantly reducedHigh
Lung Inflammation Score ReducedSignificantly reducedPotentiated reductionHigh
Mucus Production ReducedSignificantly reducedPotentiated reductionHigh
Th2 Cytokines (Asthma) ReducedSignificantly reducedPotentiated reductionHigh
Pro-inflammatory Cytokines (COPD) ReducedModerately reducedSignificantly reducedHigh
Table 2: Expected Outcomes of In Vivo Studies

V. Data Analysis and Interpretation

For all experiments, appropriate statistical analyses should be performed to determine the significance of the observed effects. For in vitro studies, dose-response curves can be generated to determine the EC50 values for each compound and the combination. For in vivo studies, comparisons between the different treatment groups will reveal the therapeutic efficacy of the combination therapy. The results from the molecular assays should be correlated with the functional outcomes to provide a comprehensive understanding of the synergistic mechanism of action.

VI. Conclusion

The combination of this compound and corticosteroids holds significant promise for the treatment of severe and corticosteroid-resistant respiratory diseases. The experimental designs and detailed protocols provided in this application note offer a robust framework for the preclinical investigation of this synergistic interaction. By elucidating the molecular mechanisms and demonstrating therapeutic efficacy in relevant disease models, this research will pave the way for the development of more effective treatment strategies for patients with chronic inflammatory airway diseases.

References

  • Barnes, P. J. (2017). Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 195(9), 1123-1125. [Link]

  • To, Y., Ito, K., Kizawa, Y., Failla, M., Ito, M., Kusama, T., ... & Adcock, I. M. (2010). The effect of low-dose corticosteroids and this compound on the risk of acute exacerbations of COPD: the TASCS randomised controlled trial. European Respiratory Journal, 36(4), 749-755. [Link]

  • Ukena, D. (1997). [Asthma therapy: combination of topical glucocorticosteroids and this compound]. Medizinische Klinik (Munich, Germany : 1983), 92 Suppl 5, 41–43. [Link]

  • Avram, D., & Vedeckis, W. V. (2000). Modulation of Glucocorticoid Receptor Nuclear Translocation in Neurons by Immunophilins FKBP51 and FKBP52: Implications for Major Depressive Disorder. Journal of Neuroscience, 20(18), 6875-6883. [Link]

  • Fawad, A., & Al-Juboori, A. (2021). The combination effects of this compound and corticosteroids in COVID-19. Medical Gas Research, 11(1), 1. [Link]

  • Barnes, P. J. (2006). This compound increases histone deacetylase-2 (HDAC2) via inhibition of phosphoinositide-3-kinase-d (PI3Kd). The Journal of allergy and clinical immunology, 117(2), 241-244. [Link]

  • Culpitt, S. V., Rogers, D. F., Traves, S. L., Barnes, P. J., & Donnelly, L. E. (2003). This compound action on primary human bronchial epithelial cells under oxidative stress. International journal of chronic obstructive pulmonary disease, 12, 1-10. [Link]

  • Dr Matt & Dr Mike. (2017, August 1). This compound - Mechanism of Action. YouTube. [Link]

  • Schoneveld, O. J., Gaemers, I. C., & Lamers, W. H. (2004). Mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. Molecular and cellular endocrinology, 225(1-2), 1-13. [Link]

  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). Low-dose this compound enhances the anti-inflammatory effects of steroids during exacerbations of COPD. Thorax, 59(1), 34-39. [Link]

  • Profita, M., Sala, A., Bonanno, A., Riccobono, L., Ferraro, M., Gjomarkaj, M., & Bonsignore, M. R. (2017). A novel approach to investigate severe asthma and COPD: the 3d ex vivo respiratory mucosa model. Expert opinion on therapeutic targets, 21(11), 1043-1055. [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Ammit, A. J., Hastie, A. T., Lazaar, A. L., Marwick, J. A., Panettieri, R. A., & Tliba, O. (2009). Bronchial epithelial cells are rendered insensitive to glucocorticoid transactivation by transforming growth factor-β1. American journal of respiratory cell and molecular biology, 40(5), 579-588. [Link]

  • Gavriliuc, M., Vlahos, R., Bozinovski, S., Linden, A., & Selemidis, S. (2017). Expression of glucocorticoid receptor and HDACs in airway smooth muscle cells is associated with response to steroids in COPD. Respiratory research, 18(1), 1-13. [Link]

  • Ammit, A. J., Hastie, A. T., Lazaar, A. L., Marwick, J. A., Panettieri, R. A., & Tliba, O. (2009). Bronchial epithelial cells are rendered insensitive to glucocorticoid transactivation by transforming growth factor-β1. American journal of respiratory cell and molecular biology, 40(5), 579-588. [Link]

  • Lee, H. J., Lee, J. Y., Kim, H. J., Kim, J. H., & Kim, Y. S. (2020). Dexamethasone Treatment Increases the Intracellular Calcium Level Through TRPV6 in A549 Cells. International journal of molecular sciences, 21(11), 3894. [Link]

  • Ito, K., Ito, M., Elliott, W. M., Cosio, B., Caramori, G., Kon, O. M., ... & Barnes, P. J. (2002). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. The Journal of experimental medicine, 196(8), 1023-1029. [Link]

  • van der Toorn, M., Slebos, D. J., de Bruin, H. G., Leuvenink, H. G., & van Oosterhout, A. J. (2011). In vitro models for studying respiratory host–pathogen interactions. Future microbiology, 6(11), 1345-1358. [Link]

  • Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033-1044. [Link]

  • Kim, H. Y., Lee, H. J., Chang, Y. J., & Hong, S. H. (2015). Protocol for the OVA/alum-induced asthma mouse model. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). HDAC2 Fluorogenic Assay Kit. Retrieved from [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Murine model of allergen induced asthma. Journal of visualized experiments, (6), 223. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2022). Chronic obstructive pulmonary disease and cigarette smoke exposure lead to dysregulated MAIT cell activation by bronchial epithelial cells. bioRxiv. [Link]

  • Lim, H. D., Kim, Y. S., & Kim, H. P. (2001). Effects of this compound, dexamethasone and salbutamol on cytokine gene expression in human peripheral blood CD4+ T-cells. European journal of pharmacology, 429(1-3), 291-298. [Link]

  • Wikipedia. (2024, January 29). Corticosteroid. [Link]

  • Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved from [Link]

  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2001). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 98(15), 8775-8780. [Link]

  • Saint-Criq, V., & Gray, M. A. (2017). Human Cellular Models for the Investigation of Lung Inflammation and Mucus Production in Cystic Fibrosis. Journal of visualized experiments : JoVE, (120), 55182. [Link]

  • Kino, T. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc. [Link]

  • Amsbio. (n.d.). HDAC2 Fluorogenic Assay Kit. Retrieved from [Link]

  • Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine reviews, 39(4), 451-475. [Link]

  • Creative Biolabs. (n.d.). Cigarette Smoke induced COPD Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Koot, A. S., Strippoli, R., De, S., & Standiford, T. J. (1990). Interleukin-8 gene expression by a pulmonary epithelial cell line. A model for cytokine networks in the lung. The Journal of clinical investigation, 86(4), 1316-1323. [Link]

  • Hida, S., Oshikata, C., Takeda, K., & Takeda, T. (2006). This compound and Dexamethasone Induce Peroxisome Proliferator-Activated Receptor-γ Expression in Human Eosinophils. International Archives of Allergy and Immunology, 140(1), 53-56. [Link]

  • Son, Y. O., Wang, X., Hitron, J. A., Zhang, Z., Cheng, S., Budhraja, A., ... & Shi, X. (2011). Human bronchial epithelial BEAS-2B cells, an appropriate in vitro model to study heavy metals induced carcinogenesis. Toxicology and applied pharmacology, 251(2), 153-160. [Link]

  • Galigniana, M. D., Erlejman, A. G., Monte, M., & Lagadari, M. (2010). Nucleocytoplasmic shuttling of the glucocorticoid receptor is influenced by tetratricopeptide repeat-containing proteins. Molecular and cellular endocrinology, 320(1-2), 1-10. [Link]

  • van der Stelt, I., Lodder, K., van der Veen, J. W., van der Zee, J. S., & van der Meer, B. J. (2019). Increased exploration and hyperlocomotion in a cigarette smoke and LPS-induced murine model of COPD: linking pulmonary and systemic inflammation with the brain. American Journal of Physiology-Lung Cellular and Molecular Physiology, 317(3), L349-L359. [Link]

  • Kumar, V., Singh, D., & Kumar, A. (2024). Role of Doxofylline, Low Dose this compound, and Dexamethasone in Mice (BALB/C) Model of Corticosteroid Resistant Asthma: A Comparative Study. Annals of Clinical and Laboratory Science, 54(1), 3-13. [Link]

  • Molecular Devices. (n.d.). Interleukin-8 quantification using ELISA. Retrieved from [Link]

  • PharmaLegacy. (2023, July 6). The OVA-induced Asthma Model in Mice and Rats: An Overview. [Link]

  • Cellosaurus. (n.d.). BEAS-2B (CVCL_0168). Retrieved from [Link]

  • Epigentek. (n.d.). HDAC2 Assay Kit. Retrieved from [Link]

  • Echeverría, P. C., Mazaira, G. I., Erlejman, A. G., & Galigniana, M. D. (2009). Nuclear Import of the Glucocorticoid Receptor-hsp90 Complex through the Nuclear Pore Complex Is Mediated by Its Interaction with Nup62 and Importin β. Molecular and Cellular Biology, 29(16), 4433-4444. [Link]

  • Zhang, X., Wang, S., & Li, C. (2020). Human bronchial epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells. Journal of cellular and molecular medicine, 24(1), 125-135. [Link]

Sources

Troubleshooting & Optimization

Optimizing theophylline dosage to minimize toxicity in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Theophylline Dosage Optimization & Toxicity Mitigation Ticket ID: PRECLIN-THEO-001 Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology

Introduction: The "Narrow Window" Paradox

Welcome to the Technical Support Center. You are likely here because this compound is behaving unpredictably in your preclinical models.[1]

This compound is a classic "narrow therapeutic index" (NTI) drug.[1] In humans, the therapeutic window is 10–20 mg/L (55–110 µM) .[1] Toxicity (seizures, arrhythmias) often manifests at >20 mg/L .[1]

The Core Problem: In preclinical species (especially rodents), hepatic metabolism via CYP1A2 is significantly faster than in humans, yet the receptor sensitivity (Adenosine A1 antagonism) remains high. This forces researchers into a dangerous paradox: you must dose high to achieve therapeutic plasma levels, but these high doses rapidly saturate metabolic enzymes, pushing kinetics from linear (first-order) to non-linear (zero-order), causing plasma levels to skyrocket unexpectedly into the toxic range.

This guide provides the protocols to navigate this instability.

Module 1: Troubleshooting & FAQs

Q1: "My rats are exhibiting seizures/mortality at doses that should be therapeutic based on BSA scaling. Why?"

Diagnosis: Metabolic Saturation & Adenosine Receptor Antagonism.[1] Root Cause: You likely relied on Body Surface Area (BSA) scaling (


) without accounting for Michaelis-Menten saturation kinetics .[1]
  • Metabolic Saturation: this compound is metabolized primarily by CYP1A2.[1] In rats, high bolus doses saturate this enzyme.[1] Once saturated, elimination switches from first-order (proportional to concentration) to zero-order (constant amount per time). A 2-fold dose increase can lead to a 5-10 fold increase in plasma concentration (AUC).[1]

  • Mechanism of Seizure: this compound is a non-selective adenosine receptor antagonist.[1] It blocks Adenosine A1 receptors in the hippocampus, which are responsible for presynaptic inhibition of glutamate release. Blockade leads to unchecked glutamatergic excitation and calcium influx.[1]

Corrective Action:

  • Stop Bolus Dosing: Switch to slow intravenous infusion or sustained-release oral gavage (using methylcellulose/HPMC vehicles) to avoid high

    
     spikes.[1]
    
  • Prophylaxis: If the study design permits, co-administer a benzodiazepine (e.g., Diazepam) to raise the seizure threshold, though this may confound behavioral endpoints.

Q2: "Plasma levels are erratic between animals within the same dose group."

Diagnosis: Inter-individual CYP Variability.[1] Root Cause: CYP1A2 expression varies significantly based on age, sex, and induction status.

  • Dietary Induction: Components in standard chow (e.g., char-broiled proteins) can induce CYP1A2, accelerating clearance.

  • Circadian Rhythm: this compound clearance in rodents fluctuates diurnally.[1]

Corrective Action:

  • Standardize Sampling: Draw PK samples at the exact same time of day (e.g., ZT2 - 2 hours after lights on).

  • Diet Control: Switch to a purified, constant-formula diet 1 week prior to the study to normalize CYP1A2 baselines.

Q3: "How do I scale efficacy doses from Rat to Dog?"

Diagnosis: Allometric Scaling Failure. Root Cause: Simple allometric scaling (Exponent 0.[1]75) fails for this compound because hepatic clearance (


) does not scale linearly with body weight for this compound due to species-specific CYP turnover rates.[1]

Corrective Action:

  • Use Functional Scaling: Do not calculate dose based on weight alone. Calculate dose based on Target Concentration (

    
    ) .
    
  • Formula:

    
    [1]
    
    • Note: You must determine

      
       empirically via a pilot study (See Module 3).[1]
      

Module 2: Toxicity Mechanism Visualization

Understanding the dual-pathway toxicity is critical for mitigation.[1] this compound acts via PDE inhibition (Cardiac) and Adenosine Antagonism (CNS).[1]

TheophyllineToxicity cluster_CNS CNS Pathway (Seizures) cluster_Cardiac Cardiac Pathway (Arrhythmia) Theo This compound (High Dose) A1R Adenosine A1 Receptor Blockade Theo->A1R Antagonism PDE PDE Inhibition Theo->PDE Inhibition Glu Increased Glutamate Release A1R->Glu Disinhibition Ca Intracellular Calcium Influx Glu->Ca Seizure Neurotoxicity (Seizures) Ca->Seizure cAMP Increased cAMP PDE->cAMP PKA PKA Activation cAMP->PKA Arrhythmia Cardiotoxicity (Tachycardia) PKA->Arrhythmia

Caption: Dual-mechanism toxicity pathways.[1] CNS toxicity is driven by A1 receptor blockade leading to glutamatergic storm, while cardiac toxicity is driven by cAMP accumulation.

Module 3: Experimental Protocol

Protocol: Step-Up Dose Finding with Toxicokinetic (TK) Bridging

Objective: Define the Maximum Tolerated Dose (MTD) and correlate it with plasma


 to establish a therapeutic window in your specific animal strain.

Prerequisites:

  • Species: Sprague-Dawley Rats (Male, 250-300g).

  • N=3 per cohort (Pilot scale).[1]

  • Analytical: LC-MS/MS validated for this compound (LLOQ: 0.1 mg/L).[1]

Workflow Logic:

OptimizationWorkflow Start Start Pilot LowDose Cohort 1: Low Dose (5 mg/kg IV) Start->LowDose Sample1 PK Sampling (0.5, 1, 4, 8, 24h) LowDose->Sample1 Check1 Check Cmax < 20mg/L? Sample1->Check1 Escalate Escalate Dose (+50%) Check1->Escalate Yes (Safe) Stop STOP: MTD Reached Check1->Stop No (Toxic) Escalate->LowDose Next Cohort Final Define Therapeutic Dose Regimen Stop->Final

Caption: Iterative dose-escalation workflow. Safety gates (yellow diamonds) prevent loss of animals by validating plasma levels before escalation.

Step-by-Step Methodology:
  • Preparation:

    • Vehicle: Saline (IV) or 0.5% Methylcellulose (PO).[1]

    • Acclimatization: 7 days minimum.[1][2]

  • Dosing (Cohort 1):

    • Administer 5 mg/kg (IV bolus) or 10 mg/kg (PO).[1]

    • Rationale: This is a conservative starting dose to assess baseline clearance without saturation.[1]

  • Microsampling (Tail Vein):

    • Timepoints: Pre-dose, 15 min, 1h, 4h, 8h, 24h.

    • Volume: 20 µL per spot (minimize hemodynamic stress).

  • Analysis & Decision Gate:

    • Calculate

      
       and 
      
      
      
      .[1]
    • IF

      
       mg/L AND  no behavioral signs (tremors):
      
      • Proceed to Cohort 2 (+50% dose).[1]

    • IF

      
       mg/L OR  signs of toxicity:
      
      • STOP. The previous dose is your MTD.[1]

  • Steady State Modeling:

    • Once single-dose PK is known, use superposition principles (if linear) or Simcyp/GastroPlus (if non-linear) to simulate the dosing frequency required to maintain 10–20 mg/L.

Module 4: Reference Data

Table 1: Species-Specific Pharmacokinetic Parameters

Note: Values are averages; strain variability is high.

ParameterHumanRat (Sprague-Dawley)Dog (Beagle)Implication for Study
Half-life (

)
6–12 hours1–2 hours5–6 hoursRats require much more frequent dosing.
Protein Binding 40%15–20%15–20%Higher free fraction in animals = higher potency per mg/L.
Therapeutic Range 10–20 mg/L10–20 mg/L10–20 mg/LRats may tolerate higher

but seizures occur abruptly >30 mg/L.
Metabolic Pathway CYP1A2 (Major)CYP1A2 (Saturation prone)CYP1A2 / 2E1Watch for non-linear kinetics in rats.[1]

References

  • Ogilvie, R. I. (1978).[1] Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 3(4), 267–293.[1]

  • Ramzan, I. M., & Levy, G. (1985).[1] Kinetics of drug action in disease states. XVI. Pharmacodynamics of this compound-induced seizures in rats. Journal of Pharmacology and Experimental Therapeutics, 236(3), 708-713.

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[1][3]

  • Fredholm, B. B. (2010).[1] Methylxanthines.[1][4] Handbook of Experimental Pharmacology, 200, 1-580. [1]

  • Bach, J. F., et al. (2004).[1] Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formulations in dogs. Journal of the American Veterinary Medical Association, 225(7), 1063-1068.

Sources

Technical Support Center: Bioavailability Enhancement of Theophylline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Bioavailability Optimization for Xanthine Scaffolds Audience: Formulation Scientists, Process Engineers, R&D Leads

Core Directive & Scientific Context

The Challenge: Theophylline and its derivatives (e.g., Acefylline, Doxofylline) often suffer from "brick dust" properties—high crystal lattice energy leading to poor aqueous solubility (BCS Class II/IV behavior depending on the derivative). The flat, planar xanthine ring facilitates strong


-

stacking, making the crystal lattice difficult to disrupt.

The Solution: Improving bioavailability requires overcoming this lattice energy barrier.[1] This guide focuses on three validated thermodynamic interventions: Crystal Engineering (Cocrystals) , Amorphous Solid Dispersions (ASD) , and Supramolecular Complexation (Cyclodextrins) .

Formulation Strategy Decision Matrix

Before selecting a protocol, use this logic flow to determine the optimal solubilization strategy based on your derivative's physicochemical properties.

FormulationStrategy Start Start: Analyze this compound Derivative Solubility Aqueous Solubility < 100 µg/mL? Start->Solubility MeltingPoint Check Melting Point (Tm) ThermalStability Thermally Stable > 200°C? MeltingPoint->ThermalStability High Tm (>200°C) Method_HME Method: Hot Melt Extrusion (ASD) MeltingPoint->Method_HME Moderate Tm (<200°C) Solubility->MeltingPoint Yes Method_SEDDS Method: Lipid/SEDDS Solubility->Method_SEDDS No (Solubility Adequate) MolWeight Molecular Weight < 500 Da? ThermalStability->MolWeight No (Degrades) Method_Cocrystal Method: Cocrystallization ThermalStability->Method_Cocrystal Yes (Resistant to heat) Method_CD Method: Cyclodextrin Complexation MolWeight->Method_CD Yes (Fits Cavity) MolWeight->Method_SEDDS No (Too Bulky)

Figure 1: Decision tree for selecting a solubility enhancement strategy based on thermal and molecular properties of the xanthine derivative.

Module 1: Crystal Engineering (Cocrystals)

Mechanism: Cocrystals introduce a "coformer" (e.g., Nicotinamide, Saccharin) into the crystal lattice. This lowers the lattice energy without breaking covalent bonds, potentially increasing solubility by 4-10x.[1]

Troubleshooting Guide: Cocrystal Instability

Issue: "My cocrystal dissociates immediately upon contact with dissolution media." Diagnosis: The lattice energy of the cocrystal is lower than the hydration energy of the parent drug, causing a rapid conversion to the stable hydrate form (this compound Monohydrate).

SymptomRoot CauseCorrective Action
Rapid Precipitation

of Cocrystal >

of Parent Drug
Add Polymer "Parachute": Incorporate 1-5% HPMC or PVP in the formulation to inhibit nucleation of the parent drug (Spring & Parachute effect).[1]
Paste formation during grinding Eutectic point reachedLiquid Assisted Grinding (LAG): Use minimal solvent (ethanol) to lubricate the reaction but avoid full dissolution.[1]
Low Yield Improper StoichiometryPhase Solubility Diagram: Construct a ternary phase diagram.[1] Ensure you are operating in the region where the cocrystal is the stable solid phase, not the individual components.
Protocol: Liquid-Assisted Grinding (LAG) for this compound-Nicotinamide[1]
  • Weighing: Weigh this compound derivative and Nicotinamide in a 1:1 molar ratio.

  • Solvent Addition: Add Ethanol (dropwise,

    
    ).
    
  • Shear Force: Grind in a ball mill at 30 Hz for 20 minutes.

  • Validation: Analyze via PXRD. Look for the disappearance of characteristic this compound peaks (e.g.,

    
     at 7.2°, 12.6°) and emergence of new cocrystal peaks.
    

Module 2: Amorphous Solid Dispersions (ASD)[1]

Mechanism: Converting the crystalline drug into an amorphous state removes the energy requirement to break the crystal lattice during dissolution.

Troubleshooting Guide: Recrystallization

Issue: "The amorphous dispersion recrystallized during storage (3 months at 40°C/75% RH)." Diagnosis: The Glass Transition Temperature (


) of the mixture was too low, or moisture acted as a plasticizer, increasing molecular mobility.

Critical Check:



Ensure the formulation 

is at least 50°C above the storage temperature.
FAQ: Hot Melt Extrusion (HME)

Q: My extrudate is dark/discolored. Is the drug degrading? A: Likely yes.[1] this compound has a high melting point (~270°C).[1] If you process near this temperature, degradation occurs.[1]

  • Fix: Use a polymer with a lower

    
     (e.g., Soluplus  or PVP-VA64 ) and exploit the "Solubilization" effect.[1] You do not need to melt the drug; you need to dissolve the drug into the molten polymer at a lower temperature (e.g., 160-180°C).
    
Protocol: Solvent Evaporation (Lab Scale)
  • Dissolution: Dissolve this compound derivative and PVP K30 (Ratio 1:2) in a mixture of Dichloromethane/Ethanol (1:1 v/v).

  • Evaporation: Rotary evaporate at 45°C under reduced pressure until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent (critical for toxicity and stability).[1]

  • Pulverization: Sieve the resulting solid through a #60 mesh screen.

Module 3: Cyclodextrin Complexation[1]

Mechanism: The hydrophobic xanthine ring inserts into the lipophilic cavity of


-Cyclodextrin (

-CD), while the hydrophilic exterior ensures water solubility.
Troubleshooting Guide: Low Complexation Efficiency

Issue: "I am using a 1:1 ratio, but only 40% of the drug is complexed." Diagnosis: The equilibrium constant (


) is low, or the cavity size is mismatched for the specific derivative side chain.

Visualizing the Equilibrium:

CD_Complexation cluster_factors Stability Factors Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD pH pH (Ionization) Temp Temperature Cavity Steric Fit

Figure 2: Dynamic equilibrium of host-guest complexation. High


 (k_on/k_off) favors the soluble complex.

Corrective Actions:

  • Adjust pH: Ensure the drug is in its unionized form during complexation (if using natural CDs), as neutral molecules bind more strongly to the hydrophobic cavity.

  • Change CD Type: If the derivative has a bulky tail (e.g., Doxofylline), switch from

    
    -CD to HP-
    
    
    
    -CD
    (Hydroxypropyl) or SBE-
    
    
    -CD
    (Sulfobutylether) for a larger/more flexible cavity and higher intrinsic solubility.[1]

Comparative Data: Solubility Enhancement

The following data summarizes typical solubility gains for this compound using different technologies (Reference standard: Pure this compound


 7-8 mg/mL).
TechnologyCarrier/CoformerSolubility Gain (Fold)Key Stability Risk
Cocrystal Nicotinamide2.5x - 5x Conversion to hydrate in water
Solid Dispersion PVP K308x - 12x Recrystallization (High Humidity)
Complexation

-Cyclodextrin
1.5x - 3x Dissociation upon dilution
Complexation HP-

-CD
5x - 20x High excipient bulk

References

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals.[1][2] Crystal Growth & Design.[1][2][3] [1]

  • Trask, A. V., et al. (2006).[1][3] Pharmaceutical cocrystallization: Engineering a remedy for caffeine hydration.[1][3] Crystal Growth & Design.[1][2][3] (Demonstrates mechanism for xanthines). [1]

  • Fukuda, M., et al. (2008).[1] Influence of sulfobutyl ether beta-cyclodextrin (Captisol) on the dissolution properties of a poorly soluble drug from solid dispersion.[1] International Journal of Pharmaceutics.[1][4]

  • Maniruzzaman, M., et al. (2012).[1] A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics.[1]

  • Childs, S. L., et al. (2004).[1][3] Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids.[1][3] Journal of the American Chemical Society.[1] [1]

Sources

Troubleshooting inconsistent results in theophylline cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Theophylline Cell-Based Assays

  • Role: Senior Application Scientist

  • Topic: Troubleshooting Inconsistent Results in this compound Assays

  • Status: Active Guide

Introduction: Why is this compound So Difficult?

If you are seeing high variability, biphasic curves, or "phantom" inhibition in your this compound assays, you are not alone. This compound (1,3-dimethylxanthine) is a "dirty" drug in the pharmacological sense. It is not a clean, single-target molecule.

To troubleshoot effectively, you must understand that you are fighting three simultaneous battles:

  • Solubility: It is a brick dust molecule with poor aqueous solubility, leading to invisible microprecipitation.

  • Polypharmacology: It antagonizes Adenosine Receptors (ARs) at low concentrations (

    
    M) and inhibits Phosphodiesterases (PDEs) at high concentrations (mM).
    
  • Interference: It binds heavily to serum albumin and shares structural identity with caffeine, a common contaminant in cell culture media.

This guide abandons generic advice to focus on the specific physicochemical and biological failure modes of methylxanthines.

Part 1: The Foundation – Solubility & Reagent Prep

The Problem: "My stock solution looks clear, but my assay results are erratic." The Cause: Invisible microprecipitation. This compound has a solubility of only ~8 mg/mL in water. If you freeze a DMSO stock and thaw it, micro-crystals often form that do not redissolve without vigorous vortexing and heat.

Solvent Compatibility Table
Solvent SystemMax SolubilityStabilityRisk FactorRecommendation
Water / PBS ~8 mg/mL (Poor)LowHigh. Prone to precipitation upon cooling.Avoid for stock solutions.
100% DMSO ~11-15 mg/mLHighMedium. Freeze/thaw cycles induce crystallization.Standard. Warm to 37°C before every use.
0.1 M NaOH ~20 mg/mLHighHigh. Drastic pH shift can kill cells if not buffered.Alternative. Use only if DMSO is toxic to your specific cell line.
Ethanol ~8 mg/mLLowHigh. Rapid evaporation alters concentration.Avoid.
Protocol: The "Heat-Shock" Stock Preparation

Do not trust a room-temperature stock bottle.

  • Prepare 100 mM stock in 100% DMSO.

  • Critical Step: Before every assay, incubate the stock tube at 37°C for 15 minutes , then vortex for 30 seconds.

  • Inspect under a light source. If any "shimmer" is visible, sonicate for 5 minutes.

  • Dilution: Do not dilute directly into cold media. Dilute into pre-warmed (37°C) media to prevent thermal shock precipitation.

Part 2: The Biological Variable – Serum Interference

The Problem: "My IC50 shifts by 10-fold when I change media." The Cause: Albumin Binding. This compound binds approximately 40-60% to serum albumin [1]. In 10% FBS media, half your drug is sequestered and biologically inactive.

Protocol: The Serum-Shift Validation

To confirm if your inconsistency is serum-driven, run this side-by-side comparison:

  • Condition A: Standard Media (e.g., DMEM + 10% FBS).

  • Condition B: Serum-Reduced Media (e.g., Opti-MEM or DMEM + 0.1% BSA).

  • Execution: Treat cells for the standard duration (e.g., 4 hours).

  • Analysis: Calculate the Fold Shift

    
    .
    
    • Interpretation: A shift of >2x confirms protein binding is a major variable. You must standardize FBS lots or switch to serum-free conditions for potency ranking.

Part 3: Mechanism of Action – The "Biphasic" Trap

The Problem: "I see activation at low doses and inhibition at high doses (or vice versa)." The Cause: Dual Mechanism. You are hitting two different targets with opposing or distinct downstream effects.

  • Low Concentration (< 100

    
    M):  Adenosine Receptor Antagonism (Blocks 
    
    
    
    or
    
    
    coupled signals).
  • High Concentration (> 500

    
    M):  PDE Inhibition (Prevents cAMP degradation).
    
Visualizing the Pathway Conflict

Theophylline_Pathway cluster_cell Cell Membrane & Cytosol Adenosine Extracellular Adenosine AR Adenosine Receptor (A1/A2/A3) Adenosine->AR Agonist Binding AC Adenylate Cyclase AR->AC G-protein coupling (Gs=Stimulate, Gi=Inhibit) This compound This compound (Drug) This compound->AR Antagonizes (Low Dose <100µM) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (High Dose >500µM) cAMP cAMP (Active Signal) AC->cAMP Converts ATP ATP ATP ATP->AC cAMP->PDE Substrate AMP 5'-AMP (Inactive) PDE->AMP Degradation

Caption: this compound acts as an Adenosine Receptor antagonist at low concentrations and a PDE inhibitor at high concentrations, creating potential biphasic cAMP responses.[1][2][3][4]

Part 4: Assay Readout & Signal Interference

The Problem: "My background signal is impossibly high in the control wells." The Cause: Caffeine Contamination or Lack of Stimulation.

The "Starbucks Effect" (Caffeine Interference)

Caffeine is 1,3,7-trimethylxanthine.[5] this compound is 1,3-dimethylxanthine.[6] They are structurally nearly identical.

  • Risk: Many commercial cell culture media formulations contain caffeine (check your RPMI/DMEM formulation sheet).

  • Result: High background cAMP levels or blocked Adenosine receptors before you even add your drug.

  • Fix: Use "chemically defined" media or verify your basal media is caffeine-free.

The "Silent PDE" Error (cAMP Assays)

If you are running a cAMP assay to measure PDE inhibition, you cannot measure inhibition if there is no cAMP to degrade.

  • The Error: Treating cells with this compound alone. Basal cAMP is often too low to see a decrease in degradation.

  • The Fix: You must use a Stimulation Buffer .

    • Protocol: Co-treat cells with this compound + Forskolin (1-10

      
      M) .
      
    • Logic: Forskolin drives Adenylate Cyclase to produce cAMP. This compound prevents its breakdown.[1][7] The signal (cAMP accumulation) will be higher in this compound wells compared to Forskolin-only wells.

Part 5: Advanced Troubleshooting FAQs

Q: I am using a UV-based detection method. Is that a problem? A: Yes. this compound has a strong UV absorbance max at ~272 nm [2]. If your assay readout relies on absorbance near 270-280 nm (e.g., DNA/RNA quantification or specific enzymatic assays), the drug itself will act as a false positive signal. Switch to fluorescence or luminescence readouts.

Q: My dose-response curve is flat. A: Check your incubation time.

  • Adenosine Receptor effects: Fast (minutes).

  • PDE Inhibition (cAMP accumulation):[7] Medium (30-60 mins).

  • Downstream effects (Apoptosis/Cytotoxicity): Slow (24-48 hours).

  • Recommendation: If measuring cAMP, do not incubate longer than 60 minutes, or feedback loops (PDE upregulation) will normalize the levels, flattening your curve.

Q: Can I use this compound to validate my PDE4 assay? A: Use with caution. this compound is a non-selective PDE inhibitor.[1][8] It hits PDE3, PDE4, and PDE5. If your cells express multiple isoforms, this compound will inhibit all of them. For specific PDE4 validation, use Rolipram as your positive control instead.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, this compound. Section: Pharmacology and Biochemistry.[1][6][7][9][10][11] Available at: [Link]

  • DrugBank Online. this compound: Pharmacology & Interactions. Section: Absorption & Protein Binding. Available at: [Link]

  • Barnes, P.J. (2013). This compound.[1][4][5][6][7][12][13][14][15][16][17] American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. (Discusses the molecular mechanism including PDE inhibition and HDAC activation). Available at: [Link]

  • Rall, T.W. (1980). Central Nervous System Stimulants (The Methylxanthines). Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Classic reference for Methylxanthine solubility and chemistry).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, evidence-based answers and troubleshooting strategies for designing studies that effectively account for the significant age-related variations in theophylline metabolism. Our aim is to equip you with the knowledge to conduct robust and ethically sound clinical investigations.

Frequently Asked Questions (FAQs)

Q1: Why is age a critical factor in this compound metabolism and study design?

Age is a paramount consideration due to its profound impact on the pharmacokinetic and pharmacodynamic profiles of this compound. The metabolic pathways responsible for this compound clearance, primarily hepatic cytochrome P450 (CYP) enzymes, exhibit significant developmental and age-related changes.[1][2]

  • Pediatric Populations: Young children, particularly those under 9 years of age, generally exhibit a higher this compound clearance rate compared to adults.[3] This is attributed to a relatively larger liver size in proportion to body weight and higher metabolic activity. Consequently, pediatric patients often require higher weight-adjusted doses to achieve therapeutic serum concentrations.[3][4] However, neonates and infants have immature hepatic enzyme systems, leading to a significantly reduced clearance and a prolonged half-life, necessitating careful dose adjustments.[5][6]

  • Adult Populations: In adults, this compound clearance tends to decrease with advancing age, particularly in the later decades of life.[7] This decline is associated with age-related physiological changes, including a reduction in liver mass and hepatic blood flow.[8][9][10]

  • Geriatric Populations: Elderly individuals often exhibit reduced this compound clearance, leading to a prolonged half-life and an increased risk of toxicity if dosages are not adjusted.[11] This is further compounded by a higher incidence of co-morbidities and polypharmacy in this population, which can further alter drug metabolism.

Failure to account for these age-related differences can lead to sub-therapeutic dosing in children or toxic accumulation in neonates and the elderly, compromising both study validity and participant safety.

Q2: What are the primary metabolic pathways for this compound, and how do they change with age?

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation.[12] The activity of CYP1A2 is influenced by age, genetic polymorphisms, and environmental factors.[12][13]

  • CYP1A2 Activity: The expression and activity of CYP1A2 are low in newborns and gradually increase throughout childhood, peaking in late childhood/early adolescence. In older adults, a decline in hepatic blood flow and liver volume can contribute to reduced overall metabolic capacity, even if intrinsic enzyme activity is preserved.[8]

  • Other Enzymes: While CYP1A2 is dominant, other CYP enzymes like CYP2E1 and CYP3A4 also play a minor role in this compound metabolism. The maturation and age-related changes in these enzymes also contribute to the variability in this compound clearance across the lifespan.

The diagram below illustrates the central role of CYP1A2 in this compound metabolism.

TheophyllineMetabolism cluster_age Age-Related Factors This compound This compound Metabolites Inactive Metabolites (e.g., 1,3-dimethyluric acid, 1-methyluric acid, 3-methylxanthine) This compound->Metabolites CYP1A2 (Major) CYP2E1, CYP3A4 (Minor) (Hepatic Metabolism) Excretion Renal Excretion This compound->Excretion Unchanged (Minor) Metabolites->Excretion Pediatric Pediatric: - Higher clearance (children) - Lower clearance (neonates) Geriatric Geriatric: - Decreased clearance - Reduced hepatic blood flow

Caption: this compound Metabolism Pathway

Q3: What are the target therapeutic ranges for this compound, and do they differ by age?

Yes, the therapeutic ranges for this compound can vary by age and clinical indication. It is crucial to establish a target range at the outset of a study.

Age GroupTherapeutic Range (mcg/mL)Indication
Adults 5-15Asthma[14]
Children 5-10Asthma[14]
Neonates 6-11Apnea of prematurity[14]

Note: While a general therapeutic range of 10-20 mcg/mL is often cited, toxicity can occur at levels above 20 mcg/mL.[14] For study purposes, a narrower, indication-specific target range is recommended to ensure participant safety.

Troubleshooting Guides for Experimental Design

Problem 1: High inter-individual variability in this compound clearance is confounding my study results.

Causality: this compound clearance is notoriously variable due to a confluence of factors including age, genetics (CYP1A2 polymorphisms), smoking status, diet, and co-morbidities (e.g., heart failure, liver disease).[15][16] Age alone, while a significant factor, may only account for a portion of this variability.[15]

Troubleshooting Protocol:

  • Stratification by Age and Other Key Factors:

    • Step 1: Define clear, non-overlapping age strata (e.g., neonates, infants, children, adolescents, young adults, middle-aged adults, elderly).

    • Step 2: Within each age stratum, further stratify participants based on known confounders like smoking status (smokers vs. non-smokers) and genetic markers for CYP1A2 activity if feasible.

    • Step 3: Ensure adequate sample sizes within each stratum to allow for meaningful statistical comparisons.

  • Pharmacokinetic Screening:

    • Step 1: For studies involving a wide age range, consider a pharmacokinetic screening approach to characterize individual clearance rates.[17]

    • Step 2: This can involve administering a single test dose and collecting serial blood samples to determine individual pharmacokinetic parameters before proceeding with the main study protocol.

  • Population Pharmacokinetic (PopPK) Modeling:

    • Step 1: Employ PopPK modeling to identify and quantify sources of variability in this compound pharmacokinetics.[1]

    • Step 2: This approach allows for the inclusion of covariates such as age, weight, and genetic markers to explain inter-individual differences.[1]

The following workflow diagram outlines a decision-making process for managing variability in study design.

VariabilityWorkflow Start Start: High Variability in this compound Clearance Stratify Stratify Participants by Age, Smoking Status, and CYP1A2 Genotype Start->Stratify PK_Screen Conduct Pharmacokinetic Screening Stratify->PK_Screen For wide age ranges PopPK Utilize Population Pharmacokinetic Modeling Stratify->PopPK PK_Screen->PopPK Data_Analysis Analyze Data Within Defined Strata PopPK->Data_Analysis

Sources

Validation & Comparative

Comparing the efficacy of theophylline versus caffeine for apnea of prematurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacological management of Apnea of Prematurity (AOP), caffeine citrate has superseded theophylline as the standard of care. While both methylxanthines demonstrate comparable short-term efficacy in reducing apneic events, caffeine exhibits a superior therapeutic index, a more favorable pharmacokinetic profile (allowing once-daily dosing), and a significantly better safety profile.

Crucially, the landmark Caffeine for Apnea of Prematurity (CAP) trial provided high-quality evidence that caffeine therapy improves long-term neurodevelopmental outcomes—data that is absent for this compound. Consequently, this compound is now largely reserved for cases refractory to caffeine or settings where caffeine citrate is unavailable.

Mechanistic Analysis: Adenosine Antagonism & Metabolic Conversion

Receptor Pharmacology

Both caffeine and this compound function primarily as non-selective antagonists of adenosine receptors, specifically the A1 and A2A subtypes.[1]

  • Mechanism: Adenosine acts as a CNS depressant. By blocking these receptors, methylxanthines increase respiratory drive, enhance chemoreceptor sensitivity to CO2, and improve diaphragmatic contractility.

  • Affinity Differences: this compound generally displays a slightly higher affinity (lower

    
    ) for the A1 receptor compared to caffeine.[2] This higher potency contributes to its narrower therapeutic window and increased propensity for side effects like tachycardia and seizures at therapeutic doses.
    
The Neonatal Metabolic Inversion

A critical, often overlooked pharmacological phenomenon in neonates is the methylation pathway .

  • Adults: this compound is metabolized via demethylation (CYP1A2) into 1,3-dimethyluric acid.

  • Neonates: Due to immature hepatic CYP1A2 activity, the demethylation pathway is inactive. Instead, neonates metabolize this compound via N7-methylation to form caffeine .

  • Implication: Treating a neonate with this compound effectively results in exposure to both this compound and caffeine. This "metabolic stacking" complicates therapeutic drug monitoring (TDM) for this compound, as the active metabolite (caffeine) has a much longer half-life.

NeonatalMetabolism cluster_legend Metabolic Pathway This compound This compound (1,3-Dimethylxanthine) AdultPath CYP1A2 Demethylation (Inactive in Neonates) This compound->AdultPath Adult Pathway NeonatalPath N7-Methylation (Active in Neonates) This compound->NeonatalPath Excretion Renal Excretion (Unchanged) This compound->Excretion T1/2 ~30 hrs Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->Excretion T1/2 ~100 hrs NeonatalPath->Caffeine Conversion Ratio ~10-15%

Figure 1: The unique N7-methylation pathway in neonates converts this compound to caffeine, contributing to the cumulative pharmacological effect.

Pharmacokinetic (PK) & Dosing Comparison

The clinical superiority of caffeine is largely driven by its forgiving pharmacokinetic profile.

FeatureCaffeine CitrateThis compoundClinical Impact
Half-Life (

)
~100 hours (range 40–230h)~30 hours (range 12–64h)Caffeine allows once-daily (QD) dosing; this compound requires 2–3 times daily dosing.
Therapeutic Range 5 – 25 mg/L5 – 12 mg/LCaffeine has a wide therapeutic index ; this compound has a narrow index requiring frequent TDM.
Toxicity Threshold > 50 mg/L> 15–20 mg/LRisk of toxicity (tachycardia, jitteriness) is significantly higher with this compound.
Bioavailability ~100% (Oral/IV)VariableCaffeine allows seamless transition from IV to Oral without dose adjustment.
Protein Binding ~36%~56%Lower protein binding in caffeine reduces displacement interaction risks.
Standard Dosing Protocols
  • Caffeine Citrate:

    • Loading: 20 mg/kg IV or PO.[3]

    • Maintenance: 5–10 mg/kg/day (started 24h after load).[3]

  • This compound:

    • Loading: 5–6 mg/kg IV or PO.

    • Maintenance: 1.5–3 mg/kg every 8–12 hours.

    • Requirement: Serum level monitoring is mandatory 48h after initiation.

Clinical Efficacy & Safety Analysis

Short-Term Efficacy (Apnea Reduction)
  • Verdict: Equivalent.

  • Data: Cochrane reviews and meta-analyses indicate no significant difference in the rate of apnea reduction (>50% reduction in events) between the two drugs in the first 5-7 days of treatment.

  • Extubation: Both drugs significantly increase the success rate of extubation from mechanical ventilation compared to placebo.

Safety Profile
  • Adverse Events: this compound is associated with a significantly higher incidence of tachycardia and feeding intolerance.

  • Therapeutic Monitoring: Because this compound’s toxic levels are close to its therapeutic levels, it requires invasive blood sampling for monitoring. Caffeine levels are rarely monitored clinically due to the wide safety margin.

Long-Term Outcomes (The CAP Trial)

The "Caffeine for Apnea of Prematurity" (CAP) trial is the definitive study in this field.

  • Study Design: Randomized, placebo-controlled trial of n=2006 infants (500-1250g).

  • Key Findings:

    • BPD Reduction: Caffeine reduced the rate of Bronchopulmonary Dysplasia (BPD) [36% vs 47% with placebo].

    • Neurodevelopment: At 18-21 months, caffeine reduced the rate of cerebral palsy and cognitive delay.

    • 11-Year Follow-up: Motor function benefits persisted into middle school age.

  • This compound Gap: No comparable large-scale long-term safety data exists for this compound.

Experimental Protocols for Comparative Study

For researchers designing a study to compare these agents (or a new candidate) against the standard, the following workflow is recommended.

Pre-Clinical Efficacy Model (Murine Plethysmography)

To validate respiratory drive enhancement:

  • Subjects: Neonatal mice (P1-P3).

  • Instrumentation: Whole-body plethysmography (WBP) chamber.

  • Baseline: Record 30 min of normoxic breathing.

  • Challenge: Induce apnea via hypoxia (10% O2) or hypercapnia (5% CO2).

  • Treatment: Administer Caffeine (10 mg/kg) vs. This compound (5 mg/kg) IP.

  • Endpoint: Measure Minute Ventilation (

    
    ), Frequency (
    
    
    
    ), and Apneic Pause Duration.
Clinical Trial Workflow (Non-Inferiority Design)

Since caffeine is the standard, new agents must prove non-inferiority.

ClinicalTrialProtocol Start Screening (Preterm <34wks) Recurrent Apnea >20s Randomization Randomization (1:1) Start->Randomization GroupA Arm A: Caffeine Citrate Load: 20mg/kg Maint: 5-10mg/kg QD Randomization->GroupA GroupB Arm B: Comparator (e.g., this compound) Load: 5mg/kg Maint: 3mg/kg q8h Randomization->GroupB Monitoring Monitoring Phase (7 Days) - Apnea Events (Impedance Pneumography) - HR/SpO2 Continuous - Serum Levels (Day 3) GroupA->Monitoring GroupB->Monitoring Endpoint1 Primary Endpoint: % Reduction in Apnea Density Monitoring->Endpoint1 Endpoint2 Secondary Endpoints: - Tachycardia Episodes - Feeding Intolerance - Extubation Failure Monitoring->Endpoint2

Figure 2: Standardized workflow for a comparative efficacy trial in a Neonatal Intensive Care Unit (NICU).

Conclusion

While This compound remains a potent respiratory stimulant, its clinical utility is limited by a narrow therapeutic index, the need for invasive monitoring, and a higher side-effect burden. Caffeine citrate is the superior therapeutic choice for Apnea of Prematurity, supported by:

  • Safety: Wider therapeutic window and fewer adverse events.[4]

  • PK: Once-daily dosing and stable plasma levels.

  • Evidence: Proven long-term neuroprotective benefits (CAP Trial).

Researchers developing new respiratory stimulants must benchmark against caffeine's high safety bar, not just its efficacy.

References

  • Caffeine for Apnea of Prematurity Trial Group. (2006). Caffeine therapy for apnea of prematurity.[3][4][5][6][7] New England Journal of Medicine. Link

  • Henderson-Smart, D. J., & Steer, P. A. (2010). Caffeine versus this compound for apnea in preterm infants.[3][4][5][6][7] Cochrane Database of Systematic Reviews. Link

  • Bory, C., et al. (1979).[8] Metabolism of this compound to caffeine in premature infants.[9][10] The Journal of Pediatrics. Link

  • Schmidt, B., et al. (2007). Long-term effects of caffeine therapy for apnea of prematurity.[5][6] New England Journal of Medicine. Link

  • Moresco, L., et al. (2023). Caffeine versus other methylxanthines for the prevention and treatment of apnea in preterm infants.[3][4][5][6] Cochrane Database of Systematic Reviews. Link

  • Aranda, J. V., et al. (2010). Pharmacologic management of apnea of prematurity.[3][4][5][6][7] Journal of Perinatology. Link

Sources

Technical Guide: Validating the Anti-Inflammatory Efficacy of Theophylline via Epigenetic and Signaling Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: While historically categorized as a bronchodilator, Theophylline (1,3-dimethylxanthine) has re-emerged in drug development as a critical "steroid sensitizer."[1] The Challenge: Standard corticosteroids (e.g., Dexamethasone) often fail in COPD and severe asthma due to oxidative stress-induced inactivation of Histone Deacetylase 2 (HDAC2). The Solution: Unlike standard NSAIDs or selective PDE4 inhibitors (e.g., Roflumilast), low-dose this compound possesses a unique mechanism: it restores HDAC2 activity, thereby reversing corticosteroid resistance.

This guide provides a technical framework for validating this compound’s anti-inflammatory profile, specifically comparing its efficacy and mechanism against Dexamethasone (Gold Standard) and Roflumilast (Modern Comparator).

Part 1: Mechanistic Rationale & Signaling Pathways[2]

To validate this compound, one must assay two distinct pathways. Standard anti-inflammatories work via direct receptor antagonism or enzyme inhibition. This compound operates via a "Dual-Track" mechanism:

  • The PDE Track (Weak): Non-selective inhibition of Phosphodiesterase (PDE), increasing cAMP and activating PKA. (Note: Roflumilast is 1,000x more potent here).

  • The Epigenetic Track (Strong): Inhibition of PI3K-

    
    , which prevents the phosphorylation and inactivation of HDAC2.[2] This allows HDAC2 to deacetylate core histones, suppressing inflammatory gene transcription.[2]
    
Visualization: this compound vs. Comparators Signaling Map

G cluster_legend Legend Drug Drug Target Target Outcome Outcome Theo This compound (Low Dose) PDE PDE4 Theo->PDE Inhibits (uM) PI3K PI3K-delta (Oxidative Stress) Theo->PI3K Inhibits Rof Roflumilast Rof->PDE Inhibits (nM) Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Binds cAMP cAMP Increase PDE->cAMP Prevents degradation HDAC HDAC2 (Epigenetic Eraser) PI3K->HDAC Inactivates (Phosphorylation) NFkB NF-kB / AP-1 (Inflammatory Genes) HDAC->NFkB Deacetylates Histones (Represses Transcription) GR->HDAC Recruits PKA PKA Activation cAMP->PKA Inhibits PKA->NFkB Inhibits Result Suppression of TNF-a, IL-8, GM-CSF NFkB->Result Drives Expression

Caption: Figure 1. Comparative signaling topology. Roflumilast targets PDE4 directly. Dexamethasone relies on GR recruitment. This compound uniquely inhibits PI3K-


 to restore HDAC2 function, reversing the resistance caused by oxidative stress.

Part 2: Comparative Efficacy Data

When designing your validation matrix, do not expect this compound to outperform Roflumilast in pure PDE inhibition. Its value lies in restoration and synergy .

FeatureThis compound (Low Dose)RoflumilastDexamethasone
Primary Target HDAC2 (Activator) / PDE (Weak Inhibitor)PDE4 (Selective Inhibitor)Glucocorticoid Receptor (Agonist)
Potency (IC50) ~10 µM (HDAC effects)~100 µM (PDE effects)< 1 nM (PDE4 inhibition)~1-10 nM (GR binding)
Anti-Inflammatory Mechanism Epigenetic repression; Reversal of steroid resistancecAMP elevation; PKA activationTransrepression of inflammatory transcription factors
Key Biomarkers HDAC2 Activity, IL-8cAMP, TNF-

, CXCL8
IL-6, TNF-

, IL-1

Experimental Niche Oxidative Stress Models (e.g., Cigarette Smoke Extract)Neutrophilic Inflammation (COPD models)General Inflammation (LPS models)

Critical Insight for Researchers: In standard LPS-induced PBMC assays, Dexamethasone will show 90%+ inhibition. This compound alone may only show 20-30% inhibition. However , in cells treated with Cigarette Smoke Extract (CSE) where Dexamethasone loses efficacy (resistance), this compound restores Dexamethasone efficacy.

Part 3: Experimental Validation Protocols

Protocol A: The "Steroid Sparing" Assay (PBMC Model)

Objective: Validate this compound's ability to enhance corticosteroid efficacy under oxidative stress.

Reagents:

  • Cells: Human PBMCs (freshly isolated) or U937 Monocytic line.

  • Inducer: Lipopolysaccharide (LPS) E. coli 0111:B4 (1 µg/mL).

  • Stress Agent: Cigarette Smoke Extract (CSE) 1-5% or Hydrogen Peroxide (H2O2) to induce oxidative stress/steroid resistance.

  • Compounds: this compound (10 µM - 1 mM), Dexamethasone (10 nM - 1 µM).

Workflow Visualization:

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Isolate PBMCs (Ficoll-Paque) Step2 Induce Stress (CSE or H2O2 1hr) *Inactivates HDAC2* Step1->Step2 Step3 Drug Pre-treatment (30 mins) Step2->Step3 Split into Groups: 1. Vehicle 2. Dex Only 3. Theo Only 4. Dex + Theo Step4 LPS Stimulation (1 ug/mL, 24 hrs) Step3->Step4 Step5 Supernatant: ELISA (IL-8, TNF-a) Step4->Step5 Step6 Nuclear Extract: HDAC Activity Assay Step4->Step6

Caption: Figure 2. Experimental workflow for validating steroid sensitivity restoration. The critical step is the induction of oxidative stress (Phase 1) to simulate the resistant COPD phenotype.

Step-by-Step Procedure:

  • Cell Seeding: Plate PBMCs at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Resistance Induction: Treat cells with 200 µM H2O2 or 5% CSE for 1 hour. Note: This mimics the oxidative environment of a COPD lung and reduces HDAC2 activity.

  • Drug Treatment (Titration):

    • Group A (Control): Vehicle only.

    • Group B (Dex): Dexamethasone (

      
       M).[3]
      
    • Group C (Theo): this compound (

      
       M / ~1.8 µg/mL). Note: High doses (
      
      
      
      M) may cause toxicity and inhibit HDAC; stick to low dose.
    • Group D (Combo): Dex (

      
       M) + Theo (
      
      
      
      M).
  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours at 37°C.

  • Readout 1 (ELISA): Collect supernatant. Measure IL-8 and TNF-

    
    .[3][4][5]
    
    • Success Metric: Group D should show significantly lower cytokine levels than Group B (reversal of resistance).

  • Readout 2 (Viability): Perform MTT or CCK-8 assay on remaining cells to ensure cytokine reduction is not due to cell death.

Protocol B: Nuclear HDAC Activity Assay

Objective: Confirm the mechanism of action (Epigenetic modulation).

  • Nuclear Extraction: Lyse treated cells (from Protocol A) using a nuclear extraction kit to isolate nuclear proteins.

  • Immunoprecipitation (Optional but recommended): Use anti-HDAC2 antibodies to isolate the specific isoform.

  • Fluorometric Assay: Incubate nuclear extract with a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Detection: Measure fluorescence.

    • Expected Result: Oxidative stress reduces HDAC activity.[2] this compound treatment restores activity to near-baseline levels. Dexamethasone alone will not restore HDAC activity in oxidative conditions.

Part 4: Data Interpretation & Self-Validation

To ensure your data meets publication standards (E-E-A-T), apply these validity checks:

  • The "Therapeutic Window" Check:

    • This compound has a narrow therapeutic index. If you see anti-inflammatory effects only at

      
       µM, you are likely observing non-specific PDE inhibition or cytotoxicity, not the specific HDAC2 restoration mechanism.
      
    • Valid Result: Efficacy at 5–10 µM (approx 1–2 mg/L).

  • The "Resistance" Check:

    • In the absence of oxidative stress (healthy PBMCs), this compound + Dex may not show massive superiority over Dex alone.

    • Validation: You must demonstrate that your stressor (CSE/H2O2) actually blunted the effect of Dexamethasone in the control arm. If Dex works perfectly in the control, your resistance model failed.

  • The Roflumilast Control:

    • Use Roflumilast (1 µM) as a positive control for PDE4 inhibition. If this compound outperforms Roflumilast in cAMP accumulation assays, check your dosage; Roflumilast should be significantly more potent on the cAMP axis.

References

  • Barnes, P. J. (2013).[2] this compound.[1][2][4][5][6][7][8] American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. [Link]

  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). This compound restores histone deacetylase activity and steroid responses in COPD macrophages.[1][3][5][9] Journal of Experimental Medicine, 200(5), 689–695.[1] [Link]

  • To, Y., Ito, K., Kaseda, S., et al. (2010). This compound restores corticosteroid insensitivity induced by nitric oxide in human peripheral blood mononuclear cells. International Archives of Allergy and Immunology, 152(Suppl 1), 32-38. [Link]

  • Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease.[10][11][7][12][13] British Journal of Pharmacology, 163(1), 53–67. [Link]

  • Ito, K., Lim, S., Caramori, G., et al. (2002).[1] A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.[2][3][5][6] Proceedings of the National Academy of Sciences, 99(13), 8921–8926. [Link]

Sources

A comparative study of the side effect profiles of theophylline and aminophylline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theophylline and its salt, aminophylline, have long been mainstays in the treatment of obstructive airway diseases. While their therapeutic efficacy is well-established, their clinical utility is often limited by a narrow therapeutic index and a significant side effect profile. This guide provides an in-depth comparative analysis of the adverse effect profiles of this compound and aminophylline, delving into the subtle yet critical differences that impact their clinical application. We will explore the pharmacokinetic and pharmacodynamic underpinnings of their side effects, present a head-to-head comparison of their adverse event data, and propose a robust experimental protocol for their preclinical evaluation.

Introduction: Two Sides of the Same Coin

This compound, a methylxanthine, exerts its therapeutic effects through various mechanisms, including non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] Aminophylline is a 2:1 complex of this compound and ethylenediamine; the ethylenediamine component enhances the solubility of this compound, allowing for intravenous administration.[3][4] Aminophylline is approximately 79-80% this compound by weight.[5][6] Once administered, aminophylline releases free this compound, which is the active pharmacological agent.[7] Therefore, the side effect profiles of both drugs are largely attributable to the systemic actions of this compound. However, the presence of ethylenediamine in aminophylline can introduce a unique set of hypersensitivity reactions, and differences in formulation and administration routes can influence the onset and severity of adverse events.

Pharmacological Basis of Side Effects

The side effects of this compound are intrinsically linked to its mechanisms of action and are often concentration-dependent.[1] The narrow therapeutic window of this compound (typically 10-20 mcg/mL) means that even minor fluctuations in plasma concentrations can lead to toxicity.[8][9][10]

Key Mechanisms Underlying Side Effects:

  • Phosphodiesterase (PDE) Inhibition: Non-selective PDE inhibition increases intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation (bronchodilation). However, this action in other tissues can cause tachycardia, palpitations, and gastrointestinal distress, including nausea and vomiting.[1][8]

  • Adenosine Receptor Antagonism: Blockade of adenosine A1 receptors in the central nervous system (CNS) can lead to tremors, nervousness, insomnia, and in severe cases, seizures.[7][11] In the cardiovascular system, this antagonism can contribute to arrhythmias.[1][7]

  • Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, this compound can activate HDACs, which is a key mechanism for its anti-inflammatory effects. This pathway is generally not associated with the common side effects seen at higher, bronchodilator concentrations.

Head-to-Head Comparison of Side Effect Profiles

While the side effects of this compound and aminophylline are largely similar, the incidence and context can differ. The following table summarizes the key adverse events associated with both drugs.

System Organ ClassSide EffectThis compoundAminophyllineMechanistic Rationale & Key Differences
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal PainCommonCommonPDE inhibition and direct mucosal irritation.[1][11] Often the first signs of toxicity.
Cardiovascular Tachycardia, Palpitations, Arrhythmias (including ventricular)CommonCommonPDE inhibition and adenosine receptor antagonism.[11] Rapid intravenous infusion of aminophylline can precipitate more acute cardiovascular events.[12]
Central Nervous System Headache, Insomnia, Restlessness, Tremors, SeizuresCommonCommonAdenosine receptor antagonism.[1][11] Seizures are a sign of severe toxicity and can occur without preceding milder symptoms.[11]
Renal Diuresis (Increased Urination)CommonCommonMild diuretic properties.[11]
Hypersensitivity Urticaria, Dermatitis, AngioedemaRareMore frequentThe ethylenediamine component of aminophylline is a known sensitizer and can cause contact dermatitis and other hypersensitivity reactions.[12]

Pharmacokinetic Considerations

Subtle differences in the pharmacokinetics between oral this compound and intravenous aminophylline can impact their side effect profiles. A study comparing intravenously administered this compound and aminophylline found that when given as aminophylline, this compound was metabolized more rapidly and extensively.[13][14] This could potentially lead to more rapid fluctuations in plasma concentrations, necessitating careful therapeutic drug monitoring.

Factors that can alter this compound clearance, and thus increase the risk of toxicity for both drugs, include:[6][7]

  • Decreased Clearance (Increased Risk of Toxicity): Liver disease, heart failure, certain viral illnesses, and co-administration of CYP1A2 inhibitors (e.g., ciprofloxacin, erythromycin).[11]

  • Increased Clearance (Potential for Sub-therapeutic Levels): Smoking (induces CYP1A2) and co-administration of CYP1A2 inducers (e.g., phenobarbital, carbamazepine).[7]

Experimental Protocol: A Preclinical Comparative Study of CNS and Cardiovascular Side Effects

To provide a framework for the rigorous evaluation of these drugs, we propose a preclinical in-vivo study in a rat model.

Objective: To compare the dose-dependent effects of this compound and aminophylline on cardiovascular and central nervous system parameters.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group), aged 8-10 weeks. The choice of this model is based on its well-characterized physiology and its common use in toxicological studies.

  • Drug Preparation and Administration:

    • This compound and aminophylline will be dissolved in sterile saline.

    • Animals will be administered equimolar doses of this compound or aminophylline via intravenous infusion over 30 minutes. Doses will be calculated based on the this compound content (e.g., 5 mg/kg, 10 mg/kg, and 20 mg/kg of this compound). A vehicle control group will receive saline.

  • Cardiovascular Monitoring:

    • Implantable telemetry devices will be used to continuously monitor electrocardiogram (ECG) and blood pressure for 24 hours post-infusion. This allows for stress-free data collection in conscious, freely moving animals.

    • Parameters to be analyzed include heart rate, PR interval, QRS duration, QT interval, and the incidence of arrhythmias.

  • Central Nervous System Assessment:

    • Behavioral monitoring will be conducted for 4 hours post-infusion using a standardized scoring system to assess for tremors, restlessness, and seizure activity.

    • At the end of the study, brain tissue will be collected for histopathological analysis to assess for any neuronal injury, particularly in high-dose groups.

  • Pharmacokinetic Sampling:

    • Serial blood samples will be collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) to determine the plasma concentrations of this compound and its metabolites. This is crucial for correlating adverse events with drug exposure.

  • Data Analysis:

    • Cardiovascular parameters will be compared between groups using ANOVA.

    • Behavioral scores will be analyzed using non-parametric tests.

    • Pharmacokinetic parameters will be calculated using standard non-compartmental analysis.

Self-Validation: The inclusion of a vehicle control group and multiple dose levels allows for the establishment of a clear dose-response relationship for any observed side effects. The correlation of adverse events with pharmacokinetic data provides a robust link between drug exposure and toxicity.

Visualizing the Mechanisms and Workflow

Signaling Pathways of this compound-Induced Effects

G cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects PDE_inhibition PDE Inhibition Bronchodilation Bronchodilation PDE_inhibition->Bronchodilation HDAC_activation HDAC Activation Anti_inflammatory Anti-inflammatory HDAC_activation->Anti_inflammatory Adenosine_antagonism Adenosine Receptor Antagonism CNS_stimulation CNS Stimulation (Tremors, Seizures) Adenosine_antagonism->CNS_stimulation Cardiac_stimulation Cardiac Stimulation (Tachycardia, Arrhythmias) Adenosine_antagonism->Cardiac_stimulation PDE_inhibition_adverse Non-selective PDE Inhibition PDE_inhibition_adverse->Cardiac_stimulation GI_distress GI Distress (Nausea, Vomiting) PDE_inhibition_adverse->GI_distress This compound This compound / Aminophylline This compound->PDE_inhibition This compound->HDAC_activation This compound->Adenosine_antagonism This compound->PDE_inhibition_adverse

Caption: Signaling pathways of this compound's therapeutic and adverse effects.

Experimental Workflow for Comparative Side Effect Profiling

G cluster_monitoring Data Collection cluster_analysis Endpoints start Start: Animal Acclimatization randomization Randomization into Groups (Vehicle, this compound, Aminophylline) start->randomization dosing Intravenous Infusion (Equimolar Doses) randomization->dosing monitoring Concurrent Monitoring dosing->monitoring telemetry Cardiovascular Telemetry (ECG, Blood Pressure) monitoring->telemetry behavior Behavioral Assessment (CNS Effects) monitoring->behavior pk_sampling Pharmacokinetic Blood Sampling monitoring->pk_sampling analysis Data Analysis telemetry->analysis behavior->analysis pk_sampling->analysis cv_analysis Cardiovascular Parameter Analysis analysis->cv_analysis cns_analysis Behavioral Score Analysis analysis->cns_analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis histopathology Histopathology (Brain Tissue) analysis->histopathology end End: Comparative Profile cv_analysis->end cns_analysis->end pk_analysis->end histopathology->end

Caption: Experimental workflow for preclinical comparison of side effects.

Conclusion

The side effect profiles of this compound and aminophylline are predominantly dictated by the pharmacology of this compound. The choice between these agents is often guided by the required route of administration, with aminophylline being the choice for intravenous therapy. While their general adverse effect profiles are similar, the potential for hypersensitivity reactions to the ethylenediamine component of aminophylline and potential pharmacokinetic differences warrant consideration. Rigorous preclinical and clinical evaluation, coupled with therapeutic drug monitoring, is essential for the safe and effective use of these potent but potentially toxic drugs.

References

  • Difference Between this compound and Aminophylline. (2019-07-28). Available from: [Link]

  • Oreate AI. (2026-01-15). This compound vs. Aminophylline: Understanding Their Roles in Respiratory Care. Available from: [Link]

  • Nishimura, Y., et al. (Date not available). Comparative effect of this compound and aminophylline on this compound blood concentrations and peripheral blood eosinophils in patients with asthma. PubMed. Available from: [Link]

  • Biomedicus. (2025-07-31). The Side Effects of Aminophylline (this compound Ethylenediamine). Available from: [Link]

  • Grygiel, J. J., & Miners, J. O. (1981). A metabolic and pharmacokinetic comparison of this compound and aminophylline (this compound ethylenediamine). Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Drugs.com. (Date not available). Aminophylline vs this compound Comparison. Available from: [Link]

  • DailyMed. (Date not available). Aminophylline - Injection, USP. Available from: [Link]

  • University of Arizona. (1981). A metabolic and pharmacokinetic comparison of this compound and aminophylline (this compound ethylenediamine). Available from: [Link]

  • GlobalRPH. (2017-10-19). Aminophylline And this compound. Available from: [Link]

  • National Center for Biotechnology Information. (Date not available). Aminophylline. StatPearls. Available from: [Link]

  • ResearchGate. (2025-06-20). (PDF) Intravenous Aminophylline Dosing and Transition to Oral this compound Therapy: Clinical Guidelines and Pharmacokinetic Considerations. Available from: [Link]

  • Chemical, Biological, Radiological, and Nuclear (CBRN) Medical Countermeasures Database (CHEMM). (Date not available). Aminophylline. Available from: [Link]

  • Mayo Clinic. (Date not available). Aminophylline (oral route) - Side effects & dosage. Available from: [Link]

  • NHS Specialist Pharmacy Service (SPS). (2025-07-04). Switching between aminophylline and this compound in adults. Available from: [Link]

  • National Center for Biotechnology Information. (2023-05-01). This compound. StatPearls. Available from: [Link]

  • Hazardous Substances Data Bank (HSDB). (Date not available). Key Brand of Aminophylline | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine. Available from: [Link]

  • PubChem. (Date not available). Aminophylline. Available from: [Link]

  • National Center for Biotechnology Information. (Date not available). Drug-induced cardiotoxicity due to aminophylline treatment: a case report. Available from: [Link]

  • National Center for Biotechnology Information. (2023-11-08). This compound Toxicity: A Differential to Consider in Patients on Long-Term this compound Presenting With Nonspecific Symptoms. Available from: [Link]

Sources

Validating Saliva for Theophylline Monitoring: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the use of saliva for therapeutic monitoring of theophylline Content Type: Publish Comparison Guide

Executive Summary

This compound, a methylxanthine bronchodilator used in asthma and COPD management, possesses a narrow therapeutic index (


 in serum). Toxicity can manifest at levels only slightly above this range, necessitating rigorous Therapeutic Drug Monitoring (TDM). While serum analysis remains the gold standard, it is invasive, requires phlebotomy, and measures total drug concentration rather than the pharmacologically active free fraction.

This guide evaluates saliva as an alternative matrix for this compound TDM.[1] Experimental data confirms that salivary this compound concentrations correlate strongly with serum free-drug levels (


), offering a non-invasive, self-administered sampling method that directly reflects the active pharmacological compartment. This document outlines the mechanistic basis, comparative performance, and a validation protocol for implementing saliva-based monitoring.

Mechanistic Basis: The Physiology of Distribution

To validate saliva as a matrix, one must understand the causality of drug transport. This compound enters saliva primarily via passive diffusion of the non-ionized, unbound fraction from plasma capillaries into the salivary glands.

The "Free Drug" Hypothesis
  • Serum: this compound is approximately 40% bound to plasma proteins (albumin). Standard serum assays measure total (bound + free) this compound.

  • Saliva: Protein content in saliva is negligible. Therefore, saliva concentration reflects the free (unbound) fraction of the drug in plasma. Since only the free drug is pharmacologically active, saliva theoretically provides a more clinically relevant metric than total serum levels.

Ion Trapping and pH Dependence

This compound is a weak acid with a


 of approximately 8.8. Salivary pH (typically 6.5–7.4) is lower than plasma pH (7.4). According to the Henderson-Hasselbalch equation, this pH gradient can influence the saliva/plasma (S/P) ratio, though for this compound, the effect is less pronounced than for basic drugs. However, stimulation of salivary flow (which raises salivary pH) stabilizes the S/P ratio, making stimulated saliva  the preferred matrix for consistent quantitation.

TheophyllineTransport cluster_0 Blood Compartment Plasma Plasma Capillary (Total Drug) Albumin Albumin-Bound This compound Plasma->Albumin Binding (~40%) FreeDrug Free this compound (Unbound) Plasma->FreeDrug Equilibrium Membrane Acinar Membrane (Lipid Barrier) FreeDrug->Membrane Passive Diffusion Saliva Saliva (Free Drug Only) Membrane->Saliva Filtration

Figure 1: Mechanism of this compound transport from plasma to saliva. Only the unbound fraction diffuses across the acinar membrane.

Comparative Performance Analysis

The following table contrasts the standard serum method with the saliva alternative based on pharmacokinetic and operational parameters.

FeatureSerum (Gold Standard)Saliva (Alternative)Performance Verdict
Analyte Measured Total this compound (Bound + Free)Free this compound (Unbound)Saliva is physiologically superior for assessing active drug load.[1][2]
Sampling Method Invasive (Venipuncture)Non-invasive (Spit/Swab)Saliva allows for home monitoring and pediatric compliance.
Correlation (

)
Reference

(vs. Serum)
High Concordance. Saliva reliably predicts serum levels.
Therapeutic Range


Adjusted. Saliva range is

of serum.
Stability High (Days at

)
High (Weeks at

)
Equivalent. Both matrices are stable.
Interference LowModerate (Food/Drink residue)Manageable with rinse protocols and fasting windows.
Cost High (Phlebotomy + Lab)Low (Collection device only)Saliva significantly reduces collection costs.

Experimental Validation Protocol

For a laboratory or clinical trial to switch to saliva monitoring, a "Bridging Study" is required to establish the specific S/P ratio for the patient population.

Step-by-Step Validation Workflow
  • Cohort Selection: Enroll patients (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) currently on stable oral this compound therapy.
    
  • Paired Sampling:

    • Timepoint: Collect samples at "trough" (just before next dose) or "peak" (2 hours post-dose) to ensure steady state.

    • Saliva Collection: Patient rinses mouth with water. Wait 10 mins. Stimulate flow by chewing on Parafilm or using citric acid candy. Collect

      
       into a polypropylene tube.
      
    • Serum Collection: Draw

      
       blood into a plain red-top tube immediately following saliva collection.
      
  • Sample Processing:

    • Centrifuge saliva at

      
       for 10 minutes to remove mucins and cellular debris.
      
    • Store supernatant at

      
       until analysis.
      
  • Analytical Run: Analyze both matrices using a validated HPLC or Immunoassay method.

  • Statistical Analysis: Plot Serum (

    
    ) vs. Saliva (
    
    
    
    ). Calculate the regression equation (
    
    
    ) and the correlation coefficient (
    
    
    ).

ValidationWorkflow cluster_samples Sample Processing Start Start Validation Study Recruit Recruit Patients (n>30) Stable this compound Dose Start->Recruit Concurrent Concurrent Sampling (Within 5 min window) Recruit->Concurrent SerumProc Serum: Clot & Spin (Standard) Concurrent->SerumProc SalivaProc Saliva: Rinse -> Stimulate -> Collect Spin 3000g to clear mucins Concurrent->SalivaProc Analysis Analysis (HPLC/EMIT) Same instrument if possible SerumProc->Analysis SalivaProc->Analysis Stats Calculate Ratio (S/P) Linear Regression Analysis->Stats Decision Is r > 0.9? Stats->Decision Valid Validated: Establish Saliva Range Decision->Valid Yes Invalid Investigate: Contamination/Assay Error Decision->Invalid No

Figure 2: Operational workflow for validating saliva against serum in a clinical setting.

Analytical Methodologies

Two primary methods are used for quantification.[3][4][5][6][7] HPLC is preferred for validation due to its specificity, while Immunoassays are suitable for routine high-throughput monitoring.

Method 1: High-Performance Liquid Chromatography (HPLC)[3][7][8][9][10]
  • Status: Reference Method.

  • Protocol:

    • Extraction: Mix

      
       saliva with isopropanol/chloroform (extraction solvent). Vortex and centrifuge.[8]
      
    • Separation: C18 Reverse-phase column.

    • Mobile Phase: Acetate buffer / Acetonitrile (

      
      ).
      
    • Detection: UV at

      
      .
      
  • Pros: Separates this compound from caffeine and theobromine (dietary xanthines) which can interfere.

  • Cons: Labor-intensive, requires solvent extraction.

Method 2: Homogeneous Enzyme Immunoassay (e.g., EMIT)
  • Status: Routine Clinical Method.

  • Protocol: Direct analysis of centrifuged saliva supernatant.

  • Pros: Rapid, automated, no extraction required.

  • Cons: Potential for cross-reactivity with caffeine if specificity is low.

  • Correction: If using an assay calibrated for serum, quality control (QC) samples must be prepared in a saliva matrix to account for matrix effects.

Data Interpretation & Troubleshooting

Establishing the Therapeutic Range

The S/P ratio for this compound is typically 0.50 to 0.60 .

  • If the Serum Therapeutic Range is

    
    :
    
  • The Saliva Therapeutic Range is calculated as:

    
     to 
    
    
    
    .
Common Pitfalls
  • Oral Contamination: High levels (

    
    ) in saliva often indicate the patient swallowed a tablet immediately before sampling. Remedy:  Enforce a strict "no food/drink" rule 30 minutes prior to collection.
    
  • Viscosity: Saliva can be viscous. Remedy: Freeze-thaw cycle or vigorous centrifugation breaks down mucins.

  • Caffeine Interference: Patients consuming high amounts of coffee may show false positives in immunoassays. Remedy: Use HPLC or confirm high results with a secondary method.

References

  • Assessment of Saliva Concentration as a Parameter for Monitoring this compound Therapy. Source: British Journal of Clinical Pharmacology. [Link]

  • Serum/Saliva Correlations for this compound in Asthmatics. Source: Journal of Clinical Pharmacology. [Link][2]

  • Comparison of this compound Concentrations in Serum and Saliva. Source: Therapeutic Drug Monitoring. [Link]

  • Saliva as a Diagnostic Fluid. Source: Oral Diseases. [Link]

  • This compound: Reference Range, Interpretation, Collection and Panels. Source: Medscape. [Link]

Sources

A Comparative Analysis of Theophylline's Immunomodulatory Effects on Inflammatory Cell Subsets

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. While its bronchodilatory properties are well-established, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory effects. These actions, often observed at concentrations lower than those required for smooth muscle relaxation, are central to its therapeutic efficacy in chronic inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). This guide provides an in-depth comparison of this compound's effects on four key inflammatory cell types: neutrophils, eosinophils, lymphocytes, and macrophages. We will delve into the differential molecular mechanisms, compare its potency across various cellular functions, and provide detailed experimental protocols for researchers to investigate these effects.

Molecular Mechanisms of this compound's Anti-Inflammatory Action

This compound's immunomodulatory effects are not attributed to a single mechanism but rather to a concert of actions on key intracellular signaling pathways. The relative contribution of each mechanism can vary depending on the cell type and the specific cellular response being measured.

Non-selective Phosphodiesterase (PDE) Inhibition

This compound is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, particularly PDE3 and PDE4 which are prevalent in inflammatory cells, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the suppression of inflammatory cell functions.[3]

Adenosine Receptor Antagonism

This compound is also a non-selective antagonist of adenosine receptors (A1, A2a, and A2b).[1] Adenosine, an endogenous purine nucleoside, can have both pro- and anti-inflammatory effects depending on the receptor subtype and cell type. By blocking adenosine receptors, this compound can modulate inflammatory responses. For instance, antagonism of A2A receptors on neutrophils has been linked to the induction of apoptosis.[4]

Histone Deacetylase (HDAC) Activation

A more recently discovered mechanism, particularly relevant at lower, anti-inflammatory concentrations of this compound, is the activation of histone deacetylase-2 (HDAC2).[5] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By activating HDAC2, this compound can suppress the expression of multiple inflammatory genes.[5][6] This mechanism is particularly important in the context of corticosteroid resistance, where HDAC2 function is often impaired. This compound can restore HDAC2 activity, thereby resensitizing cells to the anti-inflammatory effects of corticosteroids.[7]

Comparative Effects of this compound on Inflammatory Cell Functions

The sensitivity of different inflammatory cells to this compound varies, leading to a diverse range of functional consequences. This section compares the effects of this compound on neutrophils, eosinophils, lymphocytes, and macrophages, with supporting experimental data.

Neutrophils

Neutrophils are key players in the innate immune response and are prominently involved in the inflammation seen in COPD. This compound exerts several inhibitory effects on neutrophil function.

  • Chemotaxis: this compound has been shown to inhibit neutrophil chemotaxis towards various chemoattractants. In patients with COPD, treatment with this compound (plasma levels of 9-11 mg/L) resulted in a significant reduction in neutrophil chemotaxis towards f-Met-Leu-Phe (fMLP) (approximately 28% reduction) and interleukin-8 (IL-8) (approximately 60% reduction).[8] In vitro studies have also demonstrated that this compound at therapeutic concentrations (5-20 µg/mL) significantly inhibits fMLP-stimulated neutrophil chemotaxis.[9]

  • Degranulation and Oxidative Burst: this compound can modulate the release of inflammatory mediators from neutrophils. It has been shown to inhibit superoxide production in response to various stimuli, an effect linked to its PDE inhibitory properties and subsequent PKA activation.[3]

  • Apoptosis: this compound can induce neutrophil apoptosis, which is a crucial process for the resolution of inflammation. This effect is thought to be mediated primarily through the antagonism of adenosine A2A receptors.[4]

Eosinophils

Eosinophils are characteristic of the inflammatory infiltrate in allergic asthma. This compound has demonstrated significant effects on eosinophil function and survival.

  • Eosinophil Recruitment and Survival: Low-dose this compound treatment has been shown to reduce the number of eosinophils in sputum, bronchoalveolar lavage (BAL) fluid, and bronchial biopsies of asthmatic patients.[10][11][12][13] This is likely due to a combination of inhibited recruitment and induced apoptosis.

  • Degranulation: this compound treatment has been associated with a significant decrease in serum eosinophil cationic protein (ECP), a marker of eosinophil degranulation.[10]

  • Chemotaxis: this compound inhibits eosinophil chemotaxis with a reported IC50 value of approximately 40 µM for C5a- and PAF-stimulated chemotaxis.[11]

Lymphocytes

Lymphocytes, particularly T-helper 2 (Th2) cells, orchestrate the allergic inflammatory response in asthma. This compound can modulate lymphocyte activation and function.

  • Proliferation: this compound has been shown to suppress lymphocyte proliferation. In vitro studies have demonstrated that this compound at concentrations of 7.5 µg/mL and higher can significantly decrease lymphocyte proliferation.[14]

  • Cytokine Production: this compound can alter the cytokine profile of lymphocytes. It has been shown to inhibit the production of the Th2 cytokines IL-4 and IL-5, which are crucial for allergic inflammation.[15]

  • Apoptosis: this compound can induce apoptosis in lymphocytes, contributing to its immunomodulatory effects.

Macrophages

Macrophages are versatile cells that play a central role in both the initiation and resolution of inflammation. This compound's effects on macrophages are particularly relevant to its steroid-sparing and corticosteroid-sensitizing properties.

  • Cytokine Production: this compound can modulate cytokine production by macrophages. It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and to increase the production of the anti-inflammatory cytokine IL-10.[2] Furthermore, it can suppress the expression of IL-13 in macrophages.[15]

  • HDAC Activation and Corticosteroid Sensitivity: One of the most significant effects of this compound on macrophages is its ability to activate HDAC2.[5][16] In conditions like COPD, where HDAC2 activity is reduced leading to corticosteroid resistance, this compound can restore this activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[6][7] Low concentrations of this compound (10⁻⁶ to 10⁻⁵ M) have been shown to have a significant stimulatory effect on HDAC activity in macrophages.[5]

  • PI3K-δ Inhibition: this compound can also inhibit the delta isoform of phosphoinositide 3-kinase (PI3K-δ), a pathway implicated in corticosteroid insensitivity.[7]

Quantitative Comparison of this compound's Effects

Cell TypeFunctionThis compound Concentration/DoseObserved EffectReference
Neutrophils Chemotaxis (to fMLP)5-20 µg/mLSignificant inhibition[9]
Chemotaxis (to IL-8)9-11 mg/L (plasma)~60% reduction[8]
Superoxide Production37.5-300 µMInhibition (stimulus-dependent)[3]
ApoptosisTherapeutic concentrationsInduction via A2A antagonism[4]
Eosinophils Sputum Eosinophil Count200-600 mg/day (oral)Significant decrease[10]
Serum ECP Levels200-600 mg/day (oral)Significant decrease[10]
ChemotaxisIC50 ~40 µMInhibition of C5a & PAF-stimulated chemotaxis[11]
Lymphocytes Proliferation≥ 7.5 µg/mLSignificant decrease[14]
IL-4 & IL-5 ProductionTherapeutic concentrationsInhibition[15]
Sputum CD4+ T-cellsTherapeutic concentrationsSignificant decrease in activated T-cells[11]
Macrophages TNF-α ProductionTherapeutic concentrationsSlight inhibition[2]
IL-10 ProductionTherapeutic concentrations2.8-fold increase[2]
IL-13 Expression2.5-20 µg/mLDose-dependent suppression[15]
HDAC Activity10⁻⁶ to 10⁻⁵ MSignificant increase[5]

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound in inflammatory cells.

Theophylline_Signaling Theophylline_ext This compound AdenosineReceptor Adenosine Receptor Theophylline_ext->AdenosineReceptor Theophylline_int This compound Theophylline_ext->Theophylline_int Enters Cell PDE Phosphodiesterase (PDE3/4) Theophylline_int->PDE Inhibits PI3K PI3K-δ Theophylline_int->PI3K Inhibits HDAC2_inactive HDAC2 (inactive) Theophylline_int->HDAC2_inactive cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Genes Inflammatory Gene Transcription PKA->Inflammatory_Genes Suppresses PI3K->Inflammatory_Genes Promotes HDAC2_active HDAC2 (active) HDAC2_inactive->HDAC2_active HDAC2_active->Inflammatory_Genes Suppresses

Caption: Core signaling pathways modulated by this compound.

Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)

This workflow outlines the key steps for assessing the effect of this compound on neutrophil chemotaxis.

Chemotaxis_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Boyden Chamber Assay cluster_analysis Data Analysis Isolate_Neutrophils 1. Isolate Neutrophils from whole blood Preincubate 4. Pre-incubate Neutrophils with this compound or vehicle Isolate_Neutrophils->Preincubate Prepare_this compound 2. Prepare this compound solutions Prepare_this compound->Preincubate Prepare_Chemoattractant 3. Prepare Chemoattractant (e.g., fMLP, IL-8) Load_Chamber 5. Load Chemoattractant in lower chamber Prepare_Chemoattractant->Load_Chamber Add_Cells 6. Add Neutrophils to upper chamber Preincubate->Add_Cells Load_Chamber->Add_Cells Incubate 7. Incubate at 37°C Add_Cells->Incubate Fix_Stain 8. Fix and stain migrated cells Incubate->Fix_Stain Count_Cells 9. Count migrated cells (microscopy) Fix_Stain->Count_Cells Calculate_Inhibition 10. Calculate % Inhibition Count_Cells->Calculate_Inhibition

Caption: Experimental workflow for neutrophil chemotaxis assay.

Detailed Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay using a Modified Boyden Chamber

This protocol details the steps to quantify the effect of this compound on neutrophil chemotaxis.

Materials:

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Chemoattractant (e.g., fMLP or IL-8)

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • Diff-Quik stain

  • Microscope

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from heparinized whole blood by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Lyse contaminating erythrocytes using hypotonic lysis.

    • Wash the neutrophil pellet with HBSS and resuspend in RPMI 1640 supplemented with 1% FBS to a final concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Boyden Chamber Assembly:

    • Fill the lower wells of the Boyden chamber with RPMI 1640 containing the chemoattractant.

    • Place the polycarbonate filter over the lower wells.

    • Assemble the chamber by placing the upper wells over the filter.

  • Cell Migration:

    • Add the this compound-treated (or control) neutrophil suspension to the upper wells.

    • Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ atmosphere.

  • Analysis:

    • Disassemble the chamber and remove the filter.

    • Scrape the non-migrated cells from the upper surface of the filter.

    • Fix the filter in methanol and stain with Diff-Quik.

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

    • Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.

Protocol 2: Eosinophil Degranulation Assay (Measurement of ECP)

This protocol describes how to measure the effect of this compound on eosinophil degranulation by quantifying the release of Eosinophil Cationic Protein (ECP).

Materials:

  • Eosinophil isolation kit (e.g., magnetic bead-based negative selection)

  • RPMI 1640 medium

  • This compound

  • Eosinophil stimulus (e.g., opsonized zymosan, PAF)

  • Human ECP ELISA kit

Procedure:

  • Eosinophil Isolation:

    • Isolate eosinophils from the peripheral blood of allergic donors using a negative selection kit to achieve high purity.

    • Resuspend the purified eosinophils in RPMI 1640.

  • This compound Treatment and Stimulation:

    • Pre-incubate the eosinophils with different concentrations of this compound (or vehicle) for 30 minutes at 37°C.

    • Add the stimulus to induce degranulation and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Sample Collection:

    • Centrifuge the cell suspension to pellet the eosinophils.

    • Collect the supernatant, which contains the released ECP.

  • ECP Measurement:

    • Quantify the concentration of ECP in the supernatants using a commercial human ECP ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of ECP release by this compound compared to the stimulated control without this compound.

Protocol 3: Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • CFSE staining solution

  • Lymphocyte mitogen (e.g., Phytohemagglutinin (PHA))

  • This compound

  • Flow cytometer

Procedure:

  • PBMC Isolation and Staining:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE covalently binds to intracellular proteins and is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.

  • Cell Culture and Treatment:

    • Culture the CFSE-labeled PBMCs in RPMI 1640 with 10% FBS.

    • Add the mitogen (e.g., PHA) to stimulate lymphocyte proliferation.

    • Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a humidified 5% CO₂ atmosphere to allow for cell division.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze them on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index in this compound-treated and control cultures.

Protocol 4: Macrophage Cytokine Production Assay (ELISA)

This protocol details the measurement of this compound's effect on cytokine production by macrophages.

Materials:

  • Monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-10, IL-13)

Procedure:

  • Macrophage Culture:

    • Culture MDMs or differentiate THP-1 cells into macrophages.

    • Plate the macrophages in a multi-well plate.

  • This compound Treatment and Stimulation:

    • Pre-treat the macrophages with different concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS to induce cytokine production.

  • Sample Collection:

    • Incubate the cells for an appropriate time (e.g., 6-24 hours) depending on the cytokine being measured.

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of the target cytokines in the supernatants using specific ELISA kits following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in the supernatants from this compound-treated cells to those from control cells to determine the effect of this compound on cytokine production.

Conclusion

This compound's anti-inflammatory and immunomodulatory effects are multifaceted and cell-type specific. Its ability to inhibit key functions of neutrophils and eosinophils, modulate lymphocyte responses, and restore corticosteroid sensitivity in macrophages underscores its continued relevance in the management of chronic inflammatory airway diseases. A thorough understanding of its differential effects on these inflammatory cell types, as detailed in this guide, is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory drugs. The provided protocols offer a robust framework for researchers to further investigate the intricate immunopharmacology of this versatile drug.

References

  • Falk, J. A., & Gleich, G. J. (1996). Anti-oxidative effects of this compound on human neutrophils involve cyclic nucleotides and protein kinase A. The Journal of allergy and clinical immunology, 98(2), 269–277.
  • Hozawa, S., Haruta, Y., Ishioka, S., & Yamakido, M. (2000). Once-daily this compound reduces serum eosinophil cationic protein and eosinophil levels in induced sputum of asthmatics. International archives of allergy and immunology, 121(4), 318–323.
  • Tenor, H., Hatzelmann, A., Church, M. K., Schudt, C., & Shute, J. K. (1996). Effects of this compound and rolipram on leukotriene C4 (LTC4) synthesis and chemotaxis of human eosinophils from normal and atopic subjects. British journal of pharmacology, 118(7), 1727–1735.
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  • Mentz, F., Merle-Béral, H., Ouaaz, F., & Binet, J. L. (1995). This compound, a new inducer of apoptosis in B-CLL: role of cyclic nucleotides.
  • To, Y., Ito, K., Kizawa, Y., Failla, M., Ito, M., Kusama, T., Elliott, W. M., Hogg, J. C., Adcock, I. M., & Barnes, P. J. (2010). Targeting phosphoinositide-3-kinase-δ with this compound reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. American journal of respiratory and critical care medicine, 182(7), 897–904.
  • Romagnoli, P., Vultaggio, A., Maggi, E., & Romagnani, S. (1990). This compound and the immune response: in vitro and in vivo effects.
  • Baley, J. E., Ruuskanen, O., Miller, K., & Pittard, W. B. (1982). Effects of this compound on the neonatal immune response.
  • Sielicka, M., Chazan, R., & Droszcz, W. (1998). [The effect of this compound on neutrophil and lymphocyte chemotaxis stimulated with fMLP in health subjects and asthma patients]. Polski merkuriusz lekarski : organ Polskiego Towarzystwa Lekarskiego, 4(22), 169–171.
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of this compound: induction of histone deacetylase activity to decrease inflammatory gene expression.
  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). This compound restores histone deacetylase activity and steroid responses in COPD macrophages. The Journal of experimental medicine, 200(5), 689–695.
  • Gallelli, L., Falcone, D., Cannataro, R., Perri, M., Serra, R., Pelaia, G., Maselli, R., Savino, R., Spaziano, G., & D'Agostino, B. (2017). This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. International journal of chronic obstructive pulmonary disease, 12, 365–374.
  • Lin, C. H., Lin, T. Y., Chen, C. W., Wang, C. K., & Lin, C. Y. (2006).
  • Ito, K., Lim, S., Caramori, G., Chung, K. F., Barnes, P. J., & Adcock, I. M. (2002). A molecular mechanism of action of this compound: induction of histone deacetylase activity to decrease inflammatory gene expression.
  • Kraft, M., Pak, J., Borish, L., & Martin, R. J. (1996). This compound's effect on neutrophil function and the late asthmatic response. The Journal of allergy and clinical immunology, 98(2), 251–257.
  • Sullivan, P., Bekir, S., Jaffar, Z., Page, C., Jeffery, P., & Costello, J. (1994). Anti-inflammatory effects of low-dose oral this compound in atopic asthma. Lancet (London, England), 343(8904), 1006–1008.
  • Banner, K. H., & Page, C. P. (1995). This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Pharmacology & therapeutics, 66(3), 497–517.
  • Barnes, P. J. (2005). This compound in chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 2(4), 334–339.
  • Li, Y., et al. (2021). Discovery of a Series of this compound Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Molecules, 26(21), 6483.
  • Chen, H. C. (2018). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 8(19), e3020.
  • Yukawa, T., Kroegel, C., Dent, G., Chanez, P., Ukena, D., & Barnes, P. J. (1989). Effect of this compound and adenosine on eosinophil function.
  • ibidi GmbH. (n.d.). Chemotaxis Assays. Retrieved from [Link]

  • Seldon, P. M., Barnes, P. J., & Meja, K. (1995). Effect of this compound on the release of TNF-alpha and IL-6 in human monocytes stimulated with LPS. Pulmonary pharmacology, 8(1), 41–46.
  • Yasui, K., Agematsu, K., Shinozaki, K., Hokibara, S., Nagumo, H., Yamada, S., & Komiyama, A. (2000). This compound induces neutrophil apoptosis through adenosine A2A receptor antagonism. Journal of leukocyte biology, 67(4), 529–535.
  • Li, Y., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor perspectives in medicine, 6(10), a026831.
  • Zanker, D. (2015). Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry?.
  • Prussin, C., & Metcalfe, D. D. (2006). "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology.
  • Shakespear, M. R., Halili, M. A., Irvine, K. M., Fairlie, D. P., & Sweet, M. J. (2011). Histone deacetylases as regulators of inflammation and immunity. Trends in immunology, 32(7), 335–343.
  • Lim, S., Tomita, K., Caramori, G., Jatakanon, A., Oliver, B., Keller, A., Adcock, I., Chung, K. F., & Barnes, P. J. (2001). Low-dose this compound reduces eosinophilic inflammation but not exhaled nitric oxide in mild asthma. American journal of respiratory and critical care medicine, 164(2), 273–276.
  • Bacon, K. B., et al. (1995). Involvement of protein tyrosine kinases in activation of human eosinophils by platelet-activating factor. The Journal of Immunology, 154(8), 4057-4067.
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  • Hanekom, W. A., et al. (2015). Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines. Methods in molecular biology (Clifton, N.J.), 1296, 1-17.
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Assessing the reproducibility of theophylline's effects across different animal species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

Theophylline (1,3-dimethylxanthine) remains a cornerstone compound in respiratory pharmacology, yet its utility in preclinical modeling is often compromised by a failure to account for species-specific metabolic divergence. While it serves as a potent bronchodilator and adenosine receptor antagonist in humans, its pharmacokinetic (PK) profile in rodents is drastically different, often leading to under-dosing in efficacy studies or toxicity in safety assessments.

This guide provides a technical framework for researchers to:

  • Select the appropriate animal model based on metabolic clearance rates (CYP1A2 activity).

  • Differentiate mechanisms between this compound, Caffeine (a safer alternative for apnea), and Roflumilast (a selective PDE4 inhibitor).

  • Implement self-validating protocols for measuring bronchodilation using Whole-Body Plethysmography (WBP).

Mechanistic Grounding: The "Dirty" Drug Advantage

To assess reproducibility, one must first understand the dual-mechanism of action. Unlike modern selective agents, this compound is a "dirty" drug that acts on two distinct pathways. In animal models, separating these effects is critical for interpreting data.

  • Adenosine Receptor Antagonism: Non-selective blockade of A1, A2A, and A2B receptors. This is the primary mechanism for its acute bronchodilatory effect and CNS stimulation.

  • PDE Inhibition: Non-selective inhibition of phosphodiesterase (PDE) enzymes, preventing the hydrolysis of cAMP to AMP. This leads to increased intracellular cAMP, promoting smooth muscle relaxation and immune suppression.

Visualization: Dual-Pathway Signaling

The following diagram illustrates the convergence of these two mechanisms on cAMP accumulation.

Theophylline_Mechanism Adenosine Extracellular Adenosine Receptor Adenosine Receptor (A1/A2) Adenosine->Receptor Activates AC Adenylyl Cyclase Receptor->AC Inhibits (A1) or Stimulates (A2) This compound This compound (Intervention) This compound->Receptor BLOCKS PDE Phosphodiesterase (PDE) This compound->PDE INHIBITS cAMP cAMP (Active Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Bronchodilation & Anti-inflammation cAMP->Effect Downstream Signaling

Caption: this compound acts as a dual-brake, blocking adenosine receptors (left) and inhibiting PDE (right), both resulting in net accumulation of cAMP.

Species-Specific Pharmacokinetics

The most common source of experimental failure with this compound is assuming human-like clearance in rodents. Rodents possess highly active hepatic CYP1A2 enzymes, clearing methylxanthines 4–10 times faster than humans.

Table 1: Comparative Pharmacokinetics

Data synthesized from standard PK baselines.

ParameterHuman (Adult)Dog (Beagle)Rat (Sprague-Dawley)Mouse (C57BL/6)Implications for Study Design
Half-Life (

)
6–9 hours5.7–9.0 hours1.5–2.5 hours0.5–1.5 hoursRodents require continuous infusion or frequent dosing to maintain steady state.
Clearance Mechanism CYP1A2 (Major)CYP1A2 / CYP2E1CYP1A2 (High Activity)CYP1A2 (Very High)CYP1A2 knockout mice are the only model mimicking human clearance rates.
Therapeutic Range 10–20 µg/mL10–20 µg/mL10–20 µg/mLVariableHigh doses needed in WT mice often trigger CNS toxicity (seizures) before therapeutic efficacy.
Bioavailability (PO) >95%>90%>80%>90%Oral gavage is effective, but rapid first-pass metabolism in rodents blunts the peak.

Critical Insight: In efficacy studies involving mice, consider using CYP1A2(-/-) knockout mice . In wild-type mice, the dose required to achieve bronchodilation often overlaps with the neurotoxic threshold due to the rapid accumulation of metabolites.

Comparative Guide: this compound vs. Alternatives

When designing a study, justify the selection of this compound against its primary alternatives.

Table 2: Performance Matrix
FeatureThis compoundCaffeineRoflumilast
Primary Class Non-selective MethylxanthineMethylxanthineSelective PDE4 Inhibitor
Bronchodilation High (Direct smooth muscle relaxation)ModerateLow/None (Primarily anti-inflammatory)
CNS Stimulation High (Risk of seizures)Moderate (Wider safety margin)Low
Apnea Models Effective, but narrow therapeutic index.Preferred. Safer profile for neonates.Not typically used.[1][2]
COPD Models Used for bronchodilation + steroid sensitization.[3]Less effective.Preferred for studying neutrophil infiltration/inflammation.

Selection Rule:

  • Use Caffeine for neonatal apnea models where safety and long half-life are prioritized.

  • Use Roflumilast if the endpoint is purely anti-inflammatory (e.g., reducing neutrophil influx in COPD models) without confounding bronchodilation.

  • Use This compound when assessing acute airway resistance changes or steroid-sparing effects.

Experimental Protocol: Measuring Bronchodilation

To assess this compound's efficacy reproducibly, Unrestrained Whole-Body Plethysmography (WBP) is the gold standard for conscious animals, avoiding the confounding effects of anesthesia on respiration.

The Self-Validating Protocol (WBP)

This protocol includes a "Methacholine Challenge" step. If the challenge does not induce airway constriction, the experiment is invalid, regardless of the this compound result.

Materials:

  • WBP Chamber (e.g., Buxco or EMKA systems).

  • Nebulizer for aerosol delivery.

  • Methacholine (MCh) as the bronchoconstrictor.

Workflow Steps:

  • Acclimatization (Critical): Place animal in the chamber for 15–20 mins daily for 3 days prior to testing. Stress alters breathing frequency (

    
    ) and tidal volume (
    
    
    
    ), invalidating Enhanced Pause (
    
    
    ) readings.
  • Baseline Recording: Record 5 minutes of basal respiration.

  • This compound Administration: Administer via IP injection or Oral Gavage. Wait

    
     (approx. 30 mins for IP in mice).
    
  • The Challenge (Validation): Expose animal to aerosolized Methacholine (increasing concentrations: 6, 12, 25, 50 mg/mL).

  • Data Acquisition: Measure

    
     (an index of airway resistance) or specific airway resistance (
    
    
    
    ) if using double-chamber systems.
Visualization: The WBP Workflow

WBP_Protocol Start Start Acclim Acclimatization (3 Days) Start->Acclim Baseline Baseline Recording Acclim->Baseline Drug Administer This compound Baseline->Drug Wait Wait T-max (30 min) Drug->Wait MCh Methacholine Challenge Wait->MCh Measure Measure Penh/sRaw MCh->Measure Aerosol Exposure Analyze Data Analysis Measure->Analyze Validation Validation Check: Did MCh increase resistance? Measure->Validation Validation->Start No (Reject Data) Validation->Analyze Yes

Caption: Experimental workflow for WBP. The Validation Check ensures the animal was responsive to the constrictor before assessing this compound's efficacy.

References

  • Bach, J. E., et al. (2004).[4] Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formulations in dogs. Journal of the American Veterinary Medical Association. Link

  • Derendorf, H., et al. (2022). Pharmacokinetics of a 503B outsourcing facility-produced this compound in dogs. BMC Veterinary Research. Link

  • Lomask, M. (2006).[5] Further exploration of the Penh parameter. Experimental and Toxicologic Pathology. Link

  • Glaab, T., et al. (2007). Repetitive measurements of pulmonary mechanics to inhaled cholinergic challenge in spontaneously breathing mice. Journal of Applied Physiology. Link

  • Fredholm, B. B. (2011).[3] Notes on the history of caffeine use. Handbook of Experimental Pharmacology. Link

  • Spina, D. (2008). Phosphodiesterase-4 inhibitors in the treatment of COPD. Drugs. Link

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Advanced & Therapeutic Applications

Theophylline in the Mitigation of Contrast-Induced Nephropathy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Unmet Need in Preventing Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN), also referred to as contrast-induced acute kidney injury (CI-AKI), is a significant iatrogenic complication arising from the administration of iodinated contrast media for diagnostic and interventional procedures.[1] It is a leading cause of hospital-acquired acute renal failure and is associated with increased morbidity, mortality, and healthcare costs.[2][3] The pathophysiology of CIN is complex and multifactorial, involving direct cytotoxic effects of the contrast agent on renal tubular epithelial cells, induction of oxidative stress, and significant alterations in renal hemodynamics characterized by intrarenal vasoconstriction and medullary hypoxia.[4][5]

Currently, preventative strategies are limited and primarily revolve around intravenous hydration.[6] While several pharmacological interventions have been explored, none have been universally adopted, highlighting a critical need for effective and targeted therapeutic approaches. Theophylline, a methylxanthine derivative, has emerged as a promising agent for the prevention of CIN. This document provides a comprehensive guide for researchers on the scientific rationale and experimental protocols for investigating the role of this compound in mitigating CIN.

Pharmacological Profile of this compound: Beyond Bronchodilation

This compound is well-known for its application as a bronchodilator in the management of respiratory diseases. However, its pharmacological profile extends to other systems, most notably its action as a non-selective adenosine receptor antagonist.[7] Adenosine, a nucleoside, plays a crucial role in regulating renal blood flow and glomerular filtration rate (GFR).[8] In the context of the kidney, adenosine primarily acts on A1 and A2A receptors. The A1 receptor, in particular, is implicated in the vasoconstriction of the afferent arteriole, which can be exacerbated by the administration of contrast media.[8][9] this compound's ability to block these receptors forms the basis of its potential nephroprotective effects in CIN.[10]

Mechanism of Action: this compound's Counter-Offensive Against CIN

The administration of contrast media triggers a cascade of events within the kidney that can lead to acute injury. This compound's protective mechanism is multi-pronged, addressing both the hemodynamic and cellular insults induced by contrast agents.

Reversal of Adenosine-Mediated Vasoconstriction:

Contrast media administration leads to an increase in local adenosine concentrations, which in turn stimulates A1 receptors on the afferent arterioles, causing vasoconstriction and a subsequent reduction in renal blood flow and GFR.[8] By competitively blocking these A1 receptors, this compound mitigates this vasoconstrictive response, thereby preserving renal perfusion and glomerular filtration.[9][10]

Amelioration of Medullary Hypoxia:

The renal medulla is particularly susceptible to hypoxic injury due to its unique vascular architecture and high metabolic demand. The vasoconstriction induced by contrast media further exacerbates this physiological vulnerability. By improving renal hemodynamics, this compound helps to maintain oxygen supply to the medulla, thereby reducing the risk of hypoxic damage to the tubular cells.

Potential Direct Cytoprotective Effects:

Beyond its hemodynamic effects, emerging evidence suggests that this compound may exert direct protective effects on renal tubular epithelial cells. Contrast media are known to induce oxidative stress and apoptosis in these cells.[4][5] While the precise mechanisms are still under investigation, this compound's ability to modulate intracellular signaling pathways may contribute to enhanced cell survival in the face of contrast media-induced toxicity.

Visualizing the Pathway: this compound's Interruption of the CIN Cascade

CIN_Theophylline_Pathway cluster_0 Contrast Media Administration cluster_1 Pathophysiological Cascade cluster_2 This compound Intervention CM Contrast Media Adenosine ↑ Adenosine CM->Adenosine induces ROS ↑ Reactive Oxygen Species (ROS) CM->ROS direct toxicity A1_Receptor A1 Receptor Activation (Afferent Arteriole) Adenosine->A1_Receptor Vasoconstriction Renal Vasoconstriction A1_Receptor->Vasoconstriction Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia CIN Contrast-Induced Nephropathy Vasoconstriction->CIN Tubular_Damage Renal Tubular Cell Injury & Apoptosis Hypoxia->Tubular_Damage ROS->Tubular_Damage Tubular_Damage->CIN This compound This compound Block A1 Receptor Antagonism This compound->Block Block->A1_Receptor inhibits

Caption: this compound's mechanism in mitigating CIN.

Preclinical Evidence: A Summary of Key Findings

Numerous preclinical and clinical studies have investigated the efficacy of this compound in preventing CIN. The following table summarizes representative data from key clinical trials.

Study/Meta-AnalysisPatient PopulationThis compound/Aminophylline RegimenKey Findings
Meta-Analysis (2012)[11]Patients undergoing contrast proceduresVariedThis compound treatment significantly reduced the incidence of CIN and modestly improved kidney function. However, beneficial effects were not observed in patients with high baseline serum creatinine (≥1.5 mg/dL).[11]
Randomized Controlled Trial (2015)[2]Moderate- to high-risk patients undergoing coronary angiography200 mg IV this compound 30 minutes before contrast administrationNo patients in the this compound group developed CIN, compared to 20% in the placebo group. This compound significantly decreased serum creatinine and increased eGFR at 72 hours.[2]
Case-Control Study (2003)[12]Diabetic patients undergoing coronary angiography200 mg oral this compound twice daily for 24h before and 48h afterPatients receiving this compound had a significantly lower risk of developing CIN. The control group showed a significant rise in serum creatinine and a fall in GFR, which was not observed in the this compound group.[12]
Meta-Analysis (2005)[13]Patients receiving radiocontrast mediaVariedThis compound showed a trend towards reducing the incidence of CIN. The findings were inconsistent across studies, highlighting the need for larger, well-designed trials.[13]

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for investigating the protective effects of this compound against CIN in both in vivo and in vitro models.

Protocol 1: In Vivo Rodent Model of Contrast-Induced Nephropathy

This protocol describes a common method for inducing CIN in rats, which often requires a pre-existing renal insult to sensitize the animals to contrast media-induced injury.[14]

1. Animal Model and Sensitization:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Sensitization (Day 0): To mimic a state of mild renal insufficiency, administer a single intraperitoneal (i.p.) injection of indomethacin (10 mg/kg) and Nω-nitro-L-arginine methyl ester (L-NAME; 10 mg/kg) to inhibit prostaglandin and nitric oxide synthesis, respectively.[15] This step is crucial as rodents are relatively resistant to CIN without a predisposing factor.[14][15]

2. Experimental Groups:

  • Group A (Control): Vehicle (saline) administration.

  • Group B (CIN Model): Sensitization + Contrast Media.

  • Group C (this compound Prophylaxis): Sensitization + this compound + Contrast Media.

  • Group D (this compound Control): Sensitization + this compound.

3. This compound and Contrast Media Administration (Day 1):

  • This compound Administration: 30 minutes prior to contrast media, administer this compound (e.g., 10 mg/kg, i.p. or i.v.) to Group C and D. The dose and route may be optimized based on pilot studies.

  • Contrast Media Administration: Administer a single intravenous (i.v.) injection of a low-osmolar contrast medium such as iohexol (e.g., 10 mL/kg) to Groups B and C.[16]

4. Assessment of Renal Function and Injury (Day 3):

  • Blood Sampling: Collect blood via cardiac puncture or tail vein for measurement of serum creatinine (SCr) and blood urea nitrogen (BUN).

  • Urine Collection: House animals in metabolic cages for 24-hour urine collection to measure urinary markers of tubular injury (e.g., N-acetyl-β-D-glucosaminidase [NAG], kidney injury molecule-1 [KIM-1]).

  • Histopathology: Euthanize animals and harvest kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin [H&E], Periodic acid-Schiff [PAS]) to assess tubular necrosis, vacuolization, and cast formation.[15]

  • Oxidative Stress Markers: Homogenize a portion of the other kidney to measure markers of oxidative stress such as malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity.

Protocol 2: In Vitro Model of Contrast Media-Induced Renal Tubular Cell Injury

This protocol utilizes a renal proximal tubular epithelial cell line to investigate the direct cytoprotective effects of this compound.

1. Cell Culture:

  • Cell Line: Human kidney 2 (HK-2) cells, a proximal tubular epithelial cell line.

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

2. Experimental Treatment:

  • Plating: Seed HK-2 cells in 96-well plates for viability assays or larger plates for other assays.

  • Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 2 hours).

  • Contrast Media Exposure: Expose the cells to a clinically relevant concentration of a contrast medium (e.g., iohexol, 50-100 mg iodine/mL) for 24 hours.[1]

3. Assessment of Cell Viability and Injury:

  • Cell Viability Assay: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

  • Apoptosis Assay: Quantify apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or by measuring caspase-3 activity.

  • Oxidative Stress Measurement: Assess intracellular reactive oxygen species (ROS) production using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Experimental Workflow: From In Vivo Model to Cellular Analysis

experimental_workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol animal_model Rodent Model (e.g., Rat) sensitization Sensitization (Indomethacin + L-NAME) animal_model->sensitization treatment_groups Treatment Groups (Control, CIN, this compound) sensitization->treatment_groups cm_admin Contrast Media Administration treatment_groups->cm_admin assessment_invivo Renal Function & Injury Assessment cm_admin->assessment_invivo data_analysis Data Analysis & Interpretation assessment_invivo->data_analysis Data Collection cell_culture Renal Tubular Cell Culture (e.g., HK-2) theophylline_pre This compound Pre-treatment cell_culture->theophylline_pre cm_exposure Contrast Media Exposure theophylline_pre->cm_exposure assessment_invitro Cell Viability & Stress Assessment cm_exposure->assessment_invitro assessment_invitro->data_analysis Data Collection

Caption: A streamlined workflow for preclinical CIN studies.

Conclusion and Future Directions

This compound presents a compelling case as a prophylactic agent against CIN. Its well-defined mechanism of action, centered on adenosine receptor antagonism, provides a strong rationale for its use. The presented protocols offer a robust framework for further preclinical investigation to solidify its efficacy and elucidate its full range of protective mechanisms. Future research should focus on optimizing dosing regimens, exploring the efficacy of selective A1 receptor antagonists, and investigating the potential synergistic effects of this compound with other nephroprotective agents. Such studies will be instrumental in translating the promise of this compound into a clinically validated strategy for the prevention of contrast-induced nephropathy.

References

  • Dai, B., et al. (2012). Effect of this compound on Prevention of Contrast-Induced Acute Kidney Injury: A Meta-Analysis of Randomized Controlled Trials. American Journal of Kidney Diseases, 59(5), 734-743. [Link]

  • Bagshaw, S. M., et al. (2005). This compound for prevention of contrast-induced nephropathy: a systematic review and meta-analysis. Archives of Internal Medicine, 165(10), 1087-1093. [Link]

  • Taylor & Francis. (n.d.). Contrast induced nephropathy – Knowledge and References. Retrieved from [Link]

  • Mehran, R., & Nikolsky, E. (2006). Contrast-Induced Nephropathy: Definition, Epidemiology, and Patients at Risk. Cardiology Clinics, 24(3), 303-312. [Link]

  • Pisani, A., et al. (2024). Contrast-induced acute kidney injury: a review of definition, pathogenesis, risk factors, prevention and treatment. Journal of Nephrology, 37(4), 631-645. [Link]

  • Abdel-Aziz, T. A., et al. (2015). Effectiveness of this compound in preventing contrast-induced nephropathy after coronary angiographic procedures. Journal of Investigative Medicine, 63(5), 733-738. [Link]

  • Hedqvist, P., & Fredholm, B. B. (1979). Antagonistic effects of this compound and adenosine on adrenergic neuroeffector transmission in the rabbit kidney. Circulation Research, 44(2), 217-223. [Link]

  • László, F., et al. (2016). Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models. BioMed Research International, 2016, 8295941. [Link]

  • Li, Y., et al. (2026). H2O2-Responsive Organic Small-Molecule MRI Probes for Acute Kidney Injury Imaging and Detection. Journal of the American Chemical Society. [Link]

  • Senturk, T., et al. (2016). Experimental rat models for contrast-induced nephropathy; a comprehensive review. Journal of Renal Injury Prevention, 5(4), 164-170. [Link]

  • Medscape. (2024). Contrast-Induced Nephropathy: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

  • Vallon, V., & Osswald, H. (2009). Adenosine Receptors and the Kidney. Handbook of Experimental Pharmacology, (193), 443-470. [Link]

  • Asad, A., et al. (2020). Contrast-induced nephropathy and oxidative stress: mechanistic insights for better interventional approaches. Journal of Translational Medicine, 18(1), 356. [Link]

  • Parvez, Z., & Chawla, L. S. (2008). Role of contrast media on oxidative stress, Ca(2+) signaling and apoptosis in kidney. Current Opinion in Nephrology and Hypertension, 17(4), 384-391. [Link]

  • Wang, Y., et al. (2022). A novel contrast-induced acute kidney injury mouse model based on low-osmolar contrast medium. Renal Failure, 44(1), 1276-1287. [Link]

  • Kapoor, A., et al. (2003). The role of this compound in contrast-induced nephropathy: a case-control study. Nephrology Dialysis Transplantation, 18(9), 1841-1845. [Link]

  • Arakawa, K., & Suzuki, K. (2006). Adenosine A1 receptor antagonists and the kidney. Current Opinion in Investigational Drugs, 7(1), 49-56. [Link]

  • Gkourtsogianni, S., et al. (2019). Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples. Toxicology and Applied Pharmacology, 370, 10-17. [Link]

  • ClinicalTrials.gov. (2007). Acetylcysteine, this compound, and a Combination of Both in the Prophylaxis of Contrast-Induced Nephropathy. Retrieved from [Link]

  • Vasc. (n.d.). Oxidative stress and inflammation in the development of cardiovascular disease and contrast induced nephropathy. Retrieved from [Link]

  • Osswald, H., & Mühlbauer, B. (1993). Therapeutic use of this compound to antagonize renal effects of adenosine. Clinical Investigator, 71(1), 12-16. [Link]

  • Merck Millipore. (n.d.). Adenosine A1 receptor antagonists and the kidney. Retrieved from [Link]

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Application Note: Evaluation of Theophylline-Triazole Hybrids as Targeted Therapeutics for NSCLC

[1]

Executive Summary & Rationale

While Theophylline (1,3-dimethylxanthine) has been a cornerstone in respiratory medicine for asthma and COPD due to its phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, its utility in oncology has historically been limited by a narrow therapeutic index and weak monotherapy efficacy. However, recent medicinal chemistry efforts have repurposed the xanthine scaffold by hybridizing it with 1,2,3-triazole or trifluoromethyl-benzyl moieties.

These derivatives do not merely act as bronchodilators; they function as multi-target small molecule inhibitors . Specifically, N-7 substituted this compound hybrids (e.g., Compound d17 ) have demonstrated potent cytotoxicity against NSCLC cell lines (A549, H460) by downregulating the PI3K/Akt signaling pathway and altering the Bax/Bcl-2 ratio , triggering intrinsic apoptosis.[1]

This guide provides a standardized workflow for researchers to evaluate these novel derivatives, moving from primary cytotoxic screening to mechanistic validation.

Chemical Biology: The Mechanism Shift

To effectively test these compounds, researchers must understand that the mechanism of action (MoA) differs from the parent drug.

  • Parent this compound: Weak non-selective PDE inhibitor; Adenosine antagonist.[2] Result: increased cAMP (bronchodilation).[3][4]

  • This compound-Triazole Hybrids: The triazole ring acts as a pharmacophore linker that enhances binding affinity to kinases (e.g., EGFR, VEGFR-2) and stabilizes interactions within the ATP-binding pocket of Akt.

Pathway Visualization: The Apoptotic Switch

The following diagram illustrates the specific signaling cascade triggered by effective this compound derivatives in NSCLC cells.

Theophylline_NSCLC_MechanismDrugThis compound-TriazoleDerivative (e.g., d17)ReceptorCell Membrane EntryDrug->ReceptorTarget1Inhibition ofp-Akt PhosphorylationReceptor->Target1 Primary MoATarget2SRSF3 DownregulationReceptor->Target2 Splicing ModulationIntermediateBax / Bcl-2 Ratio(Increase)Target1->Intermediate Pro-apoptotic signalTarget2->IntermediateMitoMitochondrialDepolarizationIntermediate->MitoCaspaseCaspase-3/9ActivationMito->CaspaseOutcomeApoptosis &G1/S ArrestCaspase->Outcome

Figure 1: Mechanism of Action for this compound Derivatives in NSCLC. The derivative bypasses standard PDE inhibition to directly suppress Akt phosphorylation and modulate splicing factors (SRSF3), leading to mitochondrial apoptosis.

Experimental Protocol: Primary Screening (Cytotoxicity)

Objective: Determine the IC50 of novel derivatives compared to parent this compound and a positive control (e.g., Cisplatin or Etoposide).

Materials
  • Cell Lines: A549 (Adenocarcinoma), H460 (Large Cell Carcinoma), and BEAS-2B (Normal Bronchial Epithelium control).

  • Reagents: MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit; DMSO (Sigma-Aldrich).

  • Culture Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.

Step-by-Step Methodology
  • Compound Preparation (Critical Step):

    • This compound derivatives are often hydrophobic. Dissolve stock in 100% DMSO to 10 mM or 50 mM.

    • Self-Validation Check: Ensure final DMSO concentration in the well never exceeds 0.1% (v/v) to avoid solvent toxicity masking drug effects.

  • Seeding:

    • Seed A549 cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Replace medium with fresh media containing serial dilutions of the derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Parent Control (this compound).

  • Incubation:

    • Incubate for 48 to 72 hours . (Note: 24h is often insufficient for apoptosis-driven IC50 determination in NSCLC).

  • Readout (MTT):

    • Add 20 µL MTT stock per well. Incubate 4 hours.

    • Aspirate supernatant carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read absorbance at 570 nm (reference 630 nm).

Data Interpretation Reference

The table below summarizes expected IC50 ranges based on current literature (e.g., Liang et al., 2021).

Compound TypeTarget Cell Line (A549)Normal Cells (BEAS-2B)Selectivity Index (SI)
Parent this compound > 100 µM (Inactive)> 200 µMN/A
Derivative d17 6.76 ± 0.25 µM> 100 µM> 14.0 (High)
Cisplatin (Control) ~ 4 - 8 µM~ 10 - 15 µM~ 2.0 (Low)

Mechanistic Validation: Flow Cytometry & Western Blot

Once a "hit" (IC50 < 10 µM) is identified, you must validate that cell death is apoptotic and not necrotic.

Protocol A: Annexin V/PI Apoptosis Assay

Why: To distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

  • Harvesting: Treat A549 cells (6-well plate) with IC50 concentration for 48h.

  • Collection: Collect both the supernatant (floating dead cells) and the trypsinized adherent cells. Failure to collect supernatant will artificially lower apoptosis rates.

  • Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Analyze 10,000 events on a flow cytometer (e.g., BD FACSCalibur).

    • Success Metric: A significant shift to the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants compared to the DMSO control.

Protocol B: Western Blotting for Akt Pathway

Why: To confirm the specific downregulation of p-Akt, a key resistance mechanism in NSCLC.

  • Lysis: Lyse cells using RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Without phosphatase inhibitors, p-Akt signal is lost.

  • Antibodies:

    • Primary: Anti-p-Akt (Ser473), Anti-Total Akt, Anti-Bcl-2, Anti-Bax, Anti-SRSF3.

    • Loading Control: GAPDH or β-actin.

  • Quantification: Calculate the p-Akt / Total Akt ratio . Effective this compound derivatives should reduce this ratio by >50%.

Experimental Workflow Diagram

The following DOT diagram outlines the complete validation pipeline, from synthesis to target confirmation.

Experimental_WorkflowSynthSynthesis:This compound + Azide(Click Chemistry)ScreenPrimary Screen:MTT Assay (A549)Cutoff: IC50 < 10µMSynth->ScreenSelectSelectivity Check:BEAS-2B CellsScreen->Select If PotentDockIn Silico:Docking to VEGFR/AktScreen->Dock SAR AnalysisFlowFlow Cytometry:Annexin V / PISelect->Flow If SI > 2BlotWestern Blot:p-Akt, Bax, Bcl-2Flow->Blot Confirm Mechanism

Figure 2: Integrated workflow for evaluating this compound derivatives. The process prioritizes selectivity (SI) early to avoid false positives caused by general toxicity.

References

  • Liang, T., et al. (2021). "Discovery of a Series of this compound Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer." Frontiers in Pharmacology.

  • Abou-Zied, H. A., et al. (2019). "EGFR inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and docking studies of novel xanthine derivatives."[1] Bioorganic Chemistry.

  • BenchChem. "Application Notes and Protocols for Testing Amlodipine on A549 Lung Cancer Cells." (Used for standard A549 culture protocols).[5]

  • Kim, M. E., et al. (2020). "this compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines." Aging (Albany NY).

  • Zhang, S., et al. (2019). "1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships." European Journal of Medicinal Chemistry.

Application Notes and Protocols: Investigating Theophylline in Combination Therapy for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Therapeutic Avenue for a Devastating Disease

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The current standard-of-care antifibrotic drugs, pirfenidone and nintedanib, can slow the rate of lung function decline but do not offer a cure.[1][2] This necessitates the exploration of novel therapeutic strategies, including combination therapies that target multiple pathogenic pathways. Theophylline, a long-established therapeutic for respiratory diseases, has recently emerged as a compelling candidate for repurposing in the context of pulmonary fibrosis due to its distinct anti-inflammatory and potential antifibrotic mechanisms.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scientific rationale and experimental protocols for evaluating this compound as part of a combination therapy for IPF. We will delve into the molecular mechanisms of this compound and the current standard-of-care drugs, propose a synergistic model of action, and provide a detailed, step-by-step protocol for in vitro validation.

Scientific Rationale: The Promise of a Multi-Pronged Attack on Fibrosis

The fibrotic process in IPF is a complex interplay of various cellular and molecular events, with the transformation of fibroblasts into extracellular matrix-producing myofibroblasts being a pivotal step.[2] This process is primarily driven by the potent profibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[2] Both pirfenidone and nintedanib, the cornerstones of current IPF therapy, exert their antifibrotic effects, at least in part, by modulating the TGF-β signaling pathway.[5][6]

Recent preclinical evidence has illuminated the antifibrotic potential of this compound, demonstrating its ability to attenuate pulmonary fibrosis in a bleomycin-induced mouse model.[7][8] The underlying mechanisms are multifaceted and include:

  • Inhibition of the TGF-β Signaling Pathway: this compound has been shown to suppress the phosphorylation of Smad2/3 and AKT, key downstream mediators of TGF-β signaling.[7][8]

  • Suppression of Th17 Differentiation: this compound can inhibit the differentiation of T helper 17 (Th17) cells, which are known to contribute to the inflammatory and fibrotic processes in the lungs.[7][9][10]

The convergence of this compound, pirfenidone, and nintedanib on the critical TGF-β pathway presents a strong rationale for exploring their combined efficacy. A combination therapy that targets this central pathway from multiple angles could potentially lead to a synergistic or additive antifibrotic effect, offering a more profound therapeutic benefit than monotherapy.

Proposed Mechanism of Synergistic Action

We hypothesize that a combination of this compound with either pirfenidone or nintedanib will result in a more potent inhibition of the fibrotic cascade. This synergy could arise from the distinct yet complementary mechanisms of action of these drugs.

Synergistic Mechanism of this compound Combination Therapy cluster_0 Pro-Fibrotic Stimuli (e.g., TGF-β) cluster_1 Cellular Response cluster_2 Therapeutic Intervention TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Activation Th17 Th17 Differentiation TGF_beta->Th17 Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation ECM Excess ECM Deposition (Fibrosis) Myofibroblast->ECM This compound This compound This compound->TGF_beta Inhibits Signaling (pSmad2/3, pAKT) This compound->Th17 Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF_beta Downregulates Effects Pirfenidone->Myofibroblast Inhibits Nintedanib Nintedanib Nintedanib->Fibroblast Inhibits Proliferation & Differentiation Experimental Workflow A 1. Cell Culture Human Lung Fibroblasts B 2. Drug Treatment Single agents & combinations A->B C 3. TGF-β Stimulation Induce myofibroblast differentiation B->C D 4. Endpoint Analysis C->D E a. Cell Viability Assay D->E F b. Immunofluorescence (α-SMA, Collagen I) D->F G c. Western Blotting (α-SMA, Fibronectin) D->G H 5. Data Analysis Combination Index (CI) Calculation D->H

Caption: Workflow for in vitro evaluation of this compound combination therapy.

Step-by-Step Methodology:

1. Cell Culture and Seeding:

1.1. Culture HLFs in FGM according to the supplier's instructions. 1.2. For endpoint assays, seed HLFs into 96-well plates (for immunofluorescence and cell viability) or 6-well plates (for Western blotting) at an appropriate density to reach 80-90% confluency at the time of the experiment. 1.3. Allow cells to adhere and grow for 24 hours.

2. Drug Treatment:

2.1. Prepare stock solutions of this compound, pirfenidone, and nintedanib in a suitable solvent (e.g., DMSO) and dilute to working concentrations in DMEM with 0.5% FBS. 2.2. Determine the IC50 (half-maximal inhibitory concentration) for each drug individually on TGF-β-induced α-SMA expression. This can be done by treating cells with a range of concentrations of each drug in the presence of TGF-β1 for 48-72 hours and then performing immunofluorescence for α-SMA. 2.3. Based on the IC50 values, design a combination treatment matrix. A common approach is to use a constant ratio of the two drugs (e.g., based on their IC50 ratio) and test a series of dilutions of this mixture. 2.4. Replace the culture medium with fresh DMEM containing 0.5% FBS and the respective drug treatments (single agents and combinations). Include vehicle controls (e.g., DMSO). 2.5. Pre-incubate the cells with the drugs for 1-2 hours.

3. TGF-β Stimulation:

3.1. Add recombinant human TGF-β1 to all wells (except for the unstimulated control) at a final concentration known to induce robust myofibroblast differentiation (typically 2-10 ng/mL). 3.2. Incubate the cells for 48-72 hours.

4. Endpoint Analysis:

4.1. Cell Viability Assay:

4.1.1. At the end of the treatment period, perform a cell viability assay according to the manufacturer's protocol to ensure that the observed effects are not due to cytotoxicity.

4.2. Immunofluorescence Staining:

4.2.1. Fix the cells in 4% paraformaldehyde. 4.2.2. Permeabilize the cells with 0.1% Triton X-100. 4.2.3. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). 4.2.4. Incubate with primary antibodies against α-SMA and Collagen I. 4.2.5. Wash and incubate with fluorescently-labeled secondary antibodies and DAPI. 4.2.6. Acquire images using a high-content imaging system or fluorescence microscope. 4.2.7. Quantify the fluorescence intensity of α-SMA and Collagen I per cell.

4.3. Western Blotting:

4.3.1. Lyse the cells in protein lysis buffer and quantify the protein concentration. 4.3.2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. 4.3.3. Block the membrane and probe with primary antibodies against α-SMA and Fibronectin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. 4.3.4. Wash and incubate with HRP-conjugated secondary antibodies. 4.3.5. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. 4.3.6. Quantify the band intensities and normalize to the loading control.

5. Data Analysis and Interpretation:

5.1. Analyze the dose-response curves for each drug and the combinations. 5.2. Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction. [11][12][13]The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of α-SMA expression), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

Treatment GroupIC50 (α-SMA Inhibition) (µM)% Inhibition of Collagen I Deposition (at IC50)% Inhibition of Fibronectin Expression (at IC50)Combination Index (CI)
This compoundValueValueValueN/A
PirfenidoneValueValueValueN/A
NintedanibValueValueValueN/A
This compound + PirfenidoneValueValueValueValue
This compound + NintedanibValueValueValueValue

Conclusion and Future Directions

These application notes provide a solid framework for the preclinical evaluation of this compound in combination therapy for Idiopathic Pulmonary Fibrosis. The proposed in vitro protocol, based on a sound scientific rationale, offers a robust and efficient method to assess the potential for synergistic antifibrotic effects. Positive results from these studies would provide a strong impetus for further investigation in more complex preclinical models, such as precision-cut lung slices or animal models of pulmonary fibrosis, and ultimately, pave the way for clinical trials in IPF patients. The exploration of novel combination therapies represents a critical step towards improving the therapeutic landscape for this devastating disease.

References

  • Na, H. J., et al. (2023). This compound Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation. International Journal of Molecular Sciences, 24(2), 1234. [Link]

  • Na, H. J., et al. (2023). This compound Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation. Antioxidants, 12(1), 123. [Link]

  • Action for Pulmonary Fibrosis. (n.d.). Nintedanib and Pirfenidone - antifibrotics for pulmonary fibrosis. [Link]

  • Horita, N., & Kaneko, T. (2015). TGF-β Signaling in Lung Health and Disease. International Journal of Molecular Sciences, 16(5), 10873–10906. [Link]

  • Li, C., et al. (2024). Pirfenidone and nintedanib exert additive antifibrotic effects by the SPP1-AKT pathway in macrophages and fibroblasts. Journal of Translational Medicine, 22(1), 358. [Link]

  • Yano, Y., et al. (2006). Anti-fibrotic effects of this compound on lung fibroblasts. Biochemical and Biophysical Research Communications, 341(3), 684–690. [Link]

  • Caruso, M., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 287–296. [Link]

  • Wikipedia. (2024). Pirfenidone. [Link]

  • Trujillo, G., et al. (2016). Th17 cells and IL-17 promote the skin and lung inflammation and fibrosis process in a bleomycin-induced murine model of systemic sclerosis. Arthritis Research & Therapy, 18(1), 16. [Link]

  • Kim, K. (2018). Epithelial-Fibroblast Interactions in Lung Fibrosis. YouTube. [Link]

  • Spagnolo, P., et al. (2022). Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond. Journal of Clinical Medicine, 11(8), 2187. [Link]

  • Chen, Y., et al. (2021). A roadmap for developing and engineering in vitro pulmonary fibrosis models. APL Bioengineering, 5(4), 041505. [Link]

  • López-de-la-Mora, D. A., et al. (2020). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Respiratory Research, 21(1), 101. [Link]

  • ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?. [Link]

  • Zhao, L., et al. (2010). Comparison of methods for evaluating drug-drug interaction. Xenobiotica, 40(12), 855–864. [Link]

  • Zhang, Y., et al. (2025). Synergistic effects of heterophyllin B with nintedanib against experimental pulmonary fibrosis in mice. Phytomedicine, 181, 155459. [Link]

  • Borensztajn, K. S., et al. (2024). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. European Respiratory Review, 33(171), 230138. [Link]

  • Na, H. J., et al. (2023). This compound Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation. International Journal of Molecular Sciences, 24(2), 1234. [Link]

  • PEREIRA, B. B., et al. (2022). 3D In Vitro Models: Novel Insights into Idiopathic Pulmonary Fibrosis Pathophysiology and Drug Screening. International Journal of Molecular Sciences, 23(9), 5035. [Link]

  • Sgalla, G., et al. (2020). Efficacy of Pirfenidone and Nintedanib in Interstitial Lung Diseases Other than Idiopathic Pulmonary Fibrosis: A Systematic Review. Journal of Clinical Medicine, 9(6), 1775. [Link]

  • Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. [Link]

  • Huang, J., et al. (2017). Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases. Expert Opinion on Investigational Drugs, 26(11), 1269–1280. [Link]

  • Patsnap. (2024). What is the mechanism of Pirfenidone?. [Link]

  • Yano, Y., et al. (2006). Anti-fibrotic effects of this compound on lung fibroblasts. OSTI.GOV. [Link]

  • National Center for Biotechnology Information. (2024). Nintedanib. StatPearls. [Link]

  • Sadybekov, A., et al. (2024). Integrated ML-Based Strategy Identifies Drug Repurposing for Idiopathic Pulmonary Fibrosis. ACS Omega, 9(27), 29699–29712. [Link]

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  • ResearchGate. (n.d.). Pirfenidone and Nintedanib exert additive antifibrotic effects by the SPP1-AKT pathway in macrophages and fibroblasts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.